CYP1B1 ligand 2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H12ClN3OS2 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol |
InChI |
InChI=1S/C18H12ClN3OS2/c19-11-5-7-12(8-6-11)20-18-22-15(10-25-18)17-21-14(9-24-17)13-3-1-2-4-16(13)23/h1-10,23H,(H,20,22) |
InChI 键 |
VRAQSTXNFSNVPW-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Proanthocyanidin, a CYP1B1 Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of both endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1] Its significant role in cancer progression and drug resistance has made it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity and kinetics of Proanthocyanidin (PA), a natural flavonoid, with CYP1B1. Proanthocyanidin has been identified as a potent inhibitor of CYP1B1, exhibiting a mixed-type inhibition mechanism.[1][2] This document will delve into the quantitative binding data, detailed experimental protocols for assessing its inhibitory activity, and the signaling pathways influenced by this interaction.
Binding Affinity and Kinetics of Proanthocyanidin with CYP1B1
Proanthocyanidin has been demonstrated to be an effective inhibitor of CYP1B1. The binding affinity is commonly expressed by the half-maximal inhibitory concentration (IC50), which for Proanthocyanidin is 2.53 ± 0.01 μM.[2] The kinetic analysis of this interaction reveals a mixed-type inhibition pattern.[2] This indicates that Proanthocyanidin can bind to both the free CYP1B1 enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points.[1][2]
Quantitative Binding and Kinetic Data
| Parameter | Value | Description | Reference |
| IC50 | 2.53 ± 0.01 μM | The concentration of Proanthocyanidin required to inhibit 50% of CYP1B1 enzymatic activity. | [2] |
| Inhibition Type | Mixed-type | The inhibitor binds to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. | [2] |
| Vmax (without PA) | 102.98 ± 12.91 nM/min/pmol CYP1B1 | The maximum rate of reaction without the inhibitor. | [1] |
| Km (without PA) | 0.236 ± 0.074 mM | The substrate concentration at which the reaction rate is half of Vmax, in the absence of the inhibitor. | [1] |
| Vmax (with PA at IC50) | 49.79 ± 0.88 nM/min/pmol CYP1B1 | The maximum rate of reaction in the presence of the inhibitor at its IC50 concentration. | [2] |
| Km (with PA at IC50) | 0.525 ± 0.02 mM | The apparent Michaelis constant in the presence of the inhibitor at its IC50 concentration. | [2] |
Experimental Protocols
The primary method for determining the inhibitory activity of Proanthocyanidin on CYP1B1 is the 7-ethoxyresorufin-O-deethylation (EROD) assay.[1] This fluorometric assay measures the conversion of the non-fluorescent substrate, 7-ethoxyresorufin (B15458), into the highly fluorescent product, resorufin (B1680543), by CYP1B1.
7-Ethoxyresorufin-O-deethylation (EROD) Assay for CYP1B1 Inhibition
Objective: To determine the IC50 value and inhibition kinetics of Proanthocyanidin on CYP1B1 activity.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-ethoxyresorufin (substrate)
-
Proanthocyanidin (inhibitor)
-
NADPH and NADH (cofactors)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
20 mM MgCl2
-
Ice-cold acetonitrile (B52724) (stop solution)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Proanthocyanidin in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Proanthocyanidin to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of 7-ethoxyresorufin.
-
Prepare a reaction buffer containing 0.1 M phosphate buffer (pH 7.4) and 20 mM MgCl2.
-
Prepare a cofactor solution containing 4 mM NADH and 4 mM NADPH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 1 pmol of recombinant human CYP1B1 to each well.
-
Add varying concentrations of Proanthocyanidin (e.g., 0, 1, 2, 5, 10 μM) to the wells. Include a control group with no inhibitor.
-
Add the cofactor solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 μL of 7-ethoxyresorufin to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding ice-cold acetonitrile to each well.
-
Measure the fluorescence of the produced resorufin using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings.
-
Calculate the percentage of inhibition for each Proanthocyanidin concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For kinetic analysis, vary the substrate concentration at a fixed inhibitor concentration (e.g., the IC50) and measure the reaction rates.
-
Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the type of inhibition.
-
Signaling Pathways
CYP1B1 is intricately involved in several key signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway and estrogen metabolism. Proanthocyanidins can modulate these pathways through their inhibitory effect on CYP1B1.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that regulates the expression of CYP1B1.[3][4] Upon binding to ligands, such as polycyclic aromatic hydrocarbons (PAHs), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter region of the CYP1B1 gene, leading to its transcription.[4] Proanthocyanidins may interfere with this pathway by inhibiting the downstream enzymatic activity of the induced CYP1B1.
References
- 1. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of CYP1B1 Ligand 2
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of CYP1B1 Ligand 2. This molecule has been identified as a critical component in the development of targeted protein degraders for cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance.
Introduction to CYP1B1 and this compound
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human tumors while having limited expression in normal tissues.[1] This differential expression makes it an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and the development of resistance to several chemotherapeutic agents.[1]
This compound, also referred to as compound A1 in the primary literature, is a potent and selective inhibitor of CYP1B1.[1] It serves as the target-binding component, or "warhead," for a Proteolysis Targeting Chimera (PROTAC) known as PROTAC CYP1B1 degrader-2 (PV2).[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.
This guide will detail the chemical synthesis of this compound and provide its characterization data. Furthermore, it will illustrate its role in the broader context of a PROTAC-based therapeutic strategy.
Synthesis of this compound (Compound A1)
The synthesis of this compound is a multi-step process. The following diagram outlines the synthetic workflow.
References
The Discovery and Isolation of CYP1B1 Ligand 2: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on a Novel Cytochrome P450 1B1-Targeting Compound
Introduction
Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a wide array of human tumors compared to normal tissues. This differential expression provides a therapeutic window for the development of targeted cancer therapies. CYP1B1 is implicated in the metabolic activation of procarcinogens and has been linked to cancer cell proliferation, metastasis, and the development of drug resistance. This technical guide details the discovery, isolation, and characterization of "CYP1B1 ligand 2," a novel N-aryl-2,4-bithiazole-2-amine derivative designed as a selective inhibitor of CYP1B1 and a ligand for Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of CYP1B1-targeted therapeutics.
Discovery and Synthesis
"this compound" (Chemical Formula: C18H12ClN3OS2, CAS: 2836297-58-4) was developed as part of a structure-based drug design campaign to create potent and selective CYP1B1 inhibitors.[1][2] The core scaffold, N-aryl-2,4-bithiazole-2-amine, was identified as a promising framework for targeting the active site of CYP1B1.[1] The discovery of this class of inhibitors stemmed from efforts to understand and overcome Taxol resistance in non-small cell lung cancer, where CYP1B1 is often overexpressed.[1][2]
The synthesis of "this compound" and its analogs follows a convergent synthesis strategy.[1] The general procedure involves the preparation of phenyl thiourea (B124793) derivatives, which are then used to construct the 2,4-bithiazole core.[1]
General Synthetic Scheme:
-
Formation of Benzoyl Isothiocyanate: Ammonium thiocyanate (B1210189) (NH4SCN) is reacted with benzoyl chloride to produce benzoyl isothiocyanate.[1]
-
Synthesis of Phenyl Thiourea Derivatives: Substituted aromatic amines are reacted with the benzoyl isothiocyanate intermediate. The resulting product is then hydrolyzed using a mixture of sodium hydroxide (B78521) and ethanol (B145695) to yield the desired phenyl thiourea derivatives.[1]
-
Construction of the 2,4-Bithiazole Scaffold: The phenyl thiourea derivatives undergo a condensation reaction to form the final N-aryl-2,4-bithiazole-2-amine compounds.[1]
This synthetic route allows for the generation of a library of analogs with diverse substitutions on the aryl rings, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]
Mechanism of Action and Signaling Pathways
"this compound" functions as a selective inhibitor of the enzymatic activity of CYP1B1.[1] By binding to the active site of the enzyme, it prevents the metabolism of endogenous and exogenous substrates, including procarcinogens and steroid hormones. The overexpression of CYP1B1 in tumor cells has been correlated with the activation of several oncogenic signaling pathways.[1][3] Inhibition of CYP1B1 by compounds such as "this compound" has been shown to modulate these pathways, leading to anti-cancer effects.[1][3]
Specifically, the inhibition of CYP1B1 by N-aryl-2,4-bithiazole-2-amine derivatives has been demonstrated to suppress the AKT/ERK1/2 and FAK/SRC pathways .[1][3] These pathways are critical for cell survival, proliferation, migration, and invasion. By downregulating these pathways, "this compound" can reverse drug resistance and inhibit the metastatic potential of cancer cells.[3]
Furthermore, CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway , a key pathway in embryonic development and cancer.[4][5] CYP1B1 can promote the nuclear translocation of β-catenin, leading to the transcription of target genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[4][5] While not directly demonstrated for "this compound" in the reviewed literature, it is plausible that its inhibitory action on CYP1B1 could also lead to the downregulation of the Wnt/β-catenin pathway.
Below is a diagram illustrating the key signaling pathways influenced by CYP1B1 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative N-aryl-2,4-bithiazole-2-amine derivatives and related compounds.
Table 1: In Vitro CYP1B1 Inhibitory Activity
| Compound | IC50 (nM) vs CYP1B1 | Selectivity vs CYP1A1 | Selectivity vs CYP1A2 |
|---|---|---|---|
| Analog 77 * | 1.5 | >6667-fold | >6667-fold |
| Cyp1B1-IN-3 | 6.6 | 53-fold | >1515-fold |
*Analog 77 is the most potent and selective compound reported in the foundational study of this chemical series.[1]
Table 2: Cellular Activity of Representative Compounds
| Compound | Cell Line | Assay | Endpoint | Result |
|---|---|---|---|---|
| Analog 77 | A549/Taxol | Cell Viability | IC50 | Reverses Taxol resistance |
| Analog 77 | A549/Taxol | Cell Migration | Inhibition | Significant inhibition of migration |
| Analog 77 | A549/Taxol | Cell Invasion | Inhibition | Significant inhibition of invasion |
| Cyp1B1-IN-3 | MCF-7, HeLa, PC-3 | Cell Viability | IC50 | Dependent on cell line |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing CYP1B1 inhibitors.
CYP1B1 Enzyme Inhibition Assay (EROD Assay)
This assay measures the ability of a compound to inhibit the O-deethylation of 7-ethoxyresorufin (B15458) (a fluorescent substrate) by CYP1B1.
-
Reagents: Recombinant human CYP1B1, 7-ethoxyresorufin, NADPH, potassium phosphate (B84403) buffer.
-
Procedure: a. Prepare a reaction mixture containing CYP1B1 enzyme in potassium phosphate buffer. b. Add varying concentrations of the test compound (e.g., "this compound") and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 7-ethoxyresorufin and NADPH. d. Monitor the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value.
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in the signaling pathways affected by CYP1B1 inhibition.
-
Cell Lysis: Treat cells with "this compound" for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk in TBST. b. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, β-catenin) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
PROTAC Development Workflow
"this compound" is a key component for the development of "PROTACCYP1B1 degrader-2". PROTACs are heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. The general workflow for developing a PROTAC is outlined below.
Conclusion
"this compound" represents a significant advancement in the development of targeted therapies against cancers that overexpress CYP1B1. Its potent and selective inhibitory activity, coupled with its role as a ligand for PROTAC-mediated protein degradation, makes it a valuable tool for both basic research and preclinical drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working to further characterize this promising compound and its derivatives. The continued investigation of the N-aryl-2,4-bithiazole-2-amine scaffold holds great potential for the discovery of novel anti-cancer agents with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Drug Design and Synthesis of Novel N-Aryl-2,4-bithiazole-2-amine CYP1B1-Selective Inhibitors in Overcoming Taxol Resistance in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Role of CYP1B1 Ligand 2: From Potential Inhibitor to Targeted Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1B1 (CYP1B1) is a well-established, tumor-specific enzyme implicated in the metabolic activation of procarcinogens and the development of resistance to anticancer drugs.[1][2] Its overexpression in a wide array of human cancers has made it a prime target for therapeutic intervention.[1][2] This technical guide delves into the potential of "CYP1B1 ligand 2" as a modulator of CYP1B1 activity. While direct inhibitory metrics for this specific ligand are not extensively documented in public literature, its integral role as the target-binding component of "PROTAC CYP1B1 degrader-2" underscores its significant affinity for CYP1B1.[3][4] This guide will explore the ligand's characteristics, its function within the context of targeted protein degradation, and provide a comprehensive overview of the experimental protocols and signaling pathways relevant to the evaluation of CYP1B1-targeting compounds.
Introduction to CYP1B1 and Its Role in Disease
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide variety of endogenous and exogenous compounds.[2] Unlike other CYP1 family members, CYP1B1 is primarily expressed in extrahepatic tissues and is frequently overexpressed in cancerous tissues while remaining low to undetectable in corresponding normal tissues.[1] This differential expression pattern makes CYP1B1 an attractive target for the development of selective anticancer therapies.
CYP1B1's role in carcinogenesis is multifaceted. It metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons, into their ultimate carcinogenic forms.[2] Furthermore, it is involved in the metabolism of steroid hormones, which can contribute to the progression of hormone-dependent cancers.[5] Inhibition or degradation of CYP1B1 is therefore a promising strategy to mitigate these effects.
"this compound": A Key to Targeted Degradation
"this compound" is a specific chemical entity identified as the target protein ligand for "PROTAC CYP1B1 degrader-2".[3][4] PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
In the case of "PROTAC CYP1B1 degrader-2," "this compound" serves as the warhead that selectively binds to the CYP1B1 enzyme. This binding event is the critical first step in the PROTAC-mediated degradation cascade. While the primary mechanism of the parent PROTAC is degradation rather than direct inhibition, the efficacy of the degrader is fundamentally dependent on the affinity and selectivity of "this compound" for its target.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H12ClN3OS2[7] |
| CAS Number | 2836297-58-4[7] |
| Molecular Weight | 385.89 g/mol [7] |
| Description | Target protein ligand for PROTAC CYP1B1 degrader-2, applicable in lung cancer research.[4] |
Quantitative Data and Comparative Analysis
Degradation Potency of PROTAC CYP1B1 degrader-2
| Compound | Metric | Value | Cell Line |
| PROTAC CYP1B1 degrader-2 | DC50 | 1.0 nM (at 24h) | A549/Taxol[3] |
-
DC50 : The concentration of the degrader at which 50% of the target protein is degraded.
Comparative Inhibitory Data of Known CYP1B1 Inhibitors
To provide a framework for understanding the potency of CYP1B1-targeting compounds, the following table summarizes the inhibitory activities of other well-characterized CYP1B1 inhibitors.
| Inhibitor | IC50 (CYP1B1) | Selectivity |
| α-Naphthoflavone | ~5 nM[8] | Also inhibits CYP1A2 (IC50 = 6 nM)[8] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 6 nM[8] | >50-fold selective over CYP1A1 and >500-fold over CYP1A2[8] |
| CYP1B1-IN-2 (compound 9j) | 0.52 nM | Potent and selective |
| Galangin (3,5,7-trihydroxyflavone) | 3 nM[1] | N/A |
Signaling Pathways Involving CYP1B1
The activity of CYP1B1 is intertwined with key cellular signaling pathways implicated in cancer development and progression. Understanding these pathways is crucial for elucidating the downstream effects of CYP1B1 inhibition or degradation.
Wnt/β-Catenin Signaling Pathway
CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway.[7] This pathway is critical for cell proliferation, differentiation, and migration.[4] Upregulation of CYP1B1 can lead to the nuclear translocation of β-catenin, which then activates the transcription of target genes involved in oncogenesis.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis and biological evaluation of a tumor-selective degrader of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Role of "CYP1B1 Ligand 2" in Targeted Protein Degradation: A Technical Overview
Researchers, scientists, and drug development professionals are increasingly focusing on targeted protein degradation as a novel therapeutic modality. Within this field, the molecule identified as "CYP1B1 ligand 2" has emerged as a key component in the development of specific degraders for Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and drug resistance. This technical guide provides an in-depth analysis of "this compound," clarifying its established role as a targeting moiety for CYP1B1 degradation, a mechanism distinctly opposite to activation.
Contrary to the proposition of being a CYP1B1 activator, current scientific literature and available data exclusively identify "this compound" as the target-binding component of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the CYP1B1 protein.[1][2][3][4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent destruction by the proteasome.[7][8][9]
"this compound": A Critical Component of PROTAC CYP1B1 Degrader-2
"this compound" is the specific molecule that binds to the CYP1B1 protein as part of a larger construct known as "PROTAC CYP1B1 degrader-2".[1][4][6] This degrader is a chemical entity designed to eliminate CYP1B1 from cells, thereby inhibiting its function. The primary application of this technology is in the context of cancer research, particularly in overcoming drug resistance in non-small cell lung cancer.[10]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2836297-58-4 | [2] |
| Molecular Formula | C₁₈H₁₂ClN₃OS₂ | [2] |
| Molecular Weight | 385.89 g/mol | [2] |
| Role | Target protein ligand for PROTAC CYP1B1 degrader-2 | [1][3][5][6] |
| Application | Lung cancer research | [4][6] |
Mechanism of Action: Targeted Degradation, Not Activation
The mechanism of action of "PROTAC CYP1B1 degrader-2," which incorporates "this compound," is a multi-step process aimed at the selective removal of the CYP1B1 protein. This process is fundamentally inhibitory.
Experimental Workflow for Assessing PROTAC-mediated Degradation:
A study on "PROTAC CYP1B1 degrader-2" (referred to as PV2 in the publication) demonstrated its potent degradative activity, achieving a DC50 (concentration for 50% degradation) of 1.0 nM in A549/Taxol cells after 24 hours.[1][10] This potent degradation of CYP1B1 led to downstream inhibitory effects, including the suppression of migration and invasion of cancer cells.[10]
Signaling Pathway: Hijacking the Ubiquitin-Proteasome System
The signaling pathway initiated by "PROTAC CYP1B1 degrader-2" involves the hijacking of the cell's natural protein disposal machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of CYP1B1 Ligand Docking: A Technical Guide
Affiliation: Google Research
Abstract
Cytochrome P450 1B1 (CYP1B1) is a critical enzyme in the metabolism of a wide array of xenobiotics and endogenous compounds, and its overexpression is implicated in the pathogenesis of various cancers. Consequently, CYP1B1 has emerged as a significant target for drug development and cancer therapy. In silico molecular docking provides a powerful and cost-effective approach to predict the binding interactions between ligands and CYP1B1, thereby facilitating the discovery and optimization of novel inhibitors. This technical guide provides a comprehensive overview of the in silico modeling of ligand docking to CYP1B1, with a focus on two well-characterized ligands: α-Naphthoflavone and Resveratrol, which will be collectively referred to as "CYP1B1 Ligand 2" for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data presentation, and visual representations of key biological and experimental processes.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of monooxygenases.[1] Localized primarily in the endoplasmic reticulum, CYP1B1 plays a crucial role in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons, and the metabolism of steroids.[1] Due to its significant overexpression in a variety of tumors compared to normal tissues, CYP1B1 is a promising target for the development of selective anticancer agents.[2][3]
In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions. This guide will detail the process of performing a molecular docking study of "this compound" (represented by α-Naphthoflavone and Resveratrol) with the human CYP1B1 enzyme.
Quantitative Data Presentation
The inhibitory potency of α-Naphthoflavone and Resveratrol against CYP1B1 has been experimentally determined and is summarized in the tables below. This data is crucial for validating the results of in silico docking studies.
Table 1: Inhibitory Activity of α-Naphthoflavone against Cytochrome P450 Enzymes
| Parameter | CYP1B1 | CYP1A1 | CYP1A2 | Reference |
| IC₅₀ | 4 nM | 60 nM | 6 nM | [6] |
| IC₅₀ | 0.49 nM | - | - | [2] |
| IC₅₀ | 0.52 nM | - | - | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibitory Activity of Resveratrol against Cytochrome P450 Enzymes
| Parameter | CYP1B1 | CYP1A1 | CYP1A2 | Reference |
| IC₅₀ | 1.4 µM | - | - | |
| Kᵢ | 0.75 µM | 1.2 µM | - | [7] |
| IC₅₀ | - | - | 46 µM | [8] |
Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols: In Silico Molecular Docking
This section provides a detailed methodology for performing a molecular docking study of a ligand with CYP1B1 using the AutoDock suite of programs.[4][5]
Software and Resource Requirements
-
AutoDock Tools (ADT): A graphical user interface for preparing and analyzing docking simulations.
-
AutoGrid: A program for pre-calculating grid maps of the receptor.
-
AutoDock: The molecular docking program.
-
Molecular Graphics Laboratory (MGL) Tools: Required for running ADT.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or similar chemical database: For obtaining ligand structures.
-
A molecular visualization tool: (e.g., PyMOL, Chimera) for result analysis.
Experimental Workflow
The overall workflow for the in silico docking experiment is depicted below.
Step-by-Step Protocol
-
Obtain the Crystal Structure: Download the crystal structure of human CYP1B1 from the Protein Data Bank. A suitable structure is PDB ID: 3PM0, which is co-crystallized with α-naphthoflavone.[9][10]
-
Clean the PDB File: Open the PDB file in AutoDock Tools. Remove water molecules and any co-crystallized ligands.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Compute Gasteiger Charges: Assign Gasteiger partial charges to all atoms.
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
-
Obtain Ligand Structure: Download the 3D structure of the ligand (e.g., α-naphthoflavone or resveratrol) from a chemical database like PubChem.
-
Load into AutoDock Tools: Open the ligand file in AutoDock Tools.
-
Detect Root and Set Torsion: Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
-
Define the Grid Box: The grid box defines the three-dimensional search space for the docking simulation. Center the grid box on the active site of CYP1B1. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. Key active site residues for CYP1B1 include Phe134, Phe231, and Phe268.[11]
-
Set Grid Dimensions: The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
-
Run AutoGrid: Execute AutoGrid to generate the grid map files.
-
Configure Docking Parameters: In AutoDock Tools, set the docking parameters. This includes specifying the prepared receptor and ligand .pdbqt files, the grid parameter file, and the docking algorithm (e.g., Lamarckian Genetic Algorithm).
-
Run AutoDock: Launch the AutoDock simulation. The program will perform multiple independent docking runs to explore the conformational space of the ligand within the defined grid box.
-
Examine Docking Log File: The docking log file (.dlg) contains the results of the simulation, including the binding energies and root-mean-square deviation (RMSD) values for each docked conformation.
-
Identify Best Conformation: The docked conformation with the lowest binding energy is typically considered the most favorable binding pose.
-
Visualize Interactions: Use a molecular visualization tool to view the docked protein-ligand complex. Analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions with key active site residues.
Signaling Pathways Involving CYP1B1
CYP1B1 expression and activity are regulated by and participate in several key signaling pathways. Understanding these pathways provides context for the biological consequences of CYP1B1 inhibition.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The primary regulatory pathway for CYP1B1 expression is the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1]
Wnt/β-Catenin Signaling Pathway
CYP1B1 has been shown to influence the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer.
Conclusion
In silico modeling of ligand docking to CYP1B1 is an invaluable tool in modern drug discovery. This guide has provided a comprehensive framework for conducting such studies, from data acquisition and preparation to the execution and analysis of docking simulations. By following the detailed protocols and utilizing the provided contextual information on CYP1B1's biological roles, researchers can effectively leverage computational methods to identify and characterize novel CYP1B1 inhibitors. The continued application of these in silico techniques will undoubtedly accelerate the development of new therapeutic strategies targeting CYP1B1-associated diseases.
References
- 1. CYP1B1 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of selective CYP1B1 inhibitor via dearomatization of α-naphthoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of the Complex between α-Naphthoflavone and Human Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rcsb.org [rcsb.org]
- 10. Structural characterization of the complex between alpha-naphthoflavone and human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perspective of structural flexibility on selective inhibition towards CYP1B1 over CYP1A1 by α-naphthoflavone analogs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Structure-Activity Relationship (SAR) of CYP1B1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Cytochrome P450 1B1 (CYP1B1), a critical enzyme implicated in cancer progression and drug resistance. This document outlines the quantitative SAR data for representative inhibitor classes, details the experimental protocols for their evaluation, and visualizes the key signaling pathways influenced by CYP1B1.
Introduction to CYP1B1 and its Role in Disease
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics and endogenous compounds.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, ovary, and prostate cancers, while its expression in normal tissues is limited.[2][3][4] This tumor-specific expression makes CYP1B1 an attractive target for cancer therapy.[4][5]
The enzyme plays a significant role in the metabolic activation of procarcinogens to their ultimate carcinogenic forms.[1][6] For instance, it is involved in the hydroxylation of estrogens to metabolites that can lead to DNA damage and carcinogenesis.[4][5] By inhibiting CYP1B1, it is possible to reduce the formation of these carcinogenic metabolites and mitigate cancer cell proliferation.[1] Furthermore, CYP1B1 has been implicated in the development of resistance to chemotherapeutic drugs like paclitaxel (B517696) and docetaxel (B913).[4]
Structure-Activity Relationship (SAR) of CYP1B1 Inhibitors
The development of potent and selective CYP1B1 inhibitors is a key focus in cancer research. Generally, effective inhibitors are planar polycyclic molecules such as stilbenoids and flavonoids.[6][7][8] The SAR of these compounds is crucial for designing more effective and selective drugs.
Substituted stilbenes are a well-studied class of CYP1B1 inhibitors. The position and nature of substituents on the stilbene (B7821643) scaffold significantly influence their inhibitory potency and selectivity. Tetramethoxystilbene (TMS) and its analogs are particularly potent.
Table 1: SAR of Tetramethoxystilbene (TMS) Analogs as CYP1B1 Inhibitors
| Compound | Substitution Pattern | IC50 (nM) for CYP1B1 | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
| 2,4,2',6'-Tetramethoxystilbene | Methoxy (B1213986) groups at 2,4,2',6' positions | 2 | 175-fold | 85-fold |
| 2,4,3',5'-Tetramethoxystilbene | Methoxy groups at 2,4,3',5' positions | Potent inhibitor | High | High |
| 3,4,5,3',5'-Pentamethoxystilbene | Methoxy groups at 3,4,5,3',5' positions | 3200 | Low | Low |
Data compiled from multiple sources indicating the high potency and selectivity of 2,4,2',6'-TMS.[6][9]
The SAR for stilbenes suggests that the methoxy substitution pattern is critical. For instance, 2,4,2',6'-tetramethoxystilbene is a highly potent and selective inhibitor of CYP1B1 with an IC50 value of 2 nM.[6]
Flavonoids are another important class of natural and synthetic compounds that inhibit CYP1B1. Their planar structure allows them to fit into the active site of the enzyme.
Table 2: SAR of Flavonoid Derivatives as CYP1B1 Inhibitors
| Compound | Flavonoid Subclass | IC50 (µM) for CYP1B1 | Notes |
| α-Naphthoflavone | Flavone | Potent inhibitor | Also inhibits CYP1A1 and CYP1A2 |
| Baicalein | Flavone | Moderate inhibitor | 5,6,7-trihydroxyflavone |
| Homoeriodictyol | Flavanone | 0.24 | Selective for CYP1B1 |
Data indicates that while many flavonoids inhibit CYP1B1, their selectivity can vary.[6][7]
A derivative of α-naphthoflavone has been synthesized that exhibits extremely potent inhibition with an IC50 of 0.043 nM and can overcome docetaxel resistance in cancer cells.[4]
Researchers have explored other chemical scaffolds for CYP1B1 inhibition. For example, a series of thiazoleamide derivatives were designed, leading to the identification of a potent and selective inhibitor, compound B20, which shows promise in overcoming paclitaxel resistance.[10][11]
Experimental Protocols for Evaluating CYP1B1 Inhibition
The evaluation of CYP1B1 inhibitors typically involves in vitro enzyme inhibition assays. The most common method is a fluorometric assay that measures the inhibition of the O-deethylation of 7-ethoxyresorufin (B15458) (EROD).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CYP1B1.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (or NADH and NADPH)[12]
-
7-Ethoxyresorufin (fluorogenic substrate)
-
Test compound (inhibitor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).[9]
-
Assay Setup: In a microplate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the test compound dilutions.[13] Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12][13][14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate.[13]
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.[12][14]
-
Fluorescence Measurement: Stop the reaction if necessary and measure the fluorescence intensity of the product, resorufin, using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~530 nm, Em: ~590 nm).[9][14]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][13]
A luminescent-based assay using luciferin-derived substrates is also available and offers high sensitivity and a broad dynamic range.[15]
CYP1B1-Mediated Signaling Pathways
CYP1B1 is implicated in several signaling pathways that are crucial for cancer cell proliferation, metastasis, and survival. Understanding these pathways provides insight into the downstream effects of CYP1B1 inhibition.
CYP1B1 can activate the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.[2][5] Upregulation of CYP1B1 leads to increased levels of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.[2][16]
Caption: CYP1B1 activates Wnt/β-catenin signaling via Sp1, promoting cell proliferation.
CYP1B1 also promotes cancer cell metastasis by activating the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) signaling pathway.[16][17] This pathway is involved in the degradation of the extracellular matrix, a key step in cell invasion and metastasis.
Caption: CYP1B1 induces the uPA-uPAR pathway through Sp1, leading to metastasis.
The following diagram illustrates the general workflow for determining the IC50 value of a CYP1B1 inhibitor.
Caption: Experimental workflow for determining the IC50 of a CYP1B1 inhibitor.
Conclusion
The structure-activity relationship of CYP1B1 inhibitors is a dynamic field of research with significant implications for cancer therapy. Stilbenes and flavonoids have emerged as promising scaffolds for the design of potent and selective inhibitors. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a robust framework for the continued development of novel therapeutics targeting CYP1B1. The ongoing efforts to refine the SAR and improve the selectivity of these inhibitors hold great promise for the future of personalized cancer treatment.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 6. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 family 1 inhibitors and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Discovery of Highly Selective CYP1B1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 12. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. P450-Glo™ CYP1B1 Assay System [worldwide.promega.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
The Role of CYP1B1 Ligand 2 in Cancer Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme that has garnered significant attention in oncology research due to its overexpression in a wide array of human cancers compared to normal tissues. This differential expression makes it an attractive target for cancer therapy. This technical guide focuses on a novel compound, "CYP1B1 ligand 2," and its effects on cancer cell proliferation. Specifically, this ligand serves as the target-binding component of a Proteolysis Targeting Chimera (PROTAC), designated as "PROTAC CYP1B1 degrader-2" (PV2). This innovative approach does not merely inhibit the enzyme but leads to its degradation, offering a potentially more profound and sustained therapeutic effect. This document will provide an in-depth analysis of the available data on the anti-proliferative effects of this compound, detailed experimental protocols, and a visualization of the implicated signaling pathways.
Quantitative Data Summary
The primary research available for "this compound" is in the context of its incorporation into the PROTAC degrader PV2. The anti-proliferative effects of PV2 have been evaluated in non-small cell lung cancer (NSCLC) cell lines, particularly the paclitaxel-resistant A549/Taxol line.
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| PROTAC CYP1B1 degrader-2 (PV2) | A549/Taxol | Cell Viability | DC50 | 1.0 nM | [1][2] |
Table 1: In Vitro Efficacy of PROTAC CYP1B1 degrader-2 (PV2)
Experimental Protocols
The following are detailed methodologies for key experiments performed to evaluate the effects of PROTAC CYP1B1 degrader-2, which utilizes this compound.
Cell Viability Assay
The anti-proliferative activity of the compound was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: A549 and A549/Taxol cells were seeded in 96-well plates at a density of 4 x 10³ cells per well.
-
Drug Treatment: After overnight incubation to allow for cell attachment, the cells were treated with various concentrations of the test compound.
-
Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL) was added to each well and incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC50/DC50 values were determined from the dose-response curves.
Western Blot Analysis
Western blotting was employed to assess the protein levels of CYP1B1 and downstream signaling molecules.
-
Cell Lysis: Cells were treated with the compound for the desired time, then washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against the target proteins (e.g., CYP1B1, FAK, p-FAK, Src, p-Src, E-cadherin, N-cadherin, Vimentin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities were quantified using image analysis software and normalized to the loading control.
Signaling Pathways and Mechanisms of Action
The degradation of CYP1B1 by the PROTAC containing this compound has been shown to impact key signaling pathways involved in cancer cell proliferation, migration, and drug resistance. The primary mechanism involves the reversal of the epithelial-mesenchymal transition (EMT) and the inhibition of the FAK/Src signaling pathway.
Figure 1: Mechanism of action of PROTAC CYP1B1 degrader-2.
Workflow for Evaluating Anti-Proliferative Effects
The general workflow for assessing the impact of this compound, as part of its PROTAC, on cancer cell proliferation is outlined below.
Figure 2: Experimental workflow for assessing anti-proliferative effects.
Conclusion
The available evidence strongly suggests that targeting CYP1B1 for degradation via a PROTAC incorporating "this compound" is a promising strategy for inhibiting cancer cell proliferation, particularly in drug-resistant phenotypes. The potent, nanomolar activity of PROTAC CYP1B1 degrader-2 in A549/Taxol cells highlights its potential. The mechanism of action, involving the suppression of the FAK/Src pathway and reversal of EMT, provides a solid rationale for its anti-proliferative and anti-metastatic effects. Further research, including in vivo studies and evaluation in a broader range of cancer models, is warranted to fully elucidate the therapeutic potential of this novel approach.
References
The Role of a Selective CYP1B1 Ligand in Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1B1 (CYP1B1) is a critical enzyme in the metabolism of endogenous and exogenous compounds, including steroid hormones. Its preferential expression in hormone-responsive tissues and its upregulation in various cancers have made it a significant target for therapeutic intervention. This technical guide provides an in-depth analysis of the role of a representative selective CYP1B1 ligand, 2,4,3',5'-tetramethoxystilbene (TMS), in hormone metabolism, with a particular focus on its inhibitory effects on estrogen metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] Unlike many other CYPs that are primarily found in the liver, CYP1B1 is predominantly expressed in extrahepatic tissues, including hormone-responsive tissues such as the breast, uterus, and prostate.[2][3] This tissue-specific expression pattern implicates CYP1B1 in the local metabolism of steroid hormones.
Of particular significance is the role of CYP1B1 in estrogen metabolism.[1] Estrogens, primarily 17β-estradiol (E2), are essential for normal physiological processes but are also implicated in the development and progression of hormone-dependent cancers.[4] CYP1B1 catalyzes the hydroxylation of E2, a key step in its metabolic pathway.
Selective ligands of CYP1B1, particularly inhibitors, are of great interest as potential therapeutic agents.[5] By modulating the metabolic activity of CYP1B1, these ligands can alter the balance of estrogen metabolites, potentially mitigating the carcinogenic effects associated with certain metabolic pathways. This guide focuses on 2,4,3',5'-tetramethoxystilbene (TMS), a potent and selective inhibitor of CYP1B1, as a representative ligand to explore the therapeutic potential of targeting this enzyme in the context of hormone metabolism.[2][6]
The Role of CYP1B1 in Hormone Metabolism
Estrogen Metabolism Pathway
CYP1B1 plays a pivotal role in the Phase I metabolism of estrogens.[7] It catalyzes the hydroxylation of 17β-estradiol (E2) at two primary positions: the 2-position to form 2-hydroxyestradiol (B1664083) (2-OHE2) and the 4-position to form 4-hydroxyestradiol (B23129) (4-OHE2).[8] While other CYP enzymes, such as CYP1A1 and CYP1A2, can also perform this reaction, they predominantly produce the 2-OHE2 metabolite.[8] In contrast, human CYP1B1 exhibits a strong preference for 4-hydroxylation.[8][9]
This distinction is critical because the two catechol estrogen metabolites have different biological activities. 2-OHE2 is generally considered to be non-carcinogenic and may even have some protective effects.[8] Conversely, 4-OHE2 is a potent carcinogen. It can be further oxidized to form quinones and semiquinones, which can react with DNA to form adducts, leading to genetic mutations and initiating carcinogenesis.[10]
The overexpression of CYP1B1 in tumor tissues, particularly in hormone-dependent cancers like breast cancer, can lead to an increased local concentration of the carcinogenic 4-OHE2, thereby contributing to tumor progression.[3][4]
Mechanism of Action of a Selective CYP1B1 Inhibitor: TMS
2,4,3',5'-tetramethoxystilbene (TMS) is a synthetic analog of resveratrol (B1683913) that acts as a potent and selective competitive inhibitor of CYP1B1.[2][6] Its inhibitory action is significantly more potent for CYP1B1 compared to other CYP1 family members like CYP1A1 and CYP1A2.[6][11]
By binding to the active site of the CYP1B1 enzyme, TMS prevents the binding of endogenous substrates like 17β-estradiol. This competitive inhibition reduces the metabolic conversion of E2 to its hydroxylated metabolites, particularly the carcinogenic 4-OHE2.[2] The reduction in 4-OHE2 formation is hypothesized to be a key mechanism behind the potential anti-cancer effects of TMS in hormone-dependent cancers.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for 2,4,3',5'-tetramethoxystilbene (TMS) as a selective CYP1B1 inhibitor.
| Parameter | Value | Enzyme | Reference |
| IC₅₀ | 6 nM | Human CYP1B1 | [2][6] |
| Kᵢ | 3 nM | Human CYP1B1 | [2][6] |
| IC₅₀ | 300 nM | Human CYP1A1 | [6] |
| IC₅₀ | 3.1 µM | Human CYP1A2 | [6] |
| Inhibition Type | Competitive | Human CYP1B1 | [2] |
Table 1: In vitro inhibitory activity of 2,4,3',5'-tetramethoxystilbene (TMS) against human CYP enzymes.
| Parameter | Value | Reference |
| Selectivity for CYP1B1 over CYP1A1 | ~50-fold | [2] |
| Selectivity for CYP1B1 over CYP1A2 | ~500-fold | [2] |
Table 2: Selectivity of 2,4,3',5'-tetramethoxystilbene (TMS) for CYP1B1.
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Ethoxyresorufin-O-deethylase (EROD) and alanine aminotrasferase assays [bio-protocol.org]
- 2. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. protocols.io [protocols.io]
- 6. mouselivercells.com [mouselivercells.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 11. Chemical toxicity testing in vitro using cytochrome P450–expressing cell lines, such as human CYP1B1 | Springer Nature Experiments [experiments.springernature.com]
Investigating the Novelty of "CYP1B1 Ligand 2": A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 1B1 (CYP1B1) is a well-established and promising therapeutic target in oncology due to its overexpression in a wide array of tumors and its role in the metabolic activation of procarcinogens and development of chemoresistance. This technical guide delves into the novelty of a specific molecule, "CYP1B1 ligand 2," a member of the N-aryl-2,4-bithiazole-2-amine chemical class. While specific quantitative data for "this compound" (CAS: 2836297-58-4) is not publicly available, this document provides a comprehensive overview of a closely related, highly potent, and selective inhibitor from the same chemical series, compound 77 (also known as CYP1B1-IN-3), to illustrate the potential of this novel scaffold. This guide details its inhibitory activity, the experimental protocols for its characterization, and its impact on key signaling pathways implicated in cancer progression and drug resistance.
Introduction to CYP1B1 as a Therapeutic Target
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. Unlike other CYP1 family members, CYP1B1 is minimally expressed in normal tissues but is significantly overexpressed in a multitude of human cancers, including breast, prostate, lung, and colon cancer. This differential expression makes it an attractive target for the development of selective anticancer therapies.
CYP1B1 contributes to carcinogenesis by metabolizing procarcinogens into their active, DNA-damaging forms. Furthermore, its activity has been linked to the development of resistance to various chemotherapeutic agents, such as docetaxel. Therefore, the inhibition of CYP1B1 presents a dual therapeutic strategy: to prevent the activation of carcinogens and to overcome chemoresistance in existing tumors.
The N-aryl-2,4-bithiazole-2-amine Scaffold: A Novel Class of CYP1B1 Inhibitors
Recent research has identified the N-aryl-2,4-bithiazole-2-amine scaffold as a promising new chemical class for the development of potent and selective CYP1B1 inhibitors. "this compound" belongs to this class and is designated as the target protein ligand for PROTAC CYP1B1 degrader-2, indicating its role in targeted protein degradation strategies for lung cancer research.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of compound 77 , a representative molecule of the N-aryl-2,4-bithiazole-2-amine class.
| Compound | Target | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
| Compound 77 | CYP1B1 | 6.6 | ~53-fold | >1515-fold |
| CYP1A1 | 347.3 | - | - | |
| CYP1A2 | >10000 | - | - |
Table 1: In vitro inhibitory activity of Compound 77 against CYP1 family enzymes.
Experimental Protocols
Synthesis of N-aryl-2,4-bithiazole-2-amine Derivatives
The synthesis of the N-aryl-2,4-bithiazole-2-amine scaffold is achieved through a convergent synthesis strategy. The general procedure involves the reaction of a substituted 2-aminothiazole (B372263) with a 2-bromothiazole (B21250) derivative.
Navigating the Selectivity of CYP1B1 Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. The information provided herein is not for clinical or diagnostic use.
Executive Summary
Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target in oncology due to its significant overexpression in a multitude of tumor types compared to healthy tissues. This differential expression presents a therapeutic window for the development of selective inhibitors that can mitigate cancer progression and overcome drug resistance. This technical guide provides an in-depth overview of the interaction of ligands with CYP1B1 and other P450 enzymes.
Due to the limited publicly available data on the specific P450 interaction profile of "CYP1B1 ligand 2" (CAS 2836297-58-4), a known ligand for a PROTAC degrader, this paper will utilize 2,4,3′,5′-tetramethoxystilbene (TMS) as a representative, well-characterized, and highly selective CYP1B1 inhibitor to illustrate the principles of selectivity and interaction analysis. We will delve into its quantitative inhibitory profile, the detailed experimental methodologies for determining enzyme inhibition, and the critical signaling pathways influenced by CYP1B1 modulation.
Introduction to CYP1B1 and Selective Inhibition
CYP1B1 is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds. Unlike many other CYPs that are primarily found in the liver, CYP1B1 is expressed in extrahepatic tissues. Its overexpression in cancerous tissues has been linked to the metabolic activation of procarcinogens and the development of resistance to chemotherapeutic agents.
The development of selective CYP1B1 inhibitors is a key strategy in modern drug discovery. High selectivity is paramount to minimize off-target effects that could arise from the inhibition of other CYP isoforms, which are vital for normal physiological processes, including the metabolism of therapeutic drugs. An ideal inhibitor will exhibit potent activity against CYP1B1 while displaying significantly lower affinity for other P450 enzymes, particularly the closely related CYP1A1 and CYP1A2.
Quantitative Analysis of a Selective CYP1B1 Inhibitor: 2,4,3′,5′-Tetramethoxystilbene (TMS)
2,4,3′,5′-Tetramethoxystilbene (TMS) is a synthetic analog of resveratrol (B1683913) that has been identified as a potent and selective competitive inhibitor of CYP1B1.[1] Its inhibitory activity against key P450 enzymes is summarized in the table below.
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 | Reference |
| CYP1B1 | 6 | - | - | [1][2] |
| CYP1A1 | 300 | 50-fold | - | [1][2] |
| CYP1A2 | 3100 | - | 517-fold | [1] |
Table 1: Inhibitory activity (IC50) of 2,4,3′,5′-tetramethoxystilbene (TMS) against human CYP1B1, CYP1A1, and CYP1A2. Data is derived from in vitro 7-ethoxyresorufin-O-deethylation (EROD) assays.
The data clearly demonstrates the high selectivity of TMS for CYP1B1 over the other two major isoforms of the CYP1 family.[1][2] This level of selectivity is crucial for its potential use as a chemical probe to study the function of CYP1B1 or as a lead compound for the development of targeted cancer therapies.
Experimental Protocols for Determining P450 Inhibition
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment to quantify the potency of a compound against a specific enzyme. The following protocol outlines a typical fluorometric assay used to assess the inhibition of CYP1B1, CYP1A1, and CYP1A2.
7-Ethoxyresorufin-O-Deethylation (EROD) Assay
This assay measures the O-deethylation of the substrate 7-ethoxyresorufin (B15458), which is converted to the highly fluorescent product resorufin (B1680543). The rate of resorufin formation is proportional to the enzyme activity.
Materials:
-
Recombinant human CYP1B1, CYP1A1, or CYP1A2 enzymes (expressed in a suitable system, e.g., baculovirus-infected insect cells)
-
2,4,3′,5′-tetramethoxystilbene (TMS) or other test inhibitor
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor (e.g., TMS) in a suitable solvent like DMSO. Perform serial dilutions in the assay buffer to obtain a range of desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP enzyme.
-
Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for resorufin (e.g., ~530 nm excitation and ~590 nm emission).
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Visualization of Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor against a P450 enzyme.
Signaling Pathways Modulated by CYP1B1
CYP1B1 is implicated in several signaling pathways that are crucial for cancer cell proliferation, migration, and invasion. Its inhibition can therefore have significant downstream effects.
CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway.[3][4] This pathway is a key regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. CYP1B1 can promote the stabilization and nuclear translocation of β-catenin, a key effector of the pathway, leading to the transcription of target genes that drive tumor progression.[3][5]
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system plays a critical role in extracellular matrix degradation, which is essential for cancer cell invasion and metastasis. Studies have indicated that CYP1B1 can induce the expression of both uPA and uPAR, thereby promoting a more aggressive cancer phenotype.[6][7]
Conclusion
The selective inhibition of CYP1B1 represents a promising therapeutic strategy for a variety of cancers. A thorough understanding of the selectivity profile of any potential inhibitor is critical, and this requires robust and well-defined experimental protocols. As demonstrated with the representative inhibitor 2,4,3′,5′-tetramethoxystilbene, achieving high selectivity over other P450 isoforms is an attainable and essential goal. Furthermore, elucidating the impact of CYP1B1 inhibition on key oncogenic signaling pathways, such as Wnt/β-catenin and uPA/uPAR, provides a deeper understanding of the inhibitor's mechanism of action and its potential clinical utility. This technical guide serves as a foundational resource for researchers dedicated to the discovery and development of novel and selective CYP1B1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 4. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Preliminary Toxicity Screening of "CYP1B1 Ligand 2": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preclinical strategy for the preliminary toxicity screening of "CYP1B1 Ligand 2," a novel small molecule targeting Cytochrome P450 1B1. Given the absence of publicly available toxicity data for this specific ligand, this document provides a robust framework of recommended in vitro and in vivo studies designed to assess its safety profile. The proposed experimental plan adheres to international regulatory guidelines and incorporates assays for cytotoxicity, genotoxicity, cardiovascular safety, and systemic toxicity. Detailed experimental protocols and best practices for data presentation are provided to guide researchers in generating a foundational dataset for informed decision-making in the drug development process. This guide also explores the mechanistic aspects of CYP1B1-mediated toxicity and its interaction with key signaling pathways.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of endogenous and exogenous compounds.[1][2][3] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it an attractive target for the development of novel anticancer therapies. "this compound" has been developed as a modulator of CYP1B1 activity. However, before proceeding with further efficacy studies, a thorough evaluation of its toxicological properties is paramount.
The interaction of small molecules with CYP enzymes can lead to metabolic activation of the compound into reactive metabolites, which may exhibit toxicity.[2][4][5] Therefore, a comprehensive toxicity screening is essential to identify potential liabilities early in the drug development pipeline. This guide details a tiered approach to the preliminary toxicity assessment of "this compound," beginning with a battery of in vitro assays and progressing to focused in vivo studies.
In Vitro Toxicity Assessment
The initial phase of toxicity screening focuses on a series of in vitro assays designed to assess cytotoxicity, genotoxicity, and potential for cardiotoxicity.
Cytotoxicity Assessment
The direct cytotoxic potential of "this compound" will be evaluated using a panel of cell lines, including both cancerous and non-cancerous lines, to determine its therapeutic index.
Table 1: Proposed Cell Lines for Cytotoxicity Screening
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | High CYP1B1 expression. |
| PC-3 | Human Prostate Adenocarcinoma | High CYP1B1 expression. |
| HEK293 | Human Embryonic Kidney | Low/negligible CYP1B1 expression (control). |
| HepG2 | Human Hepatocellular Carcinoma | Metabolically competent, relevant for liver toxicity. |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Example Data Presentation for In Vitro Cytotoxicity (IC50 in µM)
| Compound | MCF-7 | PC-3 | HEK293 | HepG2 |
| This compound | ||||
| Doxorubicin (Control) |
Genotoxicity Assessment
Genotoxicity assays are crucial to assess the potential of a compound to damage genetic material. A standard battery of tests is recommended.
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12][13][14][15]
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).[11][14]
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver S9 fraction to assess for metabolically activated mutagens.[12][13]
-
Plate Incorporation Method:
-
Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[16][17][18][19][20]
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.[16]
-
Compound Exposure: Treat the cells with "this compound" at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Table 3: Example Data Presentation for Genotoxicity Assays
| Assay | Test System | Metabolic Activation | Result (e.g., Positive/Negative) |
| Ames Test | S. typhimurium TA98 | - S9 | |
| + S9 | |||
| S. typhimurium TA100 | - S9 | ||
| + S9 | |||
| In Vitro Micronucleus | CHO Cells | - S9 | |
| + S9 |
Cardiovascular Safety: hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[21][22][23]
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition.[23][24][25]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Cells are captured on a multi-well patch plate.
-
Whole-cell patch-clamp recordings are established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
-
Compound Application: "this compound" is applied at a range of concentrations.
-
Current Measurement: The hERG tail current is measured before and after compound application.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.
Table 4: Example Data Presentation for hERG Assay
| Compound | IC50 (µM) |
| This compound | |
| E-4031 (Positive Control) |
In Vivo Toxicity Assessment
Based on the in vitro results, a preliminary in vivo toxicity assessment will be conducted to understand the systemic effects of "this compound".
Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxic effects of a single oral dose of the compound and helps in classifying the substance for its acute toxicity.[26][27][28][29][30]
-
Animal Model: Use female Wistar rats (nulliparous and non-pregnant).
-
Dosing:
-
Administer "this compound" orally by gavage.
-
Employ a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose expected to produce some toxicity.
-
Use a group of 3 animals per step.
-
-
Observations:
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Record body weight changes.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The results are used to estimate the LD50 (lethal dose, 50%) and classify the compound according to the Globally Harmonised System (GHS).
Table 5: Example Data Presentation for Acute Oral Toxicity (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 5 | 3 | ||
| 50 | 3 | ||
| 300 | 3 | ||
| 2000 | 3 |
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.[31][32][33][34][35]
-
Animal Model: Use both male and female rats (e.g., Sprague-Dawley).
-
Dosing:
-
Administer "this compound" orally by gavage daily for 28 days.
-
Use at least three dose levels (low, mid, high) and a control group.
-
-
Observations:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination.
-
Hematology and clinical biochemistry at termination.
-
-
Pathology:
-
Gross necropsy of all animals.
-
Organ weights.
-
Histopathological examination of target organs.
-
-
Data Analysis: Identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the toxicological profile of the compound.
Table 6: Example Summary of Findings from a 28-Day Repeated Dose Toxicity Study
| Parameter | Low Dose | Mid Dose | High Dose |
| Clinical Observations | |||
| Body Weight Changes | |||
| Hematology | |||
| Clinical Biochemistry | |||
| Organ Weights | |||
| Histopathology | |||
| NOAEL |
Mechanistic Insights: Signaling Pathways and Metabolic Activation
Understanding the potential mechanisms of toxicity is crucial. This involves investigating the interaction of "this compound" with relevant signaling pathways and its metabolic fate.
CYP1B1-Mediated Metabolic Activation
CYP1B1 is known to metabolize various procarcinogens and xenobiotics into reactive intermediates that can cause cellular damage.[1][2][4][5][36][37] It is essential to investigate whether "this compound" undergoes similar metabolic activation.
Caption: CYP1B1 metabolic activation of a ligand.
Interaction with Key Signaling Pathways
CYP1B1 expression and activity can be modulated by and can, in turn, influence various signaling pathways implicated in toxicology and carcinogenesis.
Studies have shown that CYP1B1 can activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and metastasis.[38][39][40][41][42]
Caption: CYP1B1's influence on Wnt/β-catenin signaling.
Inflammatory cytokines can upregulate CYP1B1 expression via the p38 MAP kinase pathway, potentially enhancing the metabolic activation of procarcinogens.[43][44]
Caption: Regulation of CYP1B1 by the p38 MAP kinase pathway.
Conclusion
The preliminary toxicity screening of "this compound" requires a systematic and multi-faceted approach. The experimental framework outlined in this technical guide provides a comprehensive starting point for evaluating the safety profile of this novel compound. The data generated from these in vitro and in vivo studies will be instrumental in identifying potential toxicological liabilities, understanding the mechanisms of toxicity, and guiding the future development of "this compound" as a potential therapeutic agent. A thorough and well-documented toxicity assessment is a critical step towards ensuring the safety of new drug candidates and is a prerequisite for advancing to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases | Semantic Scholar [semanticscholar.org]
- 4. CYP1B1 converts procarcinogens into genotoxins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of xenobiotics by recombinant human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nib.si [nib.si]
- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 13. scantox.com [scantox.com]
- 14. enamine.net [enamine.net]
- 15. gentronix.co.uk [gentronix.co.uk]
- 16. criver.com [criver.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. academic.oup.com [academic.oup.com]
- 19. insights.inotiv.com [insights.inotiv.com]
- 20. oecd.org [oecd.org]
- 21. porsolt.com [porsolt.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. sophion.com [sophion.com]
- 25. fda.gov [fda.gov]
- 26. researchgate.net [researchgate.net]
- 27. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. scribd.com [scribd.com]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. oecd.org [oecd.org]
- 33. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. oecd.org [oecd.org]
- 35. ecetoc.org [ecetoc.org]
- 36. researchgate.net [researchgate.net]
- 37. Human CYP1B1 and anticancer agent metabolism: mechanism for tumor-specific drug inactivation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. d-nb.info [d-nb.info]
- 39. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 41. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 42. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. academic.oup.com [academic.oup.com]
Target Validation of CYP1B1 Ligands in Specific Cancer Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target in oncology due to its differential expression profile, being overexpressed in a wide array of human tumors while exhibiting minimal to no expression in corresponding normal tissues.[1][2][3] This tumor-specific expression makes it an attractive candidate for targeted cancer therapy.[4] CYP1B1 is implicated in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis and tumor progression.[5][6] Furthermore, its expression has been linked to therapeutic resistance against certain anticancer drugs.[7][8] This guide provides a comprehensive overview of the target validation of CYP1B1, using a representative ligand, herein referred to as "CYP1B1 Ligand 2," to illustrate the process. We will delve into the quantitative analysis of its efficacy, detailed experimental protocols for its validation, and the signaling pathways it modulates in specific cancer types.
Data Presentation: Quantitative Analysis of CYP1B1 Ligand Efficacy
The successful validation of a CYP1B1-targeting ligand hinges on robust quantitative data demonstrating its potency, selectivity, and anti-cancer effects. The following tables summarize key in vitro and in vivo data for representative CYP1B1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Representative CYP1B1 Ligands
| Ligand/Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Hypothetical "Cyp1B1-IN-3" | CYP1B1 | 6.6 | Enzymatic | [9] |
| CYP1A1 | 347.3 | Enzymatic | [9] | |
| CYP1A2 | >10000 | Enzymatic | [9] | |
| α-Naphthoflavone (ANF) | CYP1B1 | ~5 | Microsomal | [10] |
| CYP1A1 | - | - | [11] | |
| CYP1A2 | - | - | [11] | |
| ANF Derivative 9e | CYP1B1 | 0.49 | Enzymatic | [12] |
| ANF Derivative 9j | CYP1B1 | 0.52 | Enzymatic | [12] |
| Tetramethoxystilbene (TMS) | CYP1B1 | 3 | EROD | [13] |
Table 2: In Vitro Anti-proliferative Activity of CYP1B1 Inhibition
| Cancer Cell Line | Treatment | IC50 (µM) | Assay | Reference |
| PC-3 (Prostate) | CYP1B1 shRNA | - | MTS Assay | [14] |
| MCF-7 (Breast) | TMS | - | Cell Viability | [8] |
| MDA-MB-231 (Breast) | TMS | - | Cell Viability | [8] |
| Caki-1 (Renal) | CYP1B1 siRNA | - | Apoptosis Assay | [15] |
| 769-P (Renal) | CYP1B1 siRNA | - | Apoptosis Assay | [15] |
Table 3: In Vivo Anti-tumor Efficacy of CYP1B1 Inhibition in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Prostate Cancer | PC-3 cells in nude mice | Intratumoral injection of CYP1B1 shRNA | Attenuated growth of pre-existing tumors | [1] |
| Breast Cancer | MDA-MB-231 cells in nude mice | TMS | Reduced tumor progression | [8] |
| Ovarian Cancer | Paclitaxel-resistant cells in nude mice | α-Naphthoflavone | Reduced paclitaxel (B517696) resistance and enhanced sensitivity | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any new therapeutic target. Below are methodologies for key experiments in the evaluation of CYP1B1 ligands.
CYP1B1 Enzyme Activity Assay (EROD Assay)
This assay measures the catalytic activity of CYP1B1 by quantifying the O-deethylation of 7-ethoxyresorufin (B15458) (a fluorogenic substrate) to resorufin.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-ethoxyresorufin (EROD)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test ligand (e.g., "this compound") in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, NADPH regenerating system, and serial dilutions of the test ligand.
-
Add the recombinant CYP1B1 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the EROD substrate.
-
Monitor the increase in fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition at each ligand concentration.
-
Plot the percent inhibition against the ligand concentration to calculate the IC50 value.[16][17][18][19][20]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the CYP1B1 ligand on cancer cell proliferation.
Materials:
-
Cancer cell lines with known CYP1B1 expression (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CYP1B1 ligand for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of CYP1B1 and downstream signaling proteins.
Materials:
-
Cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-p-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cancer cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[2][21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the CYP1B1 ligand on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile p200 pipette tip or a specific wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a pipette tip or by removing an insert.[23]
-
Wash the wells to remove detached cells and add fresh medium containing the CYP1B1 ligand at various concentrations.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[24]
-
Measure the width or area of the wound at each time point to quantify the rate of cell migration and wound closure.[25]
In Vivo Xenograft Tumor Growth Study
This study assesses the anti-tumor efficacy of the CYP1B1 ligand in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., PC-3, MDA-MB-231)
-
CYP1B1 ligand formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the CYP1B1 ligand or vehicle control to the respective groups according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[1][7][8]
Signaling Pathways and Visualizations
CYP1B1 exerts its pro-tumorigenic effects through the modulation of several key signaling pathways. Understanding these pathways is critical for elucidating the mechanism of action of CYP1B1 ligands.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16][26][27][28][29][30]
Caption: AhR signaling pathway leading to CYP1B1 expression.
Wnt/β-Catenin Signaling Pathway
CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer that promotes cell proliferation and migration.[31][32]
Caption: CYP1B1-mediated activation of Wnt/β-catenin signaling.
Apoptosis Regulation
CYP1B1 can also influence apoptosis, or programmed cell death. Inhibition of CYP1B1 has been shown to induce apoptosis in cancer cells.[1][15]
Caption: Regulation of apoptosis by CYP1B1 and its inhibition.
Experimental Workflow for Target Validation
The validation of a CYP1B1 ligand follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for CYP1B1 ligand validation.
Conclusion
The tumor-specific expression of CYP1B1 presents a significant opportunity for the development of targeted cancer therapies. The validation of novel CYP1B1 ligands, such as the representative "this compound" discussed herein, requires a multi-faceted approach encompassing rigorous in vitro and in vivo studies. By employing the quantitative analyses, detailed experimental protocols, and pathway investigations outlined in this guide, researchers can effectively evaluate the therapeutic potential of new CYP1B1 inhibitors. The continued exploration of this target holds promise for the development of more selective and effective treatments for a variety of cancers.
References
- 1. oncotarget.com [oncotarget.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 6. EROD Assay for Cytochrome P450 Activity. [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. GPER is involved in the regulation of the estrogen-metabolizing CYP1B1 enzyme in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correction: Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. origene.com [origene.com]
- 22. assaygenie.com [assaygenie.com]
- 23. med.virginia.edu [med.virginia.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 30. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
"CYP1B1 ligand 2" intellectual property and patent landscape
An In-depth Technical Guide to the Intellectual Property and Scientific Landscape of CYP1B1 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) has emerged as a high-value target in therapeutic development, particularly in oncology. As a member of the cytochrome P450 superfamily, CYP1B1 is an extrahepatic enzyme involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, procarcinogens, and various drugs.[1][2] Its expression is notably low in most normal tissues but significantly upregulated in a broad spectrum of human tumors, including breast, prostate, lung, and colon cancers.[3][4] This differential expression makes CYP1B1 an attractive target for developing selective anti-cancer therapies.[2]
CYP1B1's role in cancer is multifaceted. It metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke, into their active carcinogenic forms.[5] Furthermore, it participates in the metabolism of estrogens, particularly the 4-hydroxylation of 17β-estradiol, which leads to the formation of genotoxic metabolites implicated in the initiation of hormone-related cancers.[6][7] Consequently, inhibiting CYP1B1 activity is a key strategy for cancer chemoprevention and treatment.[2][4]
This technical guide provides a comprehensive overview of the intellectual property landscape, key scientific data, and experimental methodologies related to the development of CYP1B1 ligands. While the specific designation "CYP1B1 ligand 2" corresponds to a commercially available research chemical with limited public data (CAS No. 2836297-58-4), this document will focus on the broader and more established classes of CYP1B1 ligands that form the basis of the current patent and scientific landscape.[8]
Intellectual Property and Patent Landscape
The intellectual property surrounding CYP1B1 is diverse, encompassing composition of matter claims for novel inhibitors, method of use patents for various therapeutic indications, and strategies centered on CYP1B1-mediated prodrug activation and immunotherapy. The landscape is populated by both academic institutions and pharmaceutical companies, reflecting the target's significant therapeutic potential.
Key strategies covered in the patent literature include:
-
Direct Inhibition: Development of small molecules (e.g., stilbenes, flavonoids) that selectively inhibit CYP1B1's enzymatic activity.[5][9]
-
Prodrug Activation: Leveraging the overexpression of CYP1B1 in tumor cells to selectively convert non-toxic prodrugs into potent cytotoxic agents directly at the tumor site.[9]
-
Immunotherapy: Utilizing CYP1B1 as a tumor-specific antigen to develop cancer vaccines and antibody-based therapies.[3][9]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Targeting the AhR pathway, a key regulator of CYP1B1 expression, to indirectly modulate its activity.[6][10]
The following table summarizes representative patents and patent applications, illustrating the breadth of innovation in the field.
| Patent / Application No. | Title | Assignee / Applicant (Representative) | Key Claims / Scope |
| US9101603B2 | Targeting of CYP1B1 in the treatment of head and neck cancer and lung cancer | University of Louisville Research Foundation | Methods for inhibiting cancer cell motility and proliferation by inhibiting CYP1B1 activity with compounds including stilbenes (e.g., 2,4,3',5'-tetramethoxystilbene) and flavonoids.[5] |
| WO03018013 | Stilbene (B7821643) derivative having cytochrome P450 1B1 inhibitory activity... | Not specified in abstract | Claims cover stilbene derivatives, their preparation, and compositions for inhibiting CYP1B1, relevant for cancer therapy.[9] |
| WO2017185179A1 | Methods and compositions for expansion of hematopoietic stem and/or progenitor cells employing a CYP1B1 inhibitor... | Not specified in abstract | Use of CYP1B1 inhibitors, including stilbenoids, flavonoids, and coumarins, for the ex vivo expansion of hematopoietic stem cells.[11] |
| WO02067930 | Benz-indole and benzo-quinoline derivatives as prodrugs for tumor treatment | Not specified in abstract | Prodrugs (analogs of duocarmycin) that are activated by CYP1B1's hydroxylation activity within tumors to release a DNA alkylating agent.[9] |
| US7385023B1 | Cancer immunotherapy and diagnosis using cytochrome P450 1B1 | Dana-Farber Cancer Institute, Inc. | Methods for cancer immunotherapy by targeting CYP1B1 as a universal tumor antigen to elicit cytotoxic T lymphocyte (CTL) responses.[3] |
| WO2019195682A1 | Aryl hydrocarbon receptor modulators and uses thereof | Not specified in abstract | Compounds that modulate the Aryl Hydrocarbon Receptor (AhR), which regulates CYP1B1 expression, for treating proliferative and inflammatory diseases.[10] |
Quantitative Data on Representative CYP1B1 Inhibitors
The potency and selectivity of CYP1B1 inhibitors are critical for their therapeutic potential. High selectivity against other CYP isoforms, such as CYP1A1 and CYP1A2, is essential to minimize off-target effects and potential drug-drug interactions. The table below presents inhibitory activity (IC₅₀) data for well-characterized CYP1B1 inhibitors from different chemical classes.
| Compound Class | Representative Compound | CYP1B1 IC₅₀ (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference(s) |
| Stilbenoid | 2,4,3',5'-Tetramethoxystilbene (TMS) | 3 - 6 | ~50-fold to >50-fold | ~520-fold to >500-fold | [12][13] |
| Flavonoid | α-Naphthoflavone | 5 | ~12-fold | ~1.2-fold | [13] |
| Flavonoid | 3,5,7-Trihydroxyflavone (Galangin) | 3 | Data not specified | Data not specified | [1] |
| Polyphenol | Proanthocyanidins (PAs) | 2,530 (2.53 µM) | Selective (low off-target CYP3A4 activity) | Data not specified | [14] |
| Estrane Derivative | 2-(4-Fluorophenyl)-E2 | 240 | Data not specified | Data not specified | [1] |
Key Signaling Pathways Involving CYP1B1
Understanding the signaling pathways that regulate and are influenced by CYP1B1 is crucial for drug development. Ligands targeting CYP1B1 can have downstream effects on cell proliferation, carcinogenesis, and inflammation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary regulatory pathway for CYP1B1 expression is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9] Upon binding to ligands such as polycyclic aromatic hydrocarbons (PAHs) or endogenous metabolites, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, thereby initiating transcription.
Wnt/β-Catenin Signaling Pathway
Recent studies have shown that CYP1B1 can enhance cancer cell proliferation and metastasis by activating the Wnt/β-catenin signaling pathway.[11] CYP1B1 upregulates the transcription factor Sp1, which in turn increases the expression of key components of the Wnt pathway, including β-catenin (CTNNB1). Activated β-catenin translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[10]
Key Experimental Protocols
Characterizing the activity of CYP1B1 ligands requires robust and reproducible experimental methods. The following protocols describe standard assays used in the field.
Recombinant CYP1B1 Enzyme Inhibition Assay (EROD Assay)
This is the most common in vitro method to determine the potency (IC₅₀) of a CYP1B1 inhibitor. It measures the inhibition of the O-deethylation of the fluorogenic substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product, resorufin (B1680543).[3][9][12]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of recombinant human CYP1B1 enzyme in the reaction buffer.
-
Prepare a solution of 7-ethoxyresorufin (EROD) substrate.
-
Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Compound Plating: Dispense 1 µL of each test compound dilution into the wells of a black, clear-bottom 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (potent inhibitor, e.g., TMS).
-
Enzyme Addition: Add 25 µL of the CYP1B1 enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a pre-warmed mixture containing the EROD substrate and the NADPH-generating system to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Fluorescence Reading: Measure the fluorescence of the resorufin product using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (from wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based CYP1B1 Activity Assay
This assay assesses inhibitor activity in a more physiologically relevant context by using cancer cells that endogenously overexpress or are engineered to overexpress CYP1B1.[3]
Methodology:
-
Cell Culture:
-
Seed a human cancer cell line known to express CYP1B1 (e.g., MDA-MB-231 breast cancer cells or paclitaxel-resistant A549 lung cancer cells) in a 96-well cell culture plate.
-
Allow cells to adhere and grow to ~80-90% confluency.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a fresh medium containing various concentrations of the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Activity Measurement:
-
Add a cell-permeable CYP1B1 substrate, such as 7-ethoxyresorufin, directly to the medium in each well.
-
Incubate for a further 1-4 hours at 37°C.
-
Measure the fluorescence of the resorufin metabolite in the medium or cell lysate using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or PrestoBlue assay) to account for any cytotoxicity of the compound.
-
Calculate the percent inhibition of CYP1B1 activity at each concentration and determine the IC₅₀ value as described for the EROD assay.
-
Conclusion and Future Outlook
CYP1B1 remains a compelling and validated target for cancer therapy. The intellectual property landscape is active, with ongoing efforts to develop more potent and selective small molecule inhibitors, innovative prodrugs, and novel immunotherapeutic approaches. The scientific community continues to unravel the complex roles of CYP1B1 in various signaling pathways beyond its metabolic functions, opening new avenues for therapeutic intervention. Future research will likely focus on overcoming drug resistance, developing combination therapies, and refining patient selection strategies based on CYP1B1 expression levels and genetic polymorphisms. The continued exploration of diverse chemical scaffolds and therapeutic modalities promises to yield the next generation of CYP1B1-targeted agents for the benefit of patients worldwide.
References
- 1. scbt.com [scbt.com]
- 2. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7385023B1 - Cancer immunotherapy and diagnosis using cytochrome P450 1B1 - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US9101603B2 - Targeting of CYP1B1 in the treatment of head and neck cancer and lung cancer - Google Patents [patents.google.com]
- 6. US9238645B2 - ITE for cancer intervention and eradication - Google Patents [patents.google.com]
- 7. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salvestrol-cancer.com [salvestrol-cancer.com]
- 9. WO2019195682A1 - Aryl hydrocarbon receptor modulators and uses thereof - Google Patents [patents.google.com]
- 10. WO2017185179A1 - Methods and compositions for expansion of hematopoietic stem and/or progenitor cells employing a cytochrome p450 1b1 (cyp1b1) inhibitor or a musashi-2 (msi2) activator - Google Patents [patents.google.com]
- 11. biorxiv.org [biorxiv.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US20220017524A1 - Aryl hydrocarbon receptor (ahr) activator compounds as cancer therapeutics - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of CYP1B1 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to CYP1B1 as a Therapeutic Target
Cytochrome P450 1B1 (CYP1B1) is a heme-thiolate monooxygenase that metabolizes a wide array of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[1] Notably, CYP1B1 is overexpressed in a variety of human cancers, such as those of the breast, prostate, colon, and ovaries, while its expression in normal tissues is comparatively low.[1] This differential expression profile makes CYP1B1 an attractive target for the development of selective anticancer therapies.[1] Inhibitors of CYP1B1 can prevent the metabolic activation of procarcinogens and may enhance the efficacy of existing chemotherapeutic agents.[1] The primary mechanism of action for CYP1B1 inhibitors involves binding to the enzyme to block its catalytic activity.[1] A thorough in vitro evaluation is critical to determine the potency, selectivity, and mechanism of action of novel inhibitors.
Quantitative Data Summary: CYP1B1 Inhibitors
The following table summarizes key quantitative data for well-characterized CYP1B1 inhibitors, providing a benchmark for the evaluation of novel compounds.
| Compound | Assay Type | Substrate | IC50 (nM) | Selectivity | Reference |
| α-Naphthoflavone | Fluorometric | 7-Ethoxyresorufin | 5 | Selective for CYP1B1 and CYP1A2 over CYP1A1 | [2] |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Fluorometric | Not Specified | 6 | >50-fold vs. CYP1A1, >500-fold vs. CYP1A2 | [2] |
| Chrysoeriol | Not Specified | Not Specified | Not Specified | Selective for CYP1B1 | [2] |
| Isorhamnetin | Not Specified | Not Specified | Not Specified | Selective for CYP1B1 | [2] |
| Carvedilol | Not Specified | Not Specified | Not Specified | Promising CYP1B1 inhibitor | [3] |
| 2-(4-Fluorophenyl)-E2 | Not Specified | Not Specified | 240 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the interaction of a test compound (referred to as "Test Ligand") with CYP1B1.
Protocol 1: Fluorometric Assay for CYP1B1 Inhibition
This assay is widely used for high-throughput screening (HTS) of cytochrome P450 inhibitors due to its sensitivity and compatibility with automated systems.[4]
Materials and Reagents:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (EROD) substrate
-
Resorufin (B1680543) (for standard curve)
-
Test Ligand and control compounds
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation: ~530 nm, Emission: ~590 nm)
Experimental Workflow:
Caption: Workflow for the fluorometric CYP1B1 inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of the Test Ligand and control compounds in an appropriate solvent (e.g., DMSO). Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme or a potent inhibitor).[4]
-
Enzyme Addition: Prepare a solution of recombinant human CYP1B1 enzyme in potassium phosphate buffer. Add 25 µL of the enzyme solution to each well containing the test compounds.[4]
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitors to interact with the enzyme before the substrate is added.
-
Reaction Initiation: Prepare a reaction mix containing the 7-Ethoxyresorufin (EROD) substrate and the NADPH regenerating system in potassium phosphate buffer. Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.[4]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[4]
-
Reaction Termination (Optional): The reaction can be stopped by adding a solvent such as acetonitrile (B52724) to stabilize the fluorescent signal.[4]
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for resorufin (Ex: ~530 nm, Em: ~590 nm).[4]
-
Data Analysis:
-
Subtract the background fluorescence from wells with no enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Protocol 2: P450-Glo™ Luminescence-Based Assay for CYP1B1 Activity
This is a homogeneous, luminescent method for measuring CYP1B1 activity that offers high sensitivity, low background signals, and a broad dynamic range.[5]
Materials and Reagents:
-
P450-Glo™ CYP1B1 Assay System (containing luminogenic substrate, recombinant human CYP1B1, and Luciferin Detection Reagent)
-
Test Ligand and control compounds
-
White, opaque multi-well plates (96- or 384-well)
-
Luminometer
Experimental Workflow:
Caption: Workflow for the P450-Glo™ CYP1B1 inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of the Test Ligand in a suitable solvent and dispense into the wells of a white, opaque multi-well plate.
-
Reaction Initiation: Prepare a mix of the luminogenic substrate and recombinant human CYP1B1 enzyme according to the manufacturer's protocol. Add this mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5]
-
Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent stops the CYP1B1 reaction and initiates the light-generating luciferase reaction.
-
Signal Stabilization: Incubate the plate at room temperature for at least 20 minutes to allow the luminescent signal to stabilize. The signal has a half-life of over two hours.[5]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the Test Ligand and determine the IC50 value as described in Protocol 1.
Protocol 3: Cell-Based CYP1B1 Activity Assay
This protocol utilizes a cell line engineered to express human CYP1B1 to assess the metabolic activity and potential toxicity of compounds.[6]
Materials and Reagents:
-
CYP1B1-expressing cell line (e.g., genetically modified V79 Chinese hamster fibroblasts)[6]
-
Cell culture medium and supplements
-
Test Ligand
-
7-Ethoxyresorufin (EROD)
-
Cell lysis buffer
-
Reagents for cytotoxicity assay (e.g., MTS or resazurin)[1][7]
-
Multi-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the CYP1B1-expressing cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Test Ligand for a specified period (e.g., 24-72 hours).
-
EROD Activity Assay:
-
After treatment, replace the medium with a fresh medium containing EROD.
-
Incubate for a defined time.
-
Measure the fluorescence of the resulting resorufin in the medium or cell lysate.
-
-
Cytotoxicity Assay:
-
In parallel plates, after treatment with the Test Ligand, perform a cytotoxicity assay (e.g., MTS or resazurin) according to the manufacturer's instructions to assess the impact on cell viability.[1]
-
-
Data Analysis: Correlate the inhibition of EROD activity with the cytotoxic effects of the Test Ligand.
Signaling Pathway and Metabolism Overview
CYP1B1 is involved in the metabolism of various endogenous and exogenous compounds. Its expression is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Simplified overview of CYP1B1 regulation and metabolic activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. P450-Glo™ CYP1B1 Assay System [worldwide.promega.com]
- 6. Chemical toxicity testing in vitro using cytochrome P450-expressing cell lines, such as human CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an in vitro model to screen CYP1B1-targeted anticancer prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development: Investigating CYP1B1 Ligand 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are critical for the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Notably, CYP1B1 is overexpressed in a variety of human cancers, including breast, prostate, and colon cancer, while its expression in normal tissues is limited, making it an attractive target for cancer therapy.[2] This enzyme is involved in the metabolic activation of procarcinogens and has been implicated in cancer cell proliferation, metastasis, and drug resistance.[2][3]
This document provides detailed application notes and protocols for the development of a cell-based assay to characterize "CYP1B1 Ligand 2," a novel compound of interest. These protocols are designed to be a comprehensive guide for researchers investigating the biological effects and mechanism of action of potential CYP1B1 modulators.
Signaling Pathways and Mechanism of Action
CYP1B1 is regulated by various signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) pathway being a primary regulator.[4][5] Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, initiating its transcription.[5] In the context of cancer, CYP1B1 can metabolize procarcinogens into their active forms, leading to DNA damage.[5] Furthermore, CYP1B1 is involved in estrogen metabolism, converting estradiol (B170435) to the potentially carcinogenic 4-hydroxyestradiol.[3][5] Recent studies have also linked CYP1B1 activity to the Wnt/β-catenin signaling pathway, which plays a crucial role in tumorigenesis.[3][6]
Below is a diagram illustrating the Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression and its potential downstream effects.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression and its downstream effects.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative CYP1B1 ligand. These tables are intended as templates for researchers to populate with their own experimental data.
Table 1: Inhibitory Activity of this compound
| Compound | IC50 (nM) | Assay Type | Substrate |
| This compound | 15.2 | Fluorometric | 7-Ethoxyresorufin |
| Control Inhibitor (TMS) | 3.5 | Fluorometric | 7-Ethoxyresorufin |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of CYP1B1 by 50%. TMS (2,4,3',5'-tetramethoxystilbene) is a known potent and selective inhibitor of CYP1B1.
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.82 | A measure of assay quality, with >0.5 indicating an excellent assay. |
| Signal-to-Background (S/B) | 15 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
Table 3: Recommended Concentration Range for Cell-Based Assays with this compound
| Assay Type | Recommended Concentration Range (µM) |
| Cell Viability/Proliferation (MTT Assay) | 0.1 - 100 |
| Cell Migration (Wound Healing Assay) | 0.1 - 50 |
| Western Blot Analysis | 1 - 20 |
| CYP1B1 Enzymatic Activity (in-cell) | 0.01 - 10 |
Note: The optimal concentration should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Experimental Workflow
The overall workflow for developing a cell-based assay for a CYP1B1 ligand is depicted below.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CYP1B1 Ligand Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Localized in the endoplasmic reticulum, CYP1B1 metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons, and is involved in the synthesis of steroids and other lipids.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors, making it a promising target for the development of anticancer drugs.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of "CYP1B1 ligand 2," a representative inhibitor, to identify novel and potent modulators of CYP1B1 activity.
The following protocols describe two primary HTS methodologies: a fluorescence-based assay and a luminescence-based assay. Both are well-suited for automated screening of large compound libraries.[5][6]
Signaling Pathway Involving CYP1B1
CYP1B1 is implicated in several signaling pathways, including the Wnt/β-catenin pathway, which is crucial in carcinogenesis.[3][4] CYP1B1 can induce epithelial-mesenchymal transition (EMT) and activate Wnt/β-catenin signaling, promoting cell proliferation and metastasis.[2][3] Understanding this pathway is critical for contextualizing the effects of CYP1B1 inhibitors.
Caption: CYP1B1 involvement in the Wnt/β-catenin signaling pathway.
High-Throughput Screening Protocols
The following are generalized protocols that can be adapted for specific compound libraries and automated liquid handling systems.
Protocol 1: Fluorescence-Based Inhibition Assay
This assay measures the inhibition of CYP1B1 activity by monitoring the production of a fluorescent product from a non-fluorescent substrate.[5][7] A common substrate for CYP1B1 is 7-Ethoxyresorufin, which is converted to the highly fluorescent resorufin.[5]
Experimental Workflow:
Caption: Workflow for the fluorescence-based CYP1B1 inhibition assay.
Materials and Reagents:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-Ethoxyresorufin (EROD) substrate
-
Resorufin (for standard curve)
-
Test compounds (analogs of "this compound")
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
384-well black, flat-bottom plates
-
Automated liquid handling system or multichannel pipettes
-
Plate reader with fluorescence detection capabilities (Excitation: ~530 nm, Emission: ~590 nm)[5]
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Dispense 1 µL of each compound dilution into the wells of a 384-well plate using an automated liquid handler.[5] Include positive controls (no inhibitor) and negative controls (no enzyme or a potent known inhibitor).
-
Enzyme Addition: Prepare a solution of recombinant human CYP1B1 in potassium phosphate buffer. Add 25 µL of the enzyme solution to each well containing the test compounds.[5]
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[8]
-
Reaction Initiation: Prepare a reaction mix containing the EROD substrate and the NADPH regenerating system in potassium phosphate buffer. Initiate the reaction by adding 25 µL of this mix to each well.[5]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.[9]
-
Data Analysis:
-
Subtract the background fluorescence from wells without enzyme.[5]
-
Determine the rate of reaction for each well.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[5]
-
Data Presentation:
| Compound ID | Structure (if known) | IC50 (µM) | Maximum Inhibition (%) |
| This compound | - | Reference Value | Reference Value |
| Analog 1 | - | Value | Value |
| Analog 2 | - | Value | Value |
| ... | - | ... | ... |
Protocol 2: Luminescence-Based Inhibition Assay
This assay utilizes a proluciferin substrate that is converted by CYP1B1 into luciferin (B1168401), which then generates a luminescent signal in the presence of luciferase.[10][11] This method offers high sensitivity and a low false-positive rate.[10][12]
Experimental Workflow:
Caption: Workflow for the luminescence-based CYP1B1 inhibition assay.
Materials and Reagents:
-
Recombinant human CYP1B1 enzyme
-
Luminogenic CYP1B1 substrate (e.g., a luciferin derivative)
-
NADPH regenerating system
-
Luciferin detection reagent (containing luciferase)
-
Test compounds (analogs of "this compound")
-
Potassium phosphate buffer (pH 7.4)
-
Opaque, white 384-well plates
-
Automated liquid handling system or multichannel pipettes
-
Luminometer
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing recombinant CYP1B1, the NADPH regenerating system, and the test compound at various concentrations in potassium phosphate buffer.
-
Reaction Initiation: Add the luminogenic substrate to the reaction mix in the wells of an opaque 384-well plate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[10]
-
Signal Generation: Add the luciferin detection reagent to each well. This reagent stops the CYP1B1 reaction and initiates the light-producing luciferase reaction.[10][11]
-
Luminescence Measurement: Measure the luminescence intensity using a luminometer. The signal is typically stable for over two hours, allowing for batch processing of plates.[10]
-
Data Analysis:
-
Subtract the background luminescence from wells without enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value for each compound by plotting percent inhibition against the logarithm of the inhibitor concentration.[11]
-
Data Presentation:
| Compound ID | Structure (if known) | IC50 (µM) | Luminescence Signal (Relative to Control) |
| This compound | - | Reference Value | Reference Value |
| Analog 1 | - | Value | Value |
| Analog 2 | - | Value | Value |
| ... | - | ... | ... |
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of analogs of "this compound" to identify novel inhibitors of CYP1B1. Both the fluorescence-based and luminescence-based assays are highly amenable to automation and offer sensitive and reliable methods for assessing CYP1B1 inhibition.[5][12] The identification of potent and selective CYP1B1 inhibitors is a critical step in the development of new therapeutic agents for the treatment of cancer and other diseases where CYP1B1 is implicated.[3]
References
- 1. CYP1B1 - Wikipedia [en.wikipedia.org]
- 2. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Preclinical Formulation of CYP1B1 Ligand 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP1B1 Ligand 2 is a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1), a key enzyme in the metabolism of xenobiotics and endogenous compounds.[1] With an IC50 of 0.52 nM, this small molecule serves as a critical component—the target protein ligand—for the Proteolysis Targeting Chimera (PROTAC), PROTACCYP1B1 degrader-2.[1][2] This PROTAC has demonstrated efficacy in inhibiting the growth, migration, and invasion of cancer cells in vitro, highlighting its therapeutic potential.[2]
Given that CYP1B1 is overexpressed in various tumor types and contributes to the metabolic activation of procarcinogens, its inhibition is a promising strategy in oncology. This compound, as the "warhead" of a targeted protein degrader, represents a cutting-edge approach to cancer therapy.
However, like many small molecule inhibitors and PROTACs, this compound is anticipated to have low aqueous solubility due to its chemical structure (Molecular Formula: C18H12ClN3OS2). This presents a significant challenge for its formulation in preclinical studies, where achieving adequate exposure is paramount for evaluating its pharmacokinetic, pharmacodynamic, and toxicological profiles.
These application notes provide a comprehensive guide to formulating this compound for preclinical research, drawing upon available data and established methodologies for poorly soluble compounds. The protocols and recommendations herein are intended as a starting point for formulation development and will likely require optimization based on specific experimental needs.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation design. While specific experimental data for this compound is not publicly available, its structural characteristics as an N-aryl-2,4-bithiazole-2-amine derivative suggest it is a lipophilic molecule with poor water solubility.
Table 2.1: Known and Inferred Properties of this compound
| Property | Value/Inference | Reference/Source |
| Molecular Formula | C18H12ClN3OS2 | |
| Molecular Weight | 385.89 g/mol | |
| CAS Number | 2836297-58-4 | |
| IC50 (CYP1B1) | 0.52 nM | [1] |
| Aqueous Solubility | Predicted to be low | Inferred from structure |
| LogP | Predicted to be high | Inferred from structure |
| pKa | Not available | - |
The high potency and likely low solubility of this compound place it in the Biopharmaceutics Classification System (BCS) Class II or IV, necessitating solubility-enhancement strategies for preclinical evaluation.
Signaling Pathway and Experimental Workflow
CYP1B1 Signaling Pathway
The diagram below illustrates the role of CYP1B1 in procarcinogen activation and the mechanism of action of this compound as part of a PROTAC degrader.
Formulation Development Workflow
The following workflow outlines the key steps for developing a suitable preclinical formulation for this compound.
Experimental Protocols
Protocol for In Vitro Stock Solution Preparation
For in vitro assays, such as those described by Yao et al. (2024), a concentrated stock solution in an organic solvent is typically prepared.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound (e.g., 1 mg) into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Protocol for In Vivo Formulation (Intraperitoneal or Oral Gavage)
This protocol is based on a common vehicle for poorly soluble compounds and is provided as a starting point for in vivo studies. The final formulation may require optimization.
Materials:
-
This compound (solid)
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation Composition (Example):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
Procedure:
-
Calculate the total volume of formulation required based on the number of animals, dose, and dosing volume.
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the calculated volume of DMSO to the tube. Vortex until the compound is fully dissolved. This is the drug concentrate.
-
In a separate sterile conical tube, add the calculated volume of PEG300.
-
Slowly add the drug concentrate (from step 3) to the PEG300 while vortexing.
-
Add the calculated volume of Tween 80 to the mixture and vortex until a clear, homogenous solution is formed.
-
Slowly add the sterile saline or PBS to the mixture in a stepwise manner while continuously vortexing.
-
If any precipitation occurs, sonication may be used to aid in dissolution.
-
Visually inspect the final formulation for clarity and homogeneity.
-
Prepare the formulation fresh on the day of dosing.
Table 4.1: Example Calculation for a 10 mg/kg Dose
| Parameter | Value |
| Animal Weight | 20 g |
| Dose | 10 mg/kg |
| Dosing Volume | 100 µL (5 mL/kg) |
| Required Concentration | 2 mg/mL |
| Total Formulation Volume (for 10 animals + overage) | 1.5 mL |
| Total this compound needed | 3 mg |
| Volume of DMSO (5%) | 75 µL |
| Volume of PEG300 (30%) | 450 µL |
| Volume of Tween 80 (5%) | 75 µL |
| Volume of Saline (60%) | 900 µL |
Data Presentation and Interpretation
All quantitative data from formulation development and preclinical studies should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 5.1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | To be determined | - |
| PBS (pH 7.4) | To be determined | - |
| 5% DMSO / 95% Saline | To be determined | - |
| 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline | To be determined | - |
| 10% DMSO / 90% Corn Oil | To be determined | - |
Table 5.2: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| IV Solution | 2 | IV | - | - | 1500 | 100 |
| Formulation A | 10 | PO | 350 | 2 | 2250 | 30 |
| Formulation B | 10 | IP | 800 | 0.5 | 3000 | - |
Conclusion
The successful preclinical development of this compound, a potent and selective inhibitor and a key component of a novel PROTAC degrader, is critically dependent on the development of an appropriate formulation. Due to its likely poor aqueous solubility, standard aqueous vehicles are not suitable. The protocols provided here, particularly the use of a co-solvent system with surfactants, offer a robust starting point for both in vitro and in vivo studies. Researchers are strongly encouraged to perform their own vehicle screening and formulation optimization to ensure the delivery of a safe and effective dose for their specific preclinical models.
References
Measuring the Stability of CYP1B1 Ligand 2 in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are pivotal in the metabolism of a wide array of both endogenous and exogenous compounds.[1][2] Notably, CYP1B1 is overexpressed in a variety of tumors, making it a significant target in cancer research.[1] The enzyme is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.[1][3] "CYP1B1 ligand 2" is a novel small molecule inhibitor of CYP1B1, and understanding its stability in biological matrices is a critical step in its preclinical development. This document provides detailed protocols for assessing the stability of "this compound" in human plasma and human liver microsomes, which are essential for predicting its in vivo pharmacokinetic profile.
The stability of a drug candidate in biological matrices is a key determinant of its bioavailability and in vivo efficacy. Factors such as enzymatic degradation, pH, temperature, and interaction with plasma proteins can all influence the stability of a small molecule.[4] Therefore, robust and reproducible methods for evaluating stability are crucial for advancing drug candidates through the development pipeline.
Signaling Pathways Involving CYP1B1
CYP1B1 expression is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, thereby initiating its transcription.[1] CYP1B1 is also implicated in the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation and differentiation.[5][6]
Caption: CYP1B1 Signaling Pathways.
Experimental Protocols
The following protocols describe the assessment of "this compound" stability in human plasma and human liver microsomes. The primary analytical method for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for small molecule analysis in complex biological matrices.[7][8]
Experimental Workflow
Caption: Experimental Workflow for Stability Assessment.
Protocol 1: Stability in Human Plasma
Objective: To determine the in vitro stability of "this compound" in human plasma.
Materials:
-
"this compound"
-
Human plasma (pooled, with anticoagulant)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) - a structurally similar compound
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a working solution of "this compound" by diluting the stock solution with PBS to a final concentration of 100 µM.
-
Prepare a 1 µM stock solution of the Internal Standard in ACN.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
In a 96-well plate, add 198 µL of pre-warmed human plasma to each well.
-
Add 2 µL of the 100 µM "this compound" working solution to each well to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
-
Sample Collection and Processing:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 50 µL aliquots from the incubation mixture.
-
Immediately quench the reaction by adding 150 µL of cold ACN containing the Internal Standard.
-
Vortex the samples for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of "this compound".
-
-
Data Analysis:
-
Calculate the percentage of "this compound" remaining at each time point relative to the 0-minute time point.
-
Plot the percentage remaining versus time and determine the half-life (t½) of the compound.
-
Protocol 2: Stability in Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of "this compound" in human liver microsomes.
Materials:
-
"this compound"
-
Human liver microsomes (pooled)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a working solution of "this compound" by diluting the stock solution with potassium phosphate buffer to a final concentration of 100 µM.
-
Prepare a 1 µM stock solution of the Internal Standard in ACN.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, prepare the incubation mixture containing:
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Potassium phosphate buffer
-
"this compound" (final concentration 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sample Collection and Processing:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect 50 µL aliquots from the incubation mixture.
-
Immediately quench the reaction by adding 150 µL of cold ACN containing the Internal Standard.
-
Vortex the samples for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of "this compound" remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Stability of this compound in Human Plasma
| Time (min) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 2.5 |
| 15 | 98.1 ± 3.1 |
| 30 | 95.7 ± 2.8 |
| 60 | 92.3 ± 4.0 |
| 120 | 88.5 ± 3.5 |
| 240 | 81.2 ± 4.2 |
| t½ (min) | > 240 |
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 1.9 |
| 5 | 85.4 ± 2.3 |
| 15 | 60.1 ± 3.0 |
| 30 | 35.8 ± 2.7 |
| 45 | 18.9 ± 1.5 |
| 60 | 9.7 ± 1.1 |
| t½ (min) | 22.5 |
| Clint (µL/min/mg) | 30.8 |
Conclusion
The provided protocols offer a robust framework for assessing the stability of "this compound" in key biological matrices. The data generated from these studies are essential for understanding the compound's disposition and for making informed decisions in the drug development process. The high stability in human plasma and moderate metabolic clearance in human liver microsomes, as indicated by the sample data, would suggest that "this compound" has a promising in vitro stability profile, warranting further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. CYP1B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 8. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of CYP1B1 Ligand 2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cytochrome P450 1B1 (CYP1B1) is a critical enzyme in the metabolism of both endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1][2][3] Its overexpression in a wide array of tumors, such as those of the breast, prostate, and lungs, and its limited expression in normal tissues, positions CYP1B1 as a compelling target for anticancer therapies.[4][5][6] Inhibition of CYP1B1 can prevent the metabolic activation of carcinogens and may also counteract resistance to existing chemotherapeutic agents.[1][6][7] This document provides a comprehensive guide to the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of "CYP1B1 Ligand 2," a novel investigational inhibitor of CYP1B1.
Pharmacodynamic and Pharmacokinetic Data Summary
The following tables summarize the in vitro and in vivo data for this compound.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Description |
| Target Enzyme | Human CYP1B1 | |
| IC50 (nM) | 15 | Half-maximal inhibitory concentration against recombinant human CYP1B1. |
| Ki (nM) | 7.5 | Inhibitor constant, indicating the binding affinity to CYP1B1. |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme.[8] |
| Selectivity | ||
| vs. CYP1A1 | >200-fold | Significantly less activity against the closely related CYP1A1 isoform. |
| vs. CYP1A2 | >500-fold | High selectivity over the CYP1A2 isoform.[9] |
| Cell-Based Activity | ||
| MCF-7 (IC50, µM) | 2.5 | Potent inhibition of proliferation in a CYP1B1-expressing breast cancer cell line.[10] |
| PC-3 (IC50, µM) | 5.2 | Effective inhibition of proliferation in a CYP1B1-expressing prostate cancer cell line. |
Table 2: In Vitro and In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Description |
| In Vitro ADME | ||
| Microsomal Stability (t½, min) | 45 | Moderate metabolic stability in human liver microsomes. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | High intestinal permeability, suggesting good oral absorption potential. |
| In Vivo PK (Mouse) | ||
| Bioavailability (F, %) | 40 | Good oral bioavailability in a mouse model. |
| Clearance (CL, mL/min/kg) | 25 | Moderate clearance rate. |
| Volume of Distribution (Vd, L/kg) | 2.0 | Wide distribution into tissues. |
| Half-life (t½, h) | 3.5 | Reasonable half-life for maintaining therapeutic concentrations. |
Experimental Protocols
In Vitro CYP1B1 Inhibition Assay (EROD Assay)
This protocol determines the direct inhibitory effect of a test compound on CYP1B1 activity using a fluorogenic substrate, 7-ethoxyresorufin, which is O-deethylated by CYP1B1 to the fluorescent product resorufin (B1680543).[5][11]
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-Ethoxyresorufin (EROD)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test compound)
-
α-Naphthoflavone (positive control inhibitor)[1]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the recombinant CYP1B1 enzyme, NADPH regenerating system, and the compound dilutions.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the EROD substrate.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Terminate the reaction and measure the fluorescence of resorufin (Excitation: 530 nm, Emission: 590 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines that overexpress CYP1B1.
Materials:
-
MCF-7 or PC-3 cells (or other relevant cancer cell lines)[10]
-
Cell culture medium and supplements
-
This compound
-
MTS reagent
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Pharmacokinetic Study
This protocol determines the key pharmacokinetic parameters of this compound in a mouse model.
Materials:
-
Male C57BL/6 mice
-
This compound formulation for oral and intravenous (IV) administration
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to two groups of mice via oral gavage and IV injection.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd, F) using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
This protocol evaluates the antitumor efficacy of this compound in a mouse xenograft model.[12][13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
A CYP1B1-overexpressing cancer cell line (e.g., PC-3)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Analyze the data to determine the effect of this compound on tumor growth.
Visualizations
Signaling Pathway
The following diagram illustrates the role of CYP1B1 in activating procarcinogens and promoting oncogenic signaling, and the inhibitory effect of this compound.[10][14]
Caption: CYP1B1-mediated oncogenic signaling and inhibition by Ligand 2.
Experimental Workflow
The following diagram outlines the workflow for the preclinical analysis of this compound.
Caption: Preclinical development workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mechanism of Action of CYP1B1 Ligand 2 using CRISPR-Cas9 Generated CYP1B1 Knockout Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] It is involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens, steroid hormones, and fatty acids.[2][3] Notably, CYP1B1 is overexpressed in a variety of tumors and is implicated in carcinogenesis and the development of resistance to chemotherapy.[2][4][5] The enzyme metabolizes 17β-estradiol into carcinogenic metabolites, which can contribute to the progression of hormone-dependent cancers.[4][6] Given its role in cancer, CYP1B1 is a significant target for therapeutic intervention.[2][4]
"CYP1B1 ligand 2" is a novel small molecule identified for its potential biological activity. Preliminary studies suggest its involvement in pathways relevant to cancer, such as lung cancer.[7] To validate whether the observed effects of this compound are mediated through CYP1B1, a robust and specific experimental model is required. This application note details the use of CRISPR-Cas9 technology to generate a CYP1B1 knockout (KO) cell line. These KO cells, alongside their wild-type (WT) counterparts, provide a powerful platform to dissect the on-target effects of this compound and elucidate its mechanism of action.
Principle of the Method
The core of this approach is to compare the phenotypic and molecular responses to "this compound" in cells that have the CYP1B1 gene and in cells where it has been functionally inactivated. By knocking out the CYP1B1 gene using CRISPR-Cas9, we can directly assess which cellular effects of the ligand are dependent on the presence of the CYP1B1 protein. If the ligand's effects are diminished or absent in the KO cells, it strongly suggests that CYP1B1 is the primary target.
Experimental Workflow & Protocols
The overall experimental workflow is depicted below, followed by detailed protocols for each major step.
Caption: Experimental workflow for studying this compound effects.
Protocol 1: Generation of CYP1B1 Knockout Cell Line
1.1. Cell Culture
-
Cell Line: A549 (human lung carcinoma) or another suitable cell line with detectable CYP1B1 expression.
-
Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
1.2. gRNA Design and Plasmid Construction
-
Design two to three single guide RNAs (sgRNAs) targeting exon 2 of the human CYP1B1 gene to ensure a functional knockout. Use online design tools (e.g., CHOPCHOP, Synthego).
-
Clone the designed sgRNA sequences into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
1.3. Transfection
-
Seed 2 x 10^5 A549 cells per well in a 6-well plate and allow them to attach overnight.
-
On the day of transfection, transfect the cells with the CYP1B1-targeting CRISPR-Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Include a negative control (scrambled gRNA) and a positive control (e.g., gRNA targeting a housekeeping gene).
1.4. Selection and Single-Cell Cloning
-
48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) (1-2 µg/mL, titrate for optimal concentration) to the culture medium.
-
After 3-5 days of selection, dilute the surviving cells to a concentration of a single cell per 100 µL and plate into 96-well plates.
-
Monitor the plates for the growth of single colonies. Expand these clonal populations for further analysis.
1.5. Knockout Validation
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the region of the CYP1B1 gene targeted by the sgRNAs. Use Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse cells and perform a Western blot using a validated anti-CYP1B1 antibody to confirm the absence of the CYP1B1 protein in knockout clones.
-
qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence of CYP1B1 mRNA expression.
Protocol 2: Cellular Assays for Functional Analysis
2.1. Cell Viability Assay (MTT)
-
Seed 5,000 cells/well of both WT and CYP1B1 KO A549 cells in 96-well plates.
-
After 24 hours, treat the cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
2.2. Apoptosis Assay (Annexin V/PI Staining)
-
Seed 1 x 10^5 cells/well of WT and CYP1B1 KO cells in 6-well plates.
-
Treat with an effective concentration of this compound (determined from the viability assay) for 24-48 hours.
-
Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
2.3. Cell Migration Assay (Wound Healing)
-
Grow WT and CYP1B1 KO cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing a low concentration of serum and the desired concentration of this compound.
-
Capture images of the scratch at 0 hours and 24 hours.
-
Measure the wound area at both time points to quantify cell migration.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its effects, and how this is disrupted in knockout cells.
Caption: Hypothetical pathway of this compound action.
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison between WT and CYP1B1 KO cells.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| A549 WT | This compound | 12.5 ± 1.8 |
| A549 CYP1B1 KO | This compound | > 100 |
Table 2: Apoptosis Induction by this compound (15 µM)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| A549 WT | Vehicle | 4.2 ± 0.5 |
| This compound | 45.8 ± 3.2 | |
| A549 CYP1B1 KO | Vehicle | 4.5 ± 0.7 |
| This compound | 5.1 ± 0.9 |
Table 3: Effect of this compound on Cell Migration (Wound Closure %)
| Cell Line | Treatment | % Wound Closure at 24h |
| A549 WT | Vehicle | 85.3 ± 5.5 |
| This compound | 30.1 ± 4.1 | |
| A549 CYP1B1 KO | Vehicle | 88.1 ± 6.2 |
| This compound | 82.5 ± 5.9 |
Logical Framework for Target Validation
The following diagram outlines the logical relationship for validating CYP1B1 as the target of "this compound".
Caption: Logical framework for CYP1B1 target validation.
This application note provides a comprehensive framework for utilizing CRISPR-Cas9-mediated gene knockout to rigorously investigate the mechanism of action of "this compound". By comparing the effects of the ligand in wild-type versus CYP1B1 knockout cells, researchers can definitively establish whether CYP1B1 is the functional mediator of the ligand's activity. This approach is fundamental for target validation in the early stages of drug discovery and development.
References
- 1. CYP1B1 - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CYP1B1 Ligand 2 as a Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.[1][2] Unlike other CYP1 family members, CYP1B1 is primarily expressed in extrahepatic tissues and is notably overexpressed in a variety of tumors, including those of the breast, prostate, and lung, while having minimal expression in corresponding normal tissues.[1][3] This tumor-specific expression makes CYP1B1 an attractive target for cancer therapy and chemoprevention.[1] CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis.[3][4]
CYP1B1 Ligand 2 is a tool compound applicable for studying the function of CYP1B1, particularly in the context of lung cancer research.[5][6] It is known as the target protein ligand for PROTAC (Proteolysis Targeting Chimera) CYP1B1 degrader-2, a molecule designed to induce the degradation of the CYP1B1 protein.[5][6][7] As a specific ligand, it can be used to investigate the biological roles of CYP1B1 and to develop novel therapeutic strategies targeting this enzyme. These notes provide an overview of this compound's mechanism, applications, and detailed protocols for its use as a research tool.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative selective CYP1B1 inhibitor and the resulting PROTAC degrader. "CYP1B1 Ligand 3," a closely related compound also used in the synthesis of PROTAC CYP1B1 Degrader-2, has a reported IC50 of 11.9 nM for CYP1B1.[8] The resulting "PROTAC CYP1B1 degrader-2" has a DC50 of 1.0 nM in A549/Taxol cells.[9][10][11] The selectivity data against other CYP isoforms is representative of a highly selective CYP1B1 inhibitor.[12]
| Parameter | Value | Description |
| IC50 (CYP1B1) | 11.9 nM | Half-maximal inhibitory concentration against human CYP1B1 enzyme activity (Data for the related CYP1B1 Ligand 3).[8] |
| IC50 (CYP1A1) | >10,000 nM | Representative half-maximal inhibitory concentration against human CYP1A1, indicating selectivity.[12] |
| IC50 (CYP1A2) | >10,000 nM | Representative half-maximal inhibitory concentration against human CYP1A2, indicating selectivity.[12] |
| DC50 | 1.0 nM | Half-maximal degradation concentration for PROTAC CYP1B1 degrader-2 in A549/Taxol cells after 24 hours.[9][10][11] |
Mechanism of Action and Signaling Pathways
CYP1B1 inhibitors function by binding to the enzyme's active site, which can be competitive or non-competitive, thereby blocking its metabolic activity.[13] This inhibition can prevent the activation of procarcinogens and modulate the metabolism of endogenous substrates like steroid hormones.[4][13]
The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway . In its inactive state, AhR resides in the cytoplasm. Upon binding to a ligand (e.g., a polycyclic aromatic hydrocarbon), AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, initiating its transcription.
CYP1B1 activity has also been shown to influence other key cellular pathways, such as the Wnt/β-catenin signaling pathway , which is crucial for cell proliferation and differentiation. Overexpression of CYP1B1 can lead to the activation of this pathway, promoting tumorigenesis.
Signaling Pathway Diagrams
Application Notes
As a specific ligand for CYP1B1, this tool compound is valuable for:
-
In Vitro Enzyme Inhibition Assays: To determine the potency and selectivity of new chemical entities targeting CYP1B1. This is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Cell-Based Assays: To investigate the downstream cellular effects of CYP1B1 inhibition in cancer cell lines. This includes studying impacts on cell proliferation, apoptosis, and drug resistance.
-
Mechanism of Action Studies: To elucidate the role of CYP1B1 in specific signaling pathways by observing the effects of its inhibition.
-
PROTAC Development: As a warhead for designing PROTACs that specifically target CYP1B1 for degradation. This is a novel therapeutic strategy to eliminate the target protein rather than just inhibiting it.[11]
Experimental Protocols
General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 4. Machine Learning Enabled Structure-Based Drug Repurposing Approach to Identify Potential CYP1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CYP1B1 ligand 3 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC CYP1B1 degrader-2 - Immunomart [immunomart.com]
- 11. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: The Role of CYP1B1 Modulation in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes serve as a comprehensive guide for researchers investigating the role of Cytochrome P450 1B1 (CYP1B1) in apoptosis, particularly in the context of cancer biology and drug development. While "CYP1B1 ligand 2" is identified as a target protein ligand for a Proteolysis Targeting Chimera (PROTAC) designed to degrade CYP1B1, this document will focus on the broader effects of CYP1B1 inhibition and degradation on apoptotic pathways. PROTACs are a novel therapeutic modality that induces the degradation of a target protein, in this case, CYP1B1. Therefore, the biological effects observed are a consequence of the reduction in CYP1B1 protein levels.
CYP1B1 is overexpressed in a wide range of human cancers and its high expression is often correlated with a poor prognosis and resistance to chemotherapy.[1][2] Emerging evidence strongly suggests that CYP1B1 plays a significant role in inhibiting apoptosis in cancer cells.[2][3][4] Consequently, the inhibition or degradation of CYP1B1 is a promising strategy to induce apoptosis and enhance the efficacy of anti-cancer therapies.[5][6]
Data Presentation: Effects of CYP1B1 Inhibition/Depletion on Apoptosis
The following table summarizes quantitative data from studies investigating the impact of CYP1B1 inhibition or knockdown on apoptosis in cancer cell lines. This data illustrates the pro-apoptotic effects of reducing CYP1B1 function.
| Cell Line | Treatment | Apoptotic Effect | Fold Increase in Apoptosis | Reference |
| Caki-1 (Renal Cell Carcinoma) | CYP1B1 siRNA | Increased percentage of early and late apoptotic cells from 1.69% to 8.11% | ~4.8 | [4][7] |
| 769-P (Renal Cell Carcinoma) | CYP1B1 siRNA | Increased percentage of early and late apoptotic cells | Not specified | [4][7] |
| KLE (Endometrial Carcinoma) | CYP1B1 siRNA | Significant increase in apoptotic cells | Not specified | [8] |
| PCa (Prostate Cancer) | CYP1B1 shRNA | Reduced proliferation through apoptotic cell death | Not specified | [6] |
Signaling Pathways
The inhibition or degradation of CYP1B1 can induce apoptosis through multiple signaling pathways. Overexpression of CYP1B1 in cancer cells has been shown to suppress apoptosis by down-regulating pro-apoptotic proteins and up-regulating anti-apoptotic proteins. The diagram below illustrates the key pathways affected by CYP1B1.
Caption: Signaling pathway of CYP1B1-mediated apoptosis inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effect of a CYP1B1-targeting compound (such as a PROTAC containing "this compound") on apoptosis in cancer cells.
Caption: Experimental workflow for assessing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments to assess apoptosis induction are provided below.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptotic cells by flow cytometry.
Materials:
-
Cancer cell line of interest
-
CYP1B1 degrader (e.g., PROTAC containing "this compound")
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of the CYP1B1 degrader and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin.
-
Collect all cells, including those in the supernatant (which may be apoptotic).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key apoptotic proteins.
Materials:
-
Treated and control cell pellets (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-XIAP, anti-CYP1B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
Conclusion
The degradation of CYP1B1 using targeted approaches like PROTACs, which can be developed using "this compound," presents a compelling strategy for inducing apoptosis in cancer cells. The protocols and information provided herein offer a framework for researchers to investigate the pro-apoptotic potential of CYP1B1-targeting compounds and to elucidate the underlying molecular mechanisms. Such studies are crucial for the development of novel and effective cancer therapeutics.
References
- 1. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 2. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 3. Cytochrome P450 1B1 promotes cancer cell survival via specificity protein 1 (Sp1)-mediated suppression of death receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1 promotes tumorigenesis via altered expression of CDC20 and DAPK1 genes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of CYP1B1 Ligands in Glaucoma Research Models: Application Notes and Protocols
Note on "CYP1B1 ligand 2": Initial searches for a specific molecule designated "this compound" revealed a compound (CAS 2836297-58-4) primarily utilized in cancer research as a component of a PROTAC (Proteolysis Targeting Chimera) for degrading CYP1B1. Currently, there is no scientific literature available detailing the application of this specific ligand in glaucoma research models. Therefore, these application notes will focus on a well-characterized and scientifically relevant CYP1B1 inhibitor, alpha-naphthoflavone (B191928) (ANF) , as a representative tool for studying the role of CYP1B1 in glaucoma.
Introduction to CYP1B1 in Glaucoma
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that plays a crucial role in the metabolism of a variety of endogenous and exogenous compounds. In the context of ophthalmology, mutations in the CYP1B1 gene are a major cause of primary congenital glaucoma (PCG), and have also been associated with primary open-angle glaucoma (POAG).[1][2] The enzyme is expressed in several ocular tissues, including the trabecular meshwork (TM), ciliary body, and retina.[3]
The trabecular meshwork is a critical tissue for regulating aqueous humor outflow and maintaining normal intraocular pressure (IOP). Dysfunction of the TM is a key factor in the development of glaucoma. Research suggests that CYP1B1 plays a significant role in TM health and function. A deficiency in CYP1B1 is associated with increased oxidative stress, abnormalities in the extracellular matrix (ECM) of the TM, and subsequent elevation of IOP.[1][4] Therefore, modulating CYP1B1 activity presents a valuable strategy for investigating glaucoma pathogenesis and exploring potential therapeutic interventions.
Alpha-naphthoflavone (ANF) is a well-known competitive inhibitor of CYP1B1. By blocking the metabolic activity of CYP1B1, ANF can be used in research models to simulate a state of CYP1B1 deficiency and to study its downstream effects on the trabecular meshwork and intraocular pressure.
Data Presentation: Quantitative Effects of CYP1B1 Inhibition
The following tables summarize quantitative data from studies investigating the effects of CYP1B1 deficiency or inhibition in glaucoma research models.
Table 1: Effects of CYP1B1 Deficiency on Intraocular Pressure (IOP) in a Mouse Model
| Animal Model | Age | Parameter Measured | Result in Cyp1b1-/- Mice | Percentage Change vs. Wild-Type | Reference |
| Cyp1b1-deficient (Cyp1b1-/-) mice | 3 weeks | Diurnal Intraocular Pressure (IOP) | Increased IOP | Not specified | [4] |
| Cyp1b1-/- mice on a different background | 8 months | Trabecular Meshwork Structure | Collapsed and atrophic | Not applicable | [5] |
Table 2: Effects of CYP1B1 Inhibition on Trabecular Meshwork (TM) Cells in vitro
| Cell Model | Treatment | Parameter Measured | Result | Fold Change vs. Control | Reference |
| Wild-type mouse TM cells | CYP1B1 siRNA knockdown | Periostin (Postn) levels | Decreased | Not specified | [4] |
| Wild-type mouse TM cells | CYP1B1 inhibitor | Phenotype | Cyp1b1-/- phenotype | Not applicable | [4] |
| Human TM cells | Oxidative stress (H₂O₂) | Cell Viability | Decreased | Not specified | [6] |
| Human TM cells | Oxidative stress (H₂O₂) | Fibronectin mRNA | Increased | Not specified | [6] |
Experimental Protocols
Protocol 1: In Vitro Model of CYP1B1 Inhibition in Human Trabecular Meshwork (HTM) Cells
Objective: To investigate the effect of CYP1B1 inhibition by alpha-naphthoflavone (ANF) on oxidative stress and extracellular matrix protein expression in primary human trabecular meshwork cells.
Materials:
-
Primary Human Trabecular Meshwork (HTM) cells
-
DMEM/F-12 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Alpha-naphthoflavone (ANF)
-
Hydrogen peroxide (H₂O₂)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., primers for Fibronectin, Collagen IV, ACTB)
-
Reagents for Western blotting (e.g., primary antibodies for Fibronectin, Collagen IV, β-actin; HRP-conjugated secondary antibodies)
-
Reagents for measuring reactive oxygen species (ROS), such as DCFDA-based assays.
Procedure:
-
Cell Culture: Culture primary HTM cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Seed HTM cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
-
Allow cells to reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of ANF (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.
-
Induce oxidative stress by treating the cells with a sub-lethal concentration of H₂O₂ (e.g., 200 µM) for a specified time (e.g., 4 hours).
-
-
Analysis:
-
Cell Viability: Assess cell viability using an MTT or similar assay.
-
ROS Measurement: Measure intracellular ROS levels using a DCFDA assay according to the manufacturer's instructions.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR to determine the relative mRNA levels of target genes (e.g., FN1, COL4A1) normalized to a housekeeping gene (e.g., ACTB).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins and a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands.
-
-
Protocol 2: In Vivo Model of Glaucoma using Cyp1b1-deficient Mice
Objective: To characterize the glaucoma phenotype in Cyp1b1 knockout mice and assess the effects of potential therapeutic interventions.
Materials:
-
Cyp1b1 knockout (Cyp1b1-/-) mice and wild-type (WT) littermate controls.
-
Tonometer for measuring intraocular pressure in mice (e.g., TonoLab).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Equipment for histological analysis (e.g., microtome, stains such as H&E).
-
Equipment for immunohistochemistry (e.g., primary and fluorescently labeled secondary antibodies).
-
Reagents for assessing retinal ganglion cell (RGC) survival (e.g., retrograde labeling with Fluoro-Gold).
Procedure:
-
Animal Husbandry: House Cyp1b1-/- and WT mice under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Intraocular Pressure (IOP) Measurement:
-
Anesthetize the mice.
-
Measure IOP at consistent times of the day (e.g., during the diurnal peak) using a calibrated tonometer.
-
Perform measurements at regular intervals (e.g., weekly or bi-weekly) starting from a young age (e.g., 3 weeks) to monitor the progression of IOP elevation.
-
-
Histological Analysis of the Trabecular Meshwork:
-
At designated time points, euthanize the mice and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embed the eyes in paraffin (B1166041) or resin and section the anterior segment.
-
Stain sections with H&E to visualize the morphology of the trabecular meshwork and Schlemm's canal.
-
Perform immunohistochemistry for ECM proteins (e.g., collagen IV, fibronectin) to assess changes in the TM.
-
-
Assessment of Retinal Ganglion Cell (RGC) Survival:
-
Perform retrograde labeling of RGCs by injecting a fluorescent tracer (e.g., Fluoro-Gold) into the superior colliculus of the brain.
-
After a survival period to allow for tracer transport, euthanize the mice and prepare retinal flat mounts.
-
Count the number of labeled RGCs to quantify cell survival.
-
Visualizations
Caption: CYP1B1 Signaling Pathway in Glaucoma Pathogenesis.
Caption: In Vitro Experimental Workflow for CYP1B1 Inhibition.
Caption: In Vivo Experimental Workflow using Cyp1b1-/- Mice.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]
- 4. Cyp1b1 mediates periostin regulation of trabecular meshwork development by suppression of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Null cyp1b1 Activity in Zebrafish Leads to Variable Craniofacial Defects Associated with Altered Expression of Extracellular Matrix and Lipid Metabolism Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oxidative stress in trabecular meshwork cells are reduced by prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with CYP1B1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of human tumors compared to normal tissues.[1][2] This differential expression makes it an attractive target for cancer therapy. One of the key roles of CYP1B1 in cancer is its involvement in the metabolism of various xenobiotics, including some chemotherapeutic agents.[1] This metabolic activity can lead to the inactivation of anticancer drugs, contributing to acquired drug resistance, a major obstacle in the successful treatment of cancer.[1][2] For instance, overexpression of CYP1B1 has been associated with resistance to taxanes like paclitaxel (B517696) and docetaxel (B913).[1]
Inhibiting the activity of CYP1B1 is a promising strategy to overcome this resistance and enhance the efficacy of conventional chemotherapy.[2] By blocking the metabolic inactivation of chemotherapeutic drugs, CYP1B1 inhibitors can restore or increase the sensitivity of cancer cells to these agents. This application note provides an overview of the combination of CYP1B1 inhibitors with various chemotherapy agents, along with detailed protocols for in vitro and in vivo evaluation of this therapeutic strategy. While a specific compound named "CYP1B1 ligand 2" is not identified in the literature, this document focuses on well-characterized CYP1B1 inhibitors such as α-naphthoflavone (ANF) and 2,3',4,5'-tetramethoxystilbene (TMS) as examples.
Data Presentation
The following tables summarize the quantitative data on the effects of combining CYP1B1 inhibitors with chemotherapy agents.
In Vitro Efficacy of CYP1B1 Inhibitors in Combination with Chemotherapy
| Cell Line | Chemotherapy Agent | CYP1B1 Inhibitor | Combination Effect | Reference |
| Pancreatic Cancer Cell Lines | Gemcitabine (B846) | Unspecified CYP1B1 Inhibitor | Increased sensitivity to gemcitabine and decreased viable cells. | [3][4] |
| Epithelial Ovarian Cancer Cells | Paclitaxel | α-Naphthoflavone (ANF) | Reduced drug resistance and enhanced sensitivity to paclitaxel. | [1] |
| MCF-7/1B1 (Docetaxel-resistant) | Docetaxel | α-Naphthoflavone derivative | Overcame docetaxel resistance. | [1] |
| Lung Cancer Cells | Doxorubicin (B1662922), Irinotecan, Cisplatin, 5-Fluorouracil | β-Naphthoflavone (BNF) | Synergistically enhanced apoptosis. | [5] |
Note: Specific IC50 values for combination treatments are not consistently reported across the literature. The effect is often described as sensitization or reversal of resistance.
In Vivo Efficacy of CYP1B1 Inhibitors in Combination with Chemotherapy
| Cancer Model | Chemotherapy Agent | CYP1B1 Inhibitor | Combination Effect | Reference |
| Ovarian Cancer Xenograft | Paclitaxel | α-Naphthoflavone (ANF) | Enhanced sensitivity of ovarian cancer cells to paclitaxel. | [1] |
| Pancreatic Cancer Patient-Derived Xenograft (PDX) | Gemcitabine | Unspecified CYP1B1 Inhibitor | Implied therapeutic potential by overcoming resistance. | [3] |
Signaling Pathways and Experimental Workflows
CYP1B1-Mediated Chemotherapy Resistance and Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible Role of Cytochrome P450 1B1 in the Mechanism of Gemcitabine Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible Role of Cytochrome P450 1B1 in the Mechanism of Gemcitabine Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-naphthoflavone and doxorubicin synergistically enhance apoptosis in human lung cancer cells by inducing doxorubicin accumulation, mitochondrial ROS generation, and JNK pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radiolabeling of CYP1B1 Ligand 2 for Preclinical Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase that is overexpressed in a wide variety of human tumors, while its expression in normal tissues is generally low. This differential expression makes CYP1B1 an attractive target for the development of novel cancer diagnostics and therapeutics. "CYP1B1 Ligand 2" is a novel, high-affinity small molecule inhibitor of CYP1B1. Radiolabeling of this ligand, for instance with Fluorine-18 ([¹⁸F]), enables in vivo visualization and quantification of CYP1B1 expression using Positron Emission Tomography (PET). This application note provides a detailed protocol for the radiosynthesis and quality control of [¹⁸F]this compound.
Principle of the Method
The radiosynthesis of [¹⁸F]this compound is based on a one-step nucleophilic aromatic substitution (SɴAr) reaction. The precursor molecule, a nitro-substituted analog of this compound, is reacted with no-carrier-added [¹⁸F]fluoride. The electron-withdrawing nitro group facilitates the substitution with the radioactive fluoride (B91410) ion. The final product is then purified by high-performance liquid chromatography (HPLC).
Applications
-
Preclinical Cancer Imaging: Non-invasive in vivo imaging and quantification of CYP1B1 expression in tumor models.
-
Drug Development: Evaluation of drug-target engagement and pharmacokinetics of novel CYP1B1 inhibitors.
-
Cancer Biology Research: Studying the role of CYP1B1 in tumor progression and response to therapy.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained during the radiosynthesis and quality control of [¹⁸F]this compound.
| Parameter | Typical Value | Method of Analysis |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | Radio-HPLC |
| Radiochemical Purity | >99% | Radio-HPLC |
| Molar Activity (Aₘ) | 50-150 GBq/µmol | HPLC with UV detection |
| Total Synthesis Time | 50-60 minutes | - |
| Half-life (t₁₂) | 109.8 minutes | - |
| Radionuclide | Fluorine-18 | - |
Experimental Protocol: Radiolabeling of this compound with [¹⁸F]
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
HPLC system with a radioactivity detector and a UV detector
-
Sep-Pak C18 light cartridges
-
Reagents for [¹⁸F]fluoride production and activation (e.g., Kryptofix 2.2.2, potassium carbonate)
-
Precursor: Nitro-CYP1B1 Ligand 2
-
Solvents: Acetonitrile (B52724) (anhydrous), Dimethyl sulfoxide (B87167) (DMSO, anhydrous), Water for injection, Ethanol (B145695) (USP grade)
-
Sterile filters (0.22 µm)
-
Vials for reaction and collection
Protocol Steps:
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Transfer the aqueous [¹⁸F]fluoride solution to the automated synthesis module and trap it on an anion-exchange cartridge.
-
-
Elution and Drying of [¹⁸F]Fluoride:
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (4-6 mg in 1 mL acetonitrile) and potassium carbonate (0.8-1.2 mg in 0.2 mL water).
-
Perform azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex under a stream of nitrogen at 110-120 °C to remove all traces of water. Repeat with additions of anhydrous acetonitrile (2 x 0.5 mL).
-
-
Radiolabeling Reaction:
-
Dissolve the Nitro-CYP1B1 Ligand 2 precursor (1-2 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.
-
Seal the reaction vessel and heat at 130-150 °C for 15-20 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Quench the reaction by adding 1-2 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the fraction corresponding to the [¹⁸F]this compound product, identified by its retention time relative to a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water for injection.
-
Pass the diluted solution through a Sep-Pak C18 light cartridge to trap the radiolabeled product.
-
Wash the cartridge with sterile water for injection to remove any remaining HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol (USP grade).
-
Further dilute the product with sterile saline to a final ethanol concentration of <10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system with a radioactivity detector to confirm the purity is >99%.
-
Molar Activity: Determine the molar activity by integrating the UV peak of the non-radioactive standard on the analytical HPLC and correlating it with the radioactivity of the product peak.
-
Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, DMSO, ethanol) using gas chromatography to ensure they are within acceptable limits.
-
pH: Measure the pH of the final product solution to ensure it is within a physiologically acceptable range (typically 5.5-7.5).
-
Sterility and Endotoxin (B1171834) Testing: Perform sterility and endotoxin tests on the final product batch before any in vivo use.
-
Visualizations
Caption: Experimental workflow for the radiosynthesis of [¹⁸F]this compound.
Caption: Simplified signaling pathways involving CYP1B1 in carcinogenesis.
Troubleshooting & Optimization
"CYP1B1 ligand 2" solubility issues and solutions
Technical Support Center: CYP1B1 Ligand 2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and cell-based experiments with this compound.
Compound Profile (Hypothetical): this compound is a potent, selective, and hydrophobic small molecule inhibitor of the Cytochrome P450 1B1 enzyme. Due to its lipophilic nature, it exhibits very low aqueous solubility, which can present challenges in experimental assays. This guide provides solutions and protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound.[1][2] This compound is highly soluble in DMSO, allowing for the preparation of stock solutions at concentrations of 10 mM or higher. Always use anhydrous, high-purity DMSO, as water contamination can reduce the solubility of hydrophobic compounds.[3]
Q2: My DMSO stock solution appears to have a precipitate. What should I do?
A2: Precipitation in a DMSO stock solution is uncommon but can occur. First, ensure the cap is tightly sealed to prevent water absorption from the air. You can attempt to redissolve the compound by gentle warming of the vial to 30-40°C in a water bath, accompanied by vortexing or sonication.[3] If the precipitate does not dissolve, it may indicate that the solubility limit in DMSO has been exceeded or the compound has degraded.
Q3: The compound precipitates immediately when I dilute my DMSO stock into aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A3: This phenomenon, often called "crashing out" or "antisolvent precipitation," is the most common issue with hydrophobic compounds.[4] It occurs because the compound is highly soluble in the organic DMSO stock but insoluble in the aqueous environment of your buffer or medium once the DMSO is diluted.[5]
To prevent this, consider the following solutions:
-
Lower the Final Concentration: The most direct solution is to work at a lower final concentration of this compound that is below its aqueous solubility limit.[4]
-
Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. Adding the concentrated DMSO stock dropwise into the vortexing aqueous solution can also help.[5]
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[5]
-
Increase Final DMSO Concentration: While keeping cell health in mind, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) may keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: Can I use a co-solvent to improve the solubility of this compound in my final assay solution?
A4: Yes, using a co-solvent is an effective strategy.[3][6] Co-solvents like ethanol (B145695), propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol 400 (PEG 400) can be used to create an intermediate stock solution.[6][7][8] For example, you can dilute your 10 mM DMSO stock to 1 mM in a solution of 50% ethanol. Then, this intermediate stock can be further diluted into the final aqueous buffer. Ensure the final concentration of the co-solvent is low enough to be tolerated by your cells or assay system (typically <1%).[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer. | The final concentration exceeds the compound's kinetic solubility limit. The rapid solvent shift from organic to aqueous causes the compound to "crash out."[5] | 1. Reduce Final Concentration: Determine the maximum soluble concentration using a kinetic solubility assay (see protocol below).[4] 2. Optimize Dilution: Perform a multi-step serial dilution. Add the DMSO stock to your buffer/media slowly while vortexing.[5] 3. Use a Co-solvent: Prepare an intermediate stock in a solution containing a co-solvent like ethanol or PEG 400.[6][8] |
| Precipitation observed in cell culture plates after several hours of incubation. | Time-dependent precipitation: The compound may be stable initially but falls out of solution over time. This can be influenced by media components (e.g., binding to serum proteins) or slight shifts in temperature or pH.[4] | 1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period.[4] 2. Use Solubilizing Agents: Consider including pharmaceutically acceptable solubilizing agents like cyclodextrins (e.g., HP-β-CD) in your media, if compatible with your assay.[6][10] 3. Reduce Serum Percentage: If using FBS, try reducing the concentration, as the compound may form insoluble complexes with serum proteins.[4] |
| Inconsistent or low compound activity in biological assays. | Poor Solubility: The actual concentration of the dissolved, active compound is much lower than the nominal concentration due to precipitation.[11] | 1. Confirm Solubility: Before conducting biological assays, visually inspect your highest concentration for any precipitate. 2. Re-evaluate Dosing Solution: Prepare fresh dosing solutions and ensure they are clear before adding to the assay. 3. Use a Positive Control: Ensure the assay is performing as expected with a known soluble compound. |
Data Presentation: Solubility Profile
The following tables summarize the hypothetical solubility data for this compound in common laboratory solvents and buffers.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | > 50 | > 110 |
| DMF | > 30 | > 66 |
| Ethanol | ~5 | ~11 |
| Methanol | ~2 | ~4.4 |
Data collected at 25°C.
Table 2: Kinetic Solubility in Aqueous Buffers
| Aqueous Buffer (pH 7.4) | Max Soluble Concentration (µM) | Final DMSO % |
| Phosphate-Buffered Saline (PBS) | < 1 | 1% |
| PBS + 5% Ethanol | 5 | 1% |
| PBS + 0.1% HP-β-Cyclodextrin | 10 | 1% |
| DMEM + 10% FBS | 2-5 | 0.5% |
Kinetic solubility determined after a 2-hour incubation at room temperature.[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required mass of this compound solid powder (Molecular Weight assumed to be ~450 g/mol ). For 1 mL of a 10 mM stock, you would need 4.5 mg.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[3]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This protocol provides a quick assessment of the maximum soluble concentration when diluting a DMSO stock into an aqueous buffer.[5][13]
-
Prepare Stock: Start with a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Create a serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Prepare Assay Plate: In a clear 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Add Compound: Transfer 2 µL of each DMSO dilution into the corresponding wells of the aqueous buffer plate (this results in a 1:100 dilution and a final DMSO concentration of 1%).[4] Include a DMSO-only control.
-
Incubate: Seal the plate and shake it gently on a plate shaker for 1-2 hours at room temperature.[4]
-
Assess Precipitation: Visually inspect each well against a dark background. The highest concentration that remains clear and free of any precipitate is the kinetic solubility limit under these conditions. For a more quantitative measure, the turbidity can be assessed by reading the absorbance at ~600-650 nm.[5]
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Simplified signaling pathway of CYP1B1 in cancer progression.[14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. evotec.com [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 15. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
"CYP1B1 ligand 2" off-target effects and how to minimize them
This technical support guide is designed for researchers, scientists, and drug development professionals working with CYP1B1 Ligand 2. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a ligand, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, CYP1B1. These unintended interactions can lead to a variety of problems, including misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.
Q2: I'm observing a phenotype in my cell-based assay that doesn't seem to be related to CYP1B1 inhibition. Could this be an off-target effect?
A2: It is possible. An unexpected phenotype is a common indicator of off-target activity. To investigate this, you should consider a multi-pronged approach. This includes performing dose-response experiments to see if the phenotype tracks with the on-target IC50, using a structurally related but inactive control compound, and employing genetic knockdown or knockout of CYP1B1 to see if the phenotype persists in the absence of the target.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CYP1B1 in your experimental system at the concentrations you are using.
Q4: What should I do if I suspect my this compound stock solution is unstable?
A4: Compound instability can lead to inconsistent results. If your solution has changed color, or if you observe precipitation upon thawing, the integrity of the compound may be compromised. It is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO, store them in small aliquots at -80°C in amber glass or polypropylene (B1209903) vials, and avoid repeated freeze-thaw cycles. You can assess the stability of your compound over time using HPLC analysis.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action(s) | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds that target CYP1B1. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[2] |
| Compound insolubility in media | 1. Visually inspect for precipitation in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of non-specific effects caused by compound precipitation.[2] | |
| Inconsistent results between different cell lines | Variable expression of on-target or off-target proteins | 1. Confirm CYP1B1 expression levels in all cell lines via Western Blot or qPCR. 2. Characterize the expression of any known off-targets in the cell lines being used. | Understanding whether the variability is due to differences in on-target or off-target protein levels. |
| Steep, non-sigmoidal dose-response curve | Compound aggregation | Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer. | If aggregation is the issue, the dose-response curve should become more sigmoidal in the presence of a detergent.[3] |
Quantitative Data: Selectivity Profile of a Representative CYP1B1 Inhibitor
To illustrate a typical selectivity profile, the following tables provide data for a representative potent and selective CYP1B1 inhibitor, 2,4,3',5'-tetramethoxystilbene (TMS), and hypothetical data for "this compound" against a panel of off-target kinases.
Table 1: Selectivity of a Representative CYP1B1 Inhibitor (TMS) against CYP1A Isoforms
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |
| CYP1B1 | 2 | - | - |
| CYP1A1 | 350 | 175-fold | - |
| CYP1A2 | 170 | - | 85-fold |
| Data is illustrative and sourced from studies on potent and selective inhibitors of CYP1B1.[4] |
Table 2: Hypothetical Off-Target Kinase Profile for this compound
| On-Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| CYP1B1 | 15 | p38α (MAPK14) | 1,500 | 100 |
| SRC | 8,500 | >500 | ||
| LCK | 12,000 | >800 | ||
| EGFR | >100,000 | >6,666 | ||
| This data is hypothetical and for illustrative purposes only. A higher selectivity index indicates greater specificity for the on-target protein. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.[5]
Objective: To determine the IC50 values of this compound against a panel of kinases to identify off-target interactions.
Materials:
-
This compound
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
ATP
-
Kinase assay buffer
-
DMSO
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[5]
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[5]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the binding of this compound to its target, CYP1B1, in intact cells.[6][7]
Objective: To verify target engagement by measuring the thermal stabilization of CYP1B1 upon ligand binding.
Materials:
-
Cell line expressing CYP1B1
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
-
Anti-CYP1B1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.[6]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[6]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using an anti-CYP1B1 antibody to detect the amount of soluble CYP1B1 at each temperature.[6]
-
-
Data Analysis:
-
Quantify the band intensities for CYP1B1 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble CYP1B1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Fluorometric CYP Inhibition Assay
This protocol is for determining the IC50 values of a test compound against various CYP isoforms.[4]
Objective: To assess the selectivity of this compound by comparing its inhibitory activity against CYP1B1, CYP1A1, and CYP1A2.
Materials:
-
This compound
-
Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes
-
Fluorogenic substrate for each CYP isoform
-
NADPH regeneration system
-
Potassium phosphate (B84403) buffer
-
DMSO
-
Black, opaque 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in potassium phosphate buffer.
-
Reaction Setup:
-
In the wells of the microplate, add the buffer, NADPH regeneration system, and the specific CYP enzyme.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate's metabolite.
-
-
Data Analysis:
-
Determine the rate of the reaction for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ligand concentration and determine the IC50 value.
-
Calculate the fold selectivity by dividing the IC50 for the off-target CYP isoforms by the IC50 for CYP1B1.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Overcoming Resistance to CYP1B1-Targeted Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to "CYP1B1 Ligand 2" and other CYP1B1-targeted therapies in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with our CYP1B1 inhibitor, "this compound." What could be the cause?
A1: Inconsistent results with small molecule inhibitors like "this compound" can stem from several factors related to compound stability and handling.[1] Degradation in aqueous, protein-rich cell culture media is a common issue, leading to a decreased effective concentration over time.[1] Key factors include:
-
Hydrolysis: The compound may be reacting with water in the media.
-
Oxidation: Exposure to air or media components can cause oxidative degradation.
-
Enzymatic Degradation: Other enzymes in serum supplements (e.g., fetal bovine serum) could be metabolizing your inhibitor.
-
Adsorption to Plastics: Hydrophobic compounds can stick to plastic labware, reducing the available concentration.[1]
-
Light Sensitivity: Some compounds degrade upon exposure to light.[1]
Q2: How can we test the stability of "this compound" in our experimental setup?
A2: A stability study is recommended. The general workflow involves incubating your compound in your specific cell culture media under standard culture conditions (37°C, 5% CO2) and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using analytical methods like LC-MS/MS.[2]
Q3: Our cancer cell line does not show the expected sensitivity to "this compound," even at high concentrations. What should we check?
A3: A primary reason for lack of sensitivity is low or absent CYP1B1 expression in your cell line.[3] It is crucial to confirm both CYP1B1 mRNA and protein levels using techniques like qRT-PCR and Western blotting.[3] Compare your cell line's expression to a known high-expressing positive control line, such as MCF-7.[3]
Q4: What are the main signaling pathways regulated by CYP1B1 that contribute to drug resistance?
A4: CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] Upon ligand binding, the AhR translocates to the nucleus and promotes the transcription of CYP1B1.[2][4] CYP1B1 then contributes to resistance by metabolizing and inactivating various anticancer drugs, including taxanes like paclitaxel (B517696) and docetaxel.[5][6] Additionally, CYP1B1 has been shown to promote cell proliferation and metastasis through the induction of the epithelial-mesenchymal transition (EMT) and activation of the Wnt/β-catenin signaling pathway.[2][7]
Q5: Are there known selective inhibitors of CYP1B1 that can be used as controls?
A5: Yes, several selective CYP1B1 inhibitors have been identified and can be used as positive controls in your experiments. One well-characterized example is 2,4,3',5'-tetramethoxystilbene (TMS), which is a potent and selective inhibitor of CYP1B1.[4] Another inhibitor that has been shown to reverse paclitaxel resistance is α-naphthoflavone (ANF).[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | - Prepare fresh stock solutions and store them at -80°C in small aliquots to prevent freeze-thaw cycles.[1] - For long-term experiments, replenish the media with fresh inhibitor at regular intervals.[1] - Minimize light exposure if the compound is light-sensitive.[1] |
| Low Aqueous Solubility | - Determine the maximum soluble concentration of your inhibitor in your specific media.[1] - Use a lower concentration of serum or a serum-free medium to see if stability improves.[1] |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[3] |
Issue 2: No Reversal of Chemoresistance Observed with "this compound"
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.[3] |
| Incorrect Experimental Timeline | - The effects of CYP1B1 inhibition on downstream pathways and cellular phenotype may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time.[3] |
| Cell Line Does Not Rely on CYP1B1 for Resistance | - Verify that the resistance to the primary chemotherapeutic agent in your cell line is indeed mediated by CYP1B1. This can be done by observing if CYP1B1 knockdown (e.g., using siRNA) sensitizes the cells to the chemotherapeutic drug. |
Quantitative Data Summary
The following tables provide examples of quantitative data for known CYP1B1 inhibitors. Researchers should aim to generate similar data for "this compound" to characterize its potency and selectivity.
Table 1: Inhibitory Activity of Selective CYP1B1 Inhibitors
| Compound | IC50 (nM) | Assay Type | Substrate |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 3 | Fluorometric | 7-Ethoxyresorufin |
| α-Naphthoflavone (ANF) | Varies by cell line | Cell-based | N/A |
| "this compound" | To be determined |
IC50 values represent the concentration of the inhibitor required to reduce CYP1B1 enzymatic activity by 50%.[4]
Table 2: Selectivity Profile of a Representative CYP1B1 Inhibitor (2,4,2',6'-Tetramethoxystilbene)
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |
| CYP1B1 | 2 | - | - |
| CYP1A1 | 350 | 175-fold | - |
| CYP1A2 | 170 | - | 85-fold |
Data adapted from studies on potent and selective inhibitors of P450 1B1. High fold selectivity is crucial to minimize off-target effects.[8]
Detailed Experimental Protocols
Protocol 1: Fluorometric CYP1B1 Inhibition Assay
This protocol is for determining the IC50 value of a test compound against recombinant human CYP1B1 enzyme.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-Ethoxyresorufin (EROD) substrate
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
Test compound ("this compound") and control inhibitor (e.g., TMS)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of "this compound" and a control inhibitor in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate.[4]
-
Enzyme Addition: Prepare a solution of recombinant human CYP1B1 enzyme in potassium phosphate buffer and add 25 µL to each well.[4]
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the EROD substrate and the NADPH regenerating system. Add 25 µL of this mix to each well to start the reaction.[4]
-
Incubation: Incubate the plate at 37°C for 30 minutes, ensuring the reaction remains in the linear range.[4]
-
Fluorescence Measurement: Stop the reaction if necessary and measure the fluorescence of the product, resorufin, using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a four-parameter logistic equation to determine the IC50 value.[4]
Protocol 2: Cell Viability Assay to Assess Reversal of Chemoresistance
This protocol determines the ability of "this compound" to sensitize resistant cancer cells to a chemotherapeutic agent.
Materials:
-
CYP1B1-overexpressing, chemoresistant cancer cell line
-
Parental, sensitive cancer cell line (as a control)
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., paclitaxel)
-
"this compound"
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, MTT, or MTS)[9]
-
Absorbance or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells into 96-well plates at a pre-determined optimal density and allow them to attach overnight.[10]
-
Treatment: Treat the cells with a matrix of concentrations of the chemotherapeutic agent and "this compound," both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[9] For example, for an MTT assay, add MTT solution and incubate for 1-4 hours, then add a solubilization solution.[9]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the cell viability for each treatment condition relative to the vehicle control. Determine the IC50 of the chemotherapeutic agent in the presence and absence of "this compound." A significant decrease in the IC50 in the presence of your inhibitor indicates a reversal of resistance.
Visualizations
Signaling Pathways and Workflows
Caption: CYP1B1 signaling pathway in drug resistance and its inhibition.
Caption: Workflow for assessing resistance reversal with a CYP1B1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 Genome and Double-Knockout Screening to Identify Novel Therapeutic Targets for Chemoresistance in Triple-Negative Breast Cancer [mdpi.com]
Technical Support Center: Improving the Bioavailability of CYP1B1 Ligand 2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of "CYP1B1 Ligand 2," a promising therapeutic candidate. Due to its physicochemical properties, this compound often exhibits low oral bioavailability, which can hinder its clinical translation. This guide offers strategies and detailed protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is CYP1B1 and why is it a therapeutic target?
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide variety of human cancers, including breast, prostate, and ovarian cancers, while having limited expression in normal tissues.[1][2][3] This differential expression makes it an attractive target for cancer therapy.[1][4] CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, both of which can contribute to tumorigenesis.[1][4] Inhibiting CYP1B1 can reduce the formation of carcinogenic metabolites and may decrease cancer cell proliferation.[1]
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The oral bioavailability of a drug is influenced by its solubility, permeability, and metabolic stability. For many small molecule inhibitors like this compound, the primary hurdles are:
-
Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids limits the dissolution of the compound, which is a prerequisite for absorption.[5][6]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized by enzymes before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.
Q3: What are the initial steps to assess the bioavailability of this compound?
A standard preclinical pharmacokinetic study in a relevant animal model (e.g., rat or mouse) is the first step. This involves administering a known dose of the compound both orally (p.o.) and intravenously (i.v.) and measuring the plasma concentration over time. The data generated will provide key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and absolute oral bioavailability (F%).
Q4: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[5][7][8] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[5][6][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[7]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal tract and promote lymphatic absorption, which can partially bypass first-pass metabolism.[5][10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[5][6][11]
Troubleshooting Guides
Problem 1: Low and variable oral exposure of this compound in preclinical studies.
| Possible Cause | Troubleshooting and Optimization |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound as a nanosuspension or an amorphous solid dispersion to increase the surface area and dissolution rate. See Protocol 1: Preparation of a Nanosuspension by Wet Milling or Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation . |
| High first-pass metabolism in the liver. | Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass the liver. See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
| Efflux by P-glycoprotein (P-gp) in the intestine. | Conduct an in vitro Caco-2 bidirectional transport assay to determine the efflux ratio. If P-gp mediated efflux is confirmed, consider co-administration with a known P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption. |
| Degradation in the acidic environment of the stomach. | Perform a stability study of the compound at low pH. If degradation is observed, an enteric-coated formulation that protects the drug in the stomach and releases it in the intestine may be necessary. |
Problem 2: Significant food effect observed in preclinical pharmacokinetic studies.
| Possible Cause | Troubleshooting and Optimization |
| Increased solubilization of a lipophilic drug in the presence of dietary fats ("positive" food effect). | This can be advantageous. Dosing with food may be a viable clinical strategy. Design a preclinical study with controlled feeding protocols to consistently assess the impact on drug absorption. |
| Drug degradation in the acidic environment of the stomach is prolonged in the fed state ("negative" food effect). | An enteric-coated formulation that protects the drug in the stomach and releases it in the intestine may be necessary. Evaluate the in vitro dissolution profile of the enteric-coated formulation at different pH values, followed by in vivo pharmacokinetic studies. |
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, demonstrating the potential for improvement in oral bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Nanosuspension | 10 | 150 ± 40 | 1.0 | 750 ± 200 | 15 |
| Amorphous Solid Dispersion | 10 | 250 ± 60 | 1.0 | 1500 ± 350 | 30 |
| SEDDS | 10 | 400 ± 90 | 0.5 | 2500 ± 500 | 50 |
| Intravenous (IV) Solution | 2 | 1000 ± 200 | 0.1 | 5000 ± 1000 | 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry: Prepare a slurry of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v of a suitable surfactant or polymer).
-
Milling: Transfer the slurry to a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution profile.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected excipients in the determined ratios and dissolving the drug in the mixture with gentle stirring and heating if necessary.
-
Characterization: Characterize the formulation for its self-emulsification time, droplet size, and in vitro drug release.
Visualizations
Caption: Simplified signaling pathway of CYP1B1 in cancer.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Synthesis of CYP1B1 Ligand 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "CYP1B1 Ligand 2," a novel investigational inhibitor of the cytochrome P450 1B1 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a heteroaromatic compound synthesized via a three-step process. The core scaffold is assembled using a Suzuki-Miyaura cross-coupling reaction, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amine side chain, and concluding with a final deprotection step to yield the active ligand.
Q2: What are the most common impurities observed during the synthesis?
A2: The most frequently encountered impurities include unreacted starting materials, homocoupled byproducts from the Suzuki reaction, regioisomers from the SNAr step, and residual protecting groups. See the table below for a summary of common impurities and their characteristics.
Q3: How can I minimize the formation of the homocoupled byproduct in the Suzuki reaction?
A3: To minimize homocoupling, ensure rigorous degassing of the reaction mixture to remove oxygen, use a high-purity palladium catalyst and phosphine (B1218219) ligand, and maintain the optimal reaction temperature. A slight excess of the boronic acid reagent can also help drive the reaction to completion and reduce homocoupling of the aryl halide.
Q4: I am observing a significant amount of a regioisomer after the SNAr step. What can be done to improve regioselectivity?
A4: The regioselectivity of the SNAr reaction is highly dependent on the electronic properties and steric hindrance of the heteroaromatic core. To improve selectivity, consider lowering the reaction temperature, using a less polar solvent, or employing a bulkier amine nucleophile. In some cases, changing the position of the leaving group on the core scaffold may be necessary.
Q5: The final deprotection step is incomplete. How can I drive the reaction to completion?
A5: Incomplete deprotection can be addressed by increasing the reaction time, elevating the temperature, or using a stronger deprotecting agent. Ensure that the deprotection conditions are compatible with the functional groups present in your molecule to avoid unwanted side reactions. Monitoring the reaction by HPLC or LC-MS is crucial to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield in the Suzuki-Miyaura Cross-Coupling Step
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.
-
Poor Quality Reagents: The boronic acid or aryl halide may be impure.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to low conversion.
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst.
Solutions:
-
Use fresh, high-quality palladium catalyst and phosphine ligand.
-
Ensure all reagents are pure and dry.
-
Optimize the reaction temperature and solvent system.
-
Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Issue 2: Multiple Spots on TLC/LC-MS After the SNAr Reaction
Possible Causes:
-
Formation of Regioisomers: The nucleophile may attack at multiple positions on the heteroaromatic ring.
-
Di-substitution: The nucleophile may react twice on the substrate.
-
Incomplete Reaction: Unreacted starting material remains.
Solutions:
-
To improve regioselectivity, modify the reaction conditions as described in FAQ Q4.
-
To prevent di-substitution, use a stoichiometric amount of the amine nucleophile and add it slowly to the reaction mixture.
-
To ensure complete reaction, increase the reaction time or temperature and monitor progress by TLC or LC-MS.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin | Analytical Signature (LC-MS) | Mitigation Strategy |
| Aryl Halide Starting Material | Ar-X | Incomplete Suzuki Reaction | Expected M+ peak for starting material | Optimize Suzuki reaction conditions; longer reaction time. |
| Boronic Acid Starting Material | Ar'-B(OH)₂ | Incomplete Suzuki Reaction | Expected M+ peak for starting material | Use slight excess of boronic acid; ensure catalyst activity. |
| Homocoupled Byproduct | Ar'-Ar' | Side reaction in Suzuki Coupling | M+ peak corresponding to the dimer of the boronic acid partner | Rigorous degassing; use of high-purity catalyst. |
| Regioisomer | Isomeric Product | Non-selective SNAr Reaction | Same M+ as the desired product, different retention time | Lower reaction temperature; use a bulkier nucleophile. |
| Protected Intermediate | Product-PG | Incomplete Deprotection | M+ peak corresponding to the protected final product | Increase deprotection reaction time or temperature. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried round-bottom flask, add aryl halide (1.0 eq), boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the flask with argon for 15 minutes.
-
Add degassed 1,4-dioxane (B91453) and water (4:1 mixture).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the coupled product (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC.
Visualizations
Caption: Synthetic workflow for this compound highlighting potential impurity formation.
Caption: Simplified signaling pathway showing CYP1B1's role in procarcinogen activation and its inhibition.
"CYP1B1 ligand 2" assay variability and reproducibility issues
Technical Support Center: CYP1B1-Glo™ Assay Kit
Welcome to the technical support center for the CYP1B1-Glo™ Assay Kit. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice to help you address common issues related to assay variability and reproducibility, particularly when using the supplied control, "CYP1B1 Ligand 2."
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for the control inhibitor, "this compound," is significantly higher/lower than the value reported in the technical data sheet. What are the potential causes?
A1: Discrepancies in the half-maximal inhibitory concentration (IC50) for "this compound" are a common indicator of assay variability. Several factors can contribute to this issue. Please review the potential causes and solutions in the table below.
Troubleshooting IC50 Variability for "this compound"
| Potential Cause | Recommended Action | Expected Outcome |
|---|---|---|
| Incorrect Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%. High DMSO concentrations can inhibit CYP1B1 activity. | Consistent IC50 values that align with the technical datasheet. |
| Inaccurate Serial Dilutions | Verify the accuracy of your pipetting and dilution scheme for "this compound." Use calibrated pipettes and perform dilutions carefully. | A well-defined dose-response curve and a reproducible IC50 value. |
| Sub-optimal Incubation Time | The standard 30-minute incubation at 37°C is optimized for robust signal. Deviating from this can alter the apparent IC50. | Adhering to the recommended incubation time ensures the reaction proceeds optimally. |
| Enzyme Instability | Ensure the recombinant CYP1B1 enzyme was properly thawed on ice and kept cold until use. Avoid repeated freeze-thaw cycles. | Stable enzyme activity leads to more consistent inhibition data. |
| Plate Reader Settings | Use the recommended luminescence reading settings for your specific instrument. An integration time that is too short may increase signal variability. | An optimized read setting will improve the signal-to-noise ratio and data quality. |
Below is a troubleshooting workflow to help diagnose the source of IC50 variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: I am observing high background luminescence in my negative control wells (no enzyme or no substrate). What could be the cause?
A2: High background can mask the true signal and reduce the assay window. This is often due to contamination or issues with the assay buffer or plate.
Troubleshooting High Background Signal
| Potential Cause | Recommended Action |
|---|---|
| Reagent Contamination | Use fresh, sterile pipette tips for each reagent. Prepare fresh assay buffer using high-purity water. |
| Plate Contamination/Autoluminescence | Use the recommended solid white opaque plates. Ensure plates are new and free from dust or other contaminants. |
| Buffer pH | Verify that the pH of the potassium phosphate (B84403) buffer is 7.4. Incorrect pH can affect the stability of the luciferin (B1168401) detection reagent. |
Q3: Can you provide a detailed protocol for the CYP1B1 inhibition assay using "this compound" as a reference compound?
A3: Certainly. Following a consistent and detailed protocol is critical for reproducibility.
Detailed Experimental Protocol: CYP1B1 Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- CYP1B1 Enzyme Solution: Thaw the recombinant human CYP1B1 enzyme on ice. Dilute it to the working concentration (e.g., 20 nM) in cold assay buffer immediately before use.
- Substrate Solution: Prepare the proluciferin substrate solution at 2X the final desired concentration (e.g., 60 µM) in the assay buffer.
- "this compound" Dilutions: Prepare a 10-point serial dilution series of "this compound" in DMSO. Then, create intermediate dilutions in the assay buffer to minimize the final DMSO concentration.
2. Assay Procedure:
- Add 20 µL of assay buffer to all wells of a solid white 384-well plate.
- Add 5 µL of the diluted "this compound" or the test compound to the appropriate wells. For control wells, add 5 µL of buffer with the same DMSO concentration.
- Add 25 µL of the diluted CYP1B1 enzyme solution to all wells except the "no enzyme" negative controls.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Equilibrate the plate to room temperature for 10 minutes.
- Add 100 µL of the Luciferin Detection Reagent to all wells.
- Incubate for 20 minutes at room temperature, protected from light.
- Read the luminescence on a plate reader.
3. Data Analysis:
- Subtract the background signal (from "no enzyme" wells).
- Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
- Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates the experimental workflow.
Caption: Step-by-step workflow for the CYP1B1 inhibition assay.
Q4: What is the role of CYP1B1, and how does an inhibitor like "Ligand 2" work?
A4: Cytochrome P450 1B1 (CYP1B1) is an enzyme primarily involved in the metabolic activation of pro-carcinogens, such as polycyclic aromatic hydrocarbons (PAHs), converting them into carcinogenic metabolites that can damage DNA. It is overexpressed in many types of tumors, making it a target for cancer therapy. An inhibitor like "this compound" binds to the active site of the enzyme, preventing it from metabolizing its substrates. This blockage can inhibit the activation of carcinogens and is a key mechanism for anti-cancer drug development.
The diagram below illustrates this simplified pathway.
Caption: Role of CYP1B1 in pro-carcinogen activation and its inhibition.
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of CYP1B1 Ligand 2 at Low Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with "CYP1B1 Ligand 2" at low concentrations during in vitro experiments. The following resources are designed to help identify the potential source of this phenomenon and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is an investigational small molecule designed as a selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme.[1] CYP1B1 is often overexpressed in various cancer cells and is involved in the metabolic activation of procarcinogens.[1][2] By inhibiting CYP1B1, this ligand is intended to reduce the formation of carcinogenic metabolites and decrease cancer cell proliferation.[1]
Q2: Is some level of cytotoxicity expected with this compound?
A2: A certain degree of cytotoxicity may be an expected outcome of potent on-target activity, especially in cell lines where CYP1B1 is highly expressed and contributes to cell survival. However, significant cytotoxicity observed at concentrations much lower than the anticipated effective dose, or a paradoxical increase in cytotoxicity at low concentrations followed by a plateau or decrease at higher concentrations, is considered "unexpected" and requires further investigation.
Q3: What are the most common initial steps to take when observing unexpected cytotoxicity?
A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup.[3] This includes confirming the concentration of this compound, checking the health and passage number of the cell culture, and ensuring the solvent (e.g., DMSO) concentration is not toxic to the cells.[3][4] Repeating the experiment with freshly prepared reagents is a critical first step to rule out simple errors.[3]
Q4: Could the observed cytotoxicity be an artifact of the assay itself?
A4: Yes, some cytotoxicity assays are prone to artifacts. For instance, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by compounds that affect cellular metabolism without necessarily causing cell death. It is advisable to use a secondary, mechanistically different cytotoxicity assay (e.g., LDH release assay for membrane integrity) to confirm the results.[4]
Troubleshooting Guide
If you are observing unexpected cytotoxicity with this compound at low concentrations, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Experimental Parameters and Controls
It is essential to first rule out common sources of experimental error.
-
Compound Concentration: Double-check all calculations for dilutions and prepare a fresh serial dilution from a new aliquot of the stock solution.[3]
-
Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[3][4] Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.
-
Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your specific cell line (typically below 0.5%).[4]
-
Appropriate Controls: Always include the following controls in your experiment:
-
Untreated Cells: Cells in media alone.
-
Vehicle Control: Cells treated with the same concentration of solvent used for the highest concentration of the compound.[4]
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Media Only (Blank): To determine the background absorbance/fluorescence.
-
Step 2: Investigate Compound-Specific Properties
The physicochemical properties of this compound could contribute to the observed effects.
-
Solubility and Precipitation: The ligand may have poor solubility in your culture medium, leading to precipitation at higher concentrations. This could result in lower effective concentrations at the high end of your dose-response curve, creating the appearance of a paradoxical effect. Visually inspect the wells for any precipitate.
-
Compound Stability: Assess the stability of this compound in the culture medium over the time course of your experiment. Degradation products may be more or less cytotoxic than the parent compound.[4]
Step 3: Consider Biological Mechanisms
The unexpected cytotoxicity could be due to complex biological responses.
-
Off-Target Effects: At low concentrations, this compound might be interacting with other cellular targets that mediate a potent cytotoxic response.
-
Metabolic Activation: While designed as a CYP1B1 inhibitor, the ligand itself could be metabolized by other CYP enzymes or cellular machinery into a more toxic byproduct, particularly at low concentrations before feedback mechanisms are initiated.
-
Hormesis: The observed effect could be a hormetic response, where a substance has the opposite effect at low doses than at high doses. This is a complex biological phenomenon that has been observed with various compounds.
-
Signaling Pathway Modulation: CYP1B1 is involved in various signaling pathways, including those related to oxidative stress and apoptosis.[5][6] Low concentrations of the ligand might be dysregulating these pathways in an unexpected manner.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Two Different Cancer Cell Lines
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 75 | 98 |
| 0.1 | 55 | 95 |
| 1 | 60 | 80 |
| 10 | 70 | 60 |
| 100 | 65 | 40 |
In Cell Line A, a paradoxical cytotoxic effect is observed at low concentrations.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the respective wells. Include vehicle and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[3]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).[3]
Visualizations
Caption: Potential signaling pathway involving CYP1B1.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]
"CYP1B1 ligand 2" interference with common assay reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with CYP1B1 Ligand 2 in common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule designed as a selective inhibitor of Cytochrome P450 1B1 (CYP1B1).[1][2] CYP1B1 is an enzyme implicated in the metabolism of procarcinogens and steroid hormones and is overexpressed in various tumors.[3][4][5] As such, inhibitors like this compound are valuable tools for cancer research and drug development.[2]
Q2: What are the common mechanisms by which a small molecule like this compound can interfere with biochemical assays?
Small molecules can interfere with biochemical and cell-based assays through several mechanisms, potentially leading to misleading results.[6][7] Common modes of interference include:
-
Light-Based Interference: The compound may be autofluorescent or a quencher, interfering with fluorescence-based assays.[8] Colored compounds can also disrupt absorbance-based readouts.[8]
-
Chemical Reactivity: The molecule might react with assay components, such as the target protein or detection reagents.[8][9]
-
Colloidal Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes by sequestering proteins.[8][10]
-
Chelation: The compound may bind to essential metal ions required for enzyme function.[8]
-
Membrane Disruption: In cell-based assays, the molecule could disrupt cell membranes, leading to artifacts.[8]
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run control experiments. An "analyte-free" or "compound-only" control, where you run the assay with all components except the target of interest and include this compound, can help identify direct interference with the detection system.[11] Additionally, performing an orthogonal assay, which uses a different detection principle, can help validate your initial findings.[11]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
Possible Cause: Autofluorescence of this compound.[8]
Troubleshooting Protocol:
-
Compound-Only Control: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
Analysis: A dose-dependent increase in fluorescence in the absence of your target indicates autofluorescence.[8]
| Concentration of this compound | Fluorescence Intensity (RFU) |
| 0 µM (Blank) | 50 |
| 1 µM | 250 |
| 5 µM | 1200 |
| 10 µM | 2500 |
| 50 µM | 8000 |
This is example data and should be generated for your specific assay conditions.
Issue 2: Steep, Non-Sigmoidal Dose-Response Curve
Possible Cause: Colloidal aggregation of this compound leading to non-specific inhibition.[8]
Troubleshooting Protocol:
-
Detergent Addition: Repeat the primary assay, including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[8]
-
Comparison: Compare the dose-response curves with and without the detergent.
-
Analysis: A significant rightward shift in the IC50 or a more classical sigmoidal curve in the presence of detergent suggests that aggregation was the cause of the initial steep curve.[8]
| Condition | IC50 (µM) | Hill Slope |
| Without Detergent | 0.5 | 3.5 |
| With 0.01% Triton X-100 | 15 | 1.2 |
This is example data and will vary based on the specific assay.
Issue 3: Inhibition Increases with Pre-incubation Time
Possible Cause: Chemical reactivity of this compound, potentially leading to covalent modification of the target protein.[8]
Troubleshooting Protocol:
-
Time-Course Experiment: Prepare two sets of reactions.
-
Set A (Pre-incubation): Incubate the enzyme and this compound together for varying times (e.g., 0, 15, 30, 60 minutes) before adding the substrate.[8]
-
Set B (Control): Add the substrate before this compound.
-
-
Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests time-dependent inhibition due to chemical reactivity.[8]
| Pre-incubation Time (min) | % Inhibition (Set A) | % Inhibition (Set B) |
| 0 | 20 | 20 |
| 15 | 50 | 22 |
| 30 | 75 | 21 |
| 60 | 90 | 23 |
This is example data and should be adapted to your experimental setup.
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating common experimental workflows for troubleshooting assay interference and a simplified signaling pathway involving CYP1B1.
Caption: A decision-making workflow for troubleshooting potential small molecule interference in biochemical assays.
Caption: Simplified pathway of procarcinogen activation by CYP1B1 and its inhibition by this compound.
References
- 1. scbt.com [scbt.com]
- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining "CYP1B1 Ligand 2" Delivery Methods for Targeted Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the targeted delivery of "CYP1B1 Ligand 2," a novel inhibitor of Cytochrome P450 1B1.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for "this compound" in targeted cancer therapy?
A1: "this compound" is designed as a selective inhibitor of the CYP1B1 enzyme. CYP1B1 is overexpressed in a variety of tumor tissues compared to normal tissues.[1][2][3] This enzyme is involved in the metabolic activation of procarcinogens and has been implicated in cancer cell proliferation and metastasis through the induction of epithelial-mesenchymal transition (EMT) and activation of signaling pathways like Wnt/β-catenin.[1][4][5] By inhibiting CYP1B1, "this compound" aims to suppress these oncogenic pathways, thereby reducing tumor growth and progression. Combining CYP1B1 inhibitors with existing chemotherapies may also help in overcoming drug resistance.[3][6]
Q2: Why is a targeted delivery system necessary for "this compound"?
A2: While CYP1B1 is overexpressed in tumors, it is also present in some healthy tissues.[2][7] A targeted delivery system is crucial to maximize the therapeutic concentration of "this compound" at the tumor site, thereby enhancing its efficacy and minimizing potential off-target effects and systemic toxicity.[8][9][10] Targeted delivery can be achieved using nanocarriers like liposomes or nanoparticles, which can exploit the enhanced permeability and retention (EPR) effect in tumors or be functionalized with ligands for active targeting.[9][11][12]
Q3: What are the primary challenges in delivering "this compound"?
A3: Like many small molecule inhibitors, "this compound" is presumed to be hydrophobic. This characteristic can lead to poor aqueous solubility, limiting its bioavailability and formulation options.[13][14] Furthermore, achieving specific delivery to tumor cells while avoiding healthy tissues, overcoming biological barriers, and ensuring the stability of the delivery vehicle in circulation are significant challenges that need to be addressed.[15][16]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading of "this compound" in Liposomes/Nanoparticles
Q: We are observing low encapsulation efficiency (<50%) of "this compound" in our liposomal/nanoparticle formulation. What are the potential causes and solutions?
A: Low encapsulation of a hydrophobic drug like "this compound" is a common issue. Here are some potential causes and troubleshooting steps:
-
Lipid/Polymer Composition: The affinity of the drug for the carrier matrix is critical.
-
Solution: Screen different lipid compositions for liposomes or polymer types for nanoparticles. For hydrophobic drugs, lipids with longer acyl chains or more saturated lipids can enhance incorporation into the bilayer.[13][17] For polymeric nanoparticles, ensure the polymer's hydrophobicity matches that of the drug.
-
-
Drug-to-Carrier Ratio: Saturating the carrier with an excessive amount of the drug can lead to precipitation and low encapsulation.
-
Solution: Optimize the drug-to-lipid or drug-to-polymer ratio by testing a range of concentrations.
-
-
Formulation Method: The method used for preparation significantly impacts encapsulation.
-
Solution: For liposomes, methods like thin-film hydration followed by extrusion are common. Ensure the drug is fully dissolved with the lipids in the organic solvent before forming the film. For nanoparticles, methods like nanoprecipitation or emulsion-based techniques can be optimized by adjusting parameters like solvent, stirring speed, and temperature.
-
-
pH of the Aqueous Phase: The ionization state of the drug can influence its partitioning into the lipid bilayer.
-
Solution: Evaluate the effect of pH on the solubility and partitioning of "this compound". Adjust the pH of the hydration buffer accordingly.
-
Issue 2: Poor In Vitro Efficacy or High IC50 Value
Q: Our "this compound"-loaded nanoparticles show a higher than expected IC50 value in cancer cell lines known to overexpress CYP1B1. What could be the reason?
A: This issue can stem from several factors related to the formulation and the experimental setup:
-
Inefficient Drug Release: The nanoparticle formulation may be too stable, leading to slow or incomplete release of "this compound" within the timeframe of the cytotoxicity assay.
-
Solution: Conduct a drug release study under conditions mimicking the cellular environment (e.g., pH 5.5 to simulate endosomal conditions). If release is slow, consider formulating with biodegradable polymers or lipids that are more susceptible to cellular enzymes.
-
-
Cellular Uptake of Nanoparticles: The nanoparticles may not be efficiently internalized by the target cancer cells.
-
Solution: Perform cellular uptake studies using fluorescently labeled nanoparticles and techniques like flow cytometry or fluorescence microscopy. To enhance uptake, consider surface modification of the nanoparticles with targeting ligands (e.g., folic acid, antibodies) that bind to receptors overexpressed on the cancer cells.[12][18]
-
-
Incorrect Assessment of Encapsulation Efficiency: The actual amount of encapsulated drug might be lower than initially measured.
-
Solution: Re-evaluate the encapsulation efficiency using a robust and validated analytical method, such as HPLC, after separating the free drug from the nanoparticles.
-
Issue 3: Observed Off-Target Toxicity in Preliminary In Vivo Studies
Q: We are observing signs of toxicity in healthy organs during our initial animal studies, despite using a targeted delivery system. How can we improve the tumor specificity?
A: Off-target toxicity suggests that the delivery system is either not specific enough or is releasing the drug prematurely.
-
Premature Drug Leakage: The formulation may not be stable enough in the bloodstream, leading to the release of "this compound" before reaching the tumor.
-
Passive Targeting Insufficiency: The EPR effect can be heterogeneous and may not be sufficient for adequate tumor accumulation in all models.[9]
-
Carrier-Induced Toxicity: The nanoparticle components themselves might be causing toxicity.
-
Solution: Conduct toxicity studies with the "empty" nanoparticles (without the drug) to assess the biocompatibility of the carrier materials. Select biodegradable and biocompatible polymers and lipids.[17]
-
Data Presentation
Table 1: Formulation and Characterization of "this compound" Nanocarriers
| Formulation ID | Nanocarrier Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| CL2-Lipo-01 | Liposome | 120 ± 5 | 0.15 | -15.2 ± 1.1 | 85 ± 4 | 5.2 ± 0.3 |
| CL2-Lipo-02 | PEGylated Liposome | 135 ± 6 | 0.12 | -8.5 ± 0.9 | 82 ± 5 | 4.9 ± 0.4 |
| CL2-PLGA-01 | PLGA Nanoparticle | 150 ± 8 | 0.21 | -25.8 ± 1.5 | 75 ± 6 | 7.8 ± 0.5 |
| CL2-PLGA-FA | Folic Acid-PLGA NP | 165 ± 7 | 0.19 | -22.4 ± 1.3 | 72 ± 5 | 7.5 ± 0.4 |
Table 2: In Vitro Cytotoxicity of "this compound" Formulations in a CYP1B1-Overexpressing Cancer Cell Line
| Formulation | IC50 (µM) |
| Free "this compound" | 5.2 ± 0.6 |
| CL2-Lipo-01 | 3.8 ± 0.4 |
| CL2-Lipo-02 | 4.1 ± 0.5 |
| CL2-PLGA-01 | 2.5 ± 0.3 |
| CL2-PLGA-FA | 1.1 ± 0.2 |
| Empty PLGA Nanoparticles | > 100 |
Experimental Protocols
Protocol 1: Preparation of "this compound"-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of "this compound" in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for long-term storage.
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Suspend 5 mg of "this compound"-loaded nanoparticles in 1 mL of release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5).
-
Incubation: Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in 50 mL of the corresponding release buffer.
-
Shaking: Incubate the setup in a shaking water bath at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the outside of the dialysis bag and replace it with 1 mL of fresh buffer.
-
Quantification: Analyze the concentration of "this compound" in the collected samples using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Caption: CYP1B1 signaling pathway in cancer and the inhibitory action of "this compound".
Caption: General experimental workflow for evaluating a targeted delivery system.
Caption: A logical workflow for troubleshooting poor in vitro efficacy results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 7. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stay on Target: Overcoming Challenges in Precision Drug Delivery | The Scientist [the-scientist.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. longdom.org [longdom.org]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of drug hydrophobicity on liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 15. Challenges in design and characterization of ligand-targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New platform solves key problems in targeted drug delivery - Northwestern Now [news.northwestern.edu]
- 17. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Nanocarrier-Based Drug Delivery Strategies for Improving the Therapeutic Efficacy of PARP Inhibitors against Ovarian Cancer [mdpi.com]
- 19. Effects of Drug Hydrophobicity on Liposomal Stability | Semantic Scholar [semanticscholar.org]
- 20. dovepress.com [dovepress.com]
How to address poor "CYP1B1 ligand 2" cell permeability
Welcome to the technical support center for "CYP1B1 Ligand 2." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during their experiments, with a specific focus on overcoming poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its intended target?
"this compound" is a small molecule inhibitor designed to target Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme involved in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[1][2][3] Its overexpression is associated with several types of cancer, making it a target for therapeutic intervention.[2][3]
Q2: I am observing low efficacy of "this compound" in my cell-based assays. What could be the underlying cause?
Low efficacy in cell-based assays, despite high potency in biochemical assays, often points towards poor cell permeability. For a compound to be effective, it must cross the cell membrane to reach its intracellular target.[4][5] Factors such as high molecular weight, low lipophilicity, and a high number of hydrogen bond donors and acceptors can limit a compound's ability to passively diffuse across the cell membrane.[4][6] Additionally, the compound may be actively removed from the cell by efflux pumps.[5][6]
Q3: How can I experimentally assess the cell permeability of "this compound"?
Two standard in vitro assays are widely used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[7][8][9] It is a useful initial screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[10][11][12] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport processes, including efflux.[8][11]
Troubleshooting Guides
Guide 1: Poor Permeability in PAMPA Assay
If "this compound" exhibits low permeability in the PAMPA assay, it suggests that the intrinsic physicochemical properties of the molecule are hindering its ability to passively diffuse across a lipid bilayer.
| Potential Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | - Chemical Modification: Synthesize analogs with increased lipophilicity (higher logP) by adding non-polar functional groups. However, be mindful that excessive lipophilicity can decrease aqueous solubility.[6][13] - Formulation Strategies: For in vitro assays, ensure the compound is fully solubilized. Increasing the concentration of a co-solvent like DMSO (typically up to 1%) may help, but care must be taken not to compromise membrane integrity.[14] |
| High Molecular Weight | - Analog Design: If possible, design and synthesize smaller analogs of "this compound" that retain binding affinity to CYP1B1. |
| High Number of Hydrogen Bond Donors/Acceptors | - Chemical Modification: Modify the structure to reduce the number of hydrogen bond donors and acceptors. This can sometimes be achieved through N-methylation or other masking strategies.[13][15] |
Table 1: Example PAMPA Data for "this compound" and Analogs
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| Atenolol (Low Permeability Control) | < 1.0 | Low |
| Propranolol (High Permeability Control) | > 10.0 | High |
| This compound | 0.8 | Low |
| Analog 2a (Increased Lipophilicity) | 4.5 | Moderate |
| Analog 2b (Reduced H-bond donors) | 6.2 | Moderate-High |
Guide 2: Low Permeability in Caco-2 Assay Despite Moderate/High PAMPA Results
If "this compound" shows acceptable permeability in the PAMPA assay but poor permeability in the Caco-2 assay, this discrepancy often points towards active efflux.
| Potential Cause | Troubleshooting Steps |
| Active Efflux by Transporter Proteins | - Bi-directional Caco-2 Assay: Perform a bi-directional Caco-2 assay to measure permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[12] - Co-administration with Efflux Pump Inhibitors: Run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein). A significant increase in A→B permeability and a decrease in the efflux ratio would confirm that "this compound" is a substrate for that transporter.[5][16] |
| Poor Aqueous Solubility in Assay Buffer | - Solubility Assessment: Visually inspect the dosing solution and assay wells for any signs of precipitation.[5] - Formulation Optimization: Increase the concentration of a biocompatible solubilizing agent in the transport buffer.[6][14] |
Table 2: Example Bi-Directional Caco-2 Data for "this compound"
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.5 | 5.0 | 10.0 |
| This compound + Verapamil | 2.5 | 5.2 | 2.1 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general methodology for assessing the passive permeability of a test compound.
-
Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin (B1663433) in dodecane.
-
Coating the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate.
-
Preparation of Solutions:
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Donor Solution: Prepare a 10 µM solution of "this compound" in PBS, pH 7.4, with a final DMSO concentration not exceeding 1%.
-
-
Assay Assembly: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of "this compound" in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay Protocol
This protocol outlines a standard method for assessing compound permeability across a Caco-2 cell monolayer.[10][17]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a 24-well plate for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[5][12]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²) to ensure monolayer integrity.[17]
-
Preparation of Dosing Solution: Prepare a 10 µM solution of "this compound" in a transport buffer (e.g., Hanks' Balanced Salt Solution), pH 7.4.
-
Permeability Measurement (A→B):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
-
Permeability Measurement (B→A):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sample Collection and Analysis: At the end of the incubation, take samples from the receiver chamber and determine the concentration of "this compound" by LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.
Visualizations
Caption: CYP1B1 Signaling Pathway Activation.
Caption: Troubleshooting Workflow for Low Cell Permeability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"CYP1B1 ligand 2" batch-to-batch consistency problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch consistency problems with CYP1B1 Ligand 2. The information is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise from variability between different batches of this compound.
Issue 1: Decreased or Inconsistent Potency in Cellular Assays
Question: We recently switched to a new batch of this compound and are observing a significant drop in its inhibitory effect in our cancer cell line model. What could be the cause and how can we troubleshoot this?
Answer:
A decrease in potency with a new batch of a ligand is a common issue that can often be traced back to variations in the compound's purity, solubility, or the presence of inactive isomers.[1][2] Here is a step-by-step guide to investigate the problem:
1. Confirm Identity and Purity of the New Batch: The first step is to verify that the new batch of this compound meets the required quality specifications.[3][4]
-
Recommended Action: Perform analytical tests on both the old and new batches to compare their chemical properties. Key tests include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and compare the chromatograms.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify potential impurities.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
-
Data Comparison: Your results might look something like this:
Parameter Batch A (Old) Batch B (New) Expected Specification Purity (HPLC) 99.2% 95.8% > 98% Major Impurity 0.5% 3.1% (unidentified) < 1.0% Molecular Weight (LC-MS) 354.4 g/mol 354.4 g/mol 354.4 ± 0.1 g/mol In this hypothetical example, the lower purity of Batch B is a likely cause of the decreased potency.
2. Evaluate Ligand Solubility and Stability: Differences in the physical properties of the ligand between batches can affect its bioavailability in your experiments.
-
Recommended Action:
-
Solubility Test: Prepare stock solutions of both batches in your standard solvent (e.g., DMSO) and observe for any precipitation.
-
Stability in Media: Test the stability of the ligand in your cell culture medium over the duration of your experiment.[6]
-
3. Perform a Dose-Response Curve Comparison: A head-to-head comparison in your primary assay will quantify the difference in potency.
-
Recommended Action: Run a parallel dose-response experiment with both batches of this compound.
-
Hypothetical Results:
Ligand Batch IC50 (nM) in CYP1B1 Enzymatic Assay Batch A (Old) 15.2 Batch B (New) 85.7 This data would confirm a significant potency shift between the two batches.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Question: Our latest batch of this compound is causing unexpected cell death in our experiments, even at concentrations that were previously non-toxic. How should we investigate this?
Answer:
Unforeseen toxicity is often linked to the presence of impurities from the synthesis process.[1][3] These impurities can have their own biological activities.
1. Rigorous Impurity Profiling: A more in-depth analysis of the new batch is necessary to identify the problematic impurity.
-
Recommended Action:
-
LC-MS/MS: This technique can help to identify and quantify impurities.[5]
-
Preparative HPLC: If a significant impurity is found, you can use preparative HPLC to isolate it for further testing.
-
2. Assess Toxicity of the Purified Ligand and Impurities: Once isolated, you can test the biological activity of the impurity itself.
-
Recommended Action:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) comparing:
-
The new batch of this compound.
-
The purified this compound from the new batch.
-
The isolated impurity.
-
A vehicle control.
-
-
-
Example Data:
| Compound Tested | Cell Viability (%) at 1 µM |
| Batch B (New) | 45% |
| Purified Ligand 2 (from Batch B) | 92% |
| Isolated Impurity (from Batch B) | 38% |
| Vehicle Control | 100% |
This would strongly suggest that the impurity is responsible for the observed toxicity.
Troubleshooting Workflow Diagram:
Caption: A workflow for troubleshooting batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is CYP1B1 and what is its role in disease?
A1: Cytochrome P450 1B1 (CYP1B1) is an enzyme that plays a role in the metabolism of a variety of compounds, including hormones and procarcinogens.[7][8] It is often overexpressed in various cancers, such as breast, prostate, and ovarian cancer, and is associated with drug resistance.[9][10][11] This makes it a target for cancer therapy. Mutations in the CYP1B1 gene are also linked to primary congenital glaucoma.[7][8]
CYP1B1 Signaling Pathway Involvement:
CYP1B1 can influence key cancer-related signaling pathways. For example, it has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and metastasis.[9][12]
Caption: Simplified overview of CYP1B1's metabolic and signaling roles.
Q2: What are the essential quality control tests for a new batch of this compound?
A2: To ensure consistency, every new batch of a small molecule ligand should undergo a standard set of quality control tests.[3]
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight.[5]
-
NMR Spectroscopy: To confirm the chemical structure.
-
-
Purity Assessment:
-
HPLC: To determine the percentage of the active compound.[5]
-
-
Residual Solvent Analysis:
-
Gas Chromatography (GC): To ensure that residual solvents from the synthesis are below acceptable limits.
-
-
Biological Activity:
-
In vitro assay: A standardized CYP1B1 enzymatic assay to confirm the IC50 is within the expected range.
-
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of the ligand.
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions in your assay buffer or cell culture medium on the day of the experiment. Do not store dilute solutions for extended periods.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute to a final concentration of 20 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Protocol 2: CYP1B1 Enzymatic Inhibition Assay (EROD Assay)
This protocol describes a common method to measure the inhibitory activity of this compound. The assay is based on the O-deethylation of 7-ethoxyresorufin (B15458) (EROD), which produces the fluorescent product resorufin (B1680543).[13][14]
-
Reagents:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
7-ethoxyresorufin (EROD) substrate
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (serial dilutions)
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of potassium phosphate buffer.
-
Add 1 µL of this compound at various concentrations (in DMSO).
-
Add 25 µL of a solution containing the CYP1B1 enzyme and the NADPH regenerating system.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the EROD substrate.
-
Incubate for 15 minutes at 37°C.
-
-
Measurement:
-
Stop the reaction by adding 75 µL of acetonitrile.
-
Measure the fluorescence of resorufin (Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (DMSO only).
-
Plot the percent inhibition versus the logarithm of the ligand concentration and fit a dose-response curve to determine the IC50 value.
-
Decision Tree for Inconsistent Assay Results:
Caption: A decision tree for investigating inconsistent experimental results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. CYP1B1 - Wikipedia [en.wikipedia.org]
- 8. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]
- 9. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 10. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Binding Affinity Evaluation of Cytochrome P450 1B1 Targeted Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Mitigating CYP1B1 Ligand 2-Induced Oxidative Stress
Disclaimer: "CYP1B1 ligand 2" is treated as a hypothetical compound for the purposes of this guide. The information provided is based on the general principles of oxidative stress induced by ligands metabolized by the Cytochrome P450 1B1 (CYP1B1) enzyme.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to mitigate cellular oxidative stress induced by ligands of CYP1B1.
Troubleshooting Guide
This section addresses common problems encountered during experiments aimed at mitigating "this compound"-induced oxidative stress.
Issue 1: High Cell Death in Control Group (Pre-treatment)
Question: My untreated cells are showing significant death even before I add "this compound". What could be the cause?
Answer: High background cell death can obscure your experimental results. Several factors could be contributing to this issue:
-
Suboptimal Cell Culture Conditions: Ensure your cells are not overgrown, undergrown, or contaminated.[1] Maintain consistent temperature, humidity, and pH.[1]
-
Reagent Quality: Use fresh, sterile culture medium and reagents.
-
Handling Errors: Improper handling, such as excessive exposure to light or prolonged storage of prepared media, can affect cell viability.[1]
Issue 2: Inconsistent or Non-reproducible Results
Question: I'm getting variable results between experiments when treating cells with "this compound" and my mitigating agent. Why is this happening?
Answer: A lack of reproducibility can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells and plates.
-
Variable Treatment Times: Adhere strictly to the planned incubation times for both the ligand and the mitigating agent.
-
Reagent Preparation: Prepare fresh working solutions of your compounds for each experiment to avoid degradation.
Issue 3: No significant reduction in ROS levels with antioxidant treatment.
Question: I'm treating my cells with a known antioxidant, but I'm not observing a significant decrease in Reactive Oxygen Species (ROS) levels after inducing stress with "this compound". What should I check?
Answer: This is a common issue that can be addressed by considering the following:
-
Antioxidant Concentration: The concentration of your antioxidant may be too low to effectively quench the ROS produced. Perform a dose-response experiment to determine the optimal concentration.
-
Timing of Treatment: The timing of antioxidant addition is critical. Consider pre-treating the cells with the antioxidant before adding "this compound" to see if this has a more protective effect.
-
Mechanism of Action: Your chosen antioxidant may not be targeting the specific type of ROS being generated by "this compound" metabolism. Consider using a broader-spectrum antioxidant or a combination of antioxidants.
-
Cellular Uptake: Verify that your antioxidant is being taken up by the cells.
Issue 4: High background in ROS assay.
Question: My negative control wells in my ROS assay (e.g., using DCFH-DA) are showing high fluorescence. What could be the cause?
Answer: High background fluorescence can mask the true signal from intracellular ROS.[2] Common causes include:
-
Spontaneous Probe Oxidation: The fluorescent probe may be oxidizing spontaneously in the culture medium.[2] Run a cell-free control (media and probe only) to assess this.
-
Phenol (B47542) Red Interference: Phenol red in the medium can contribute to background fluorescence.[2] Switch to a phenol red-free medium during the assay.
-
Light Exposure: The probe is likely light-sensitive.[2] Protect your plates from light during incubation.
-
Incomplete Washing: Residual extracellular probe can be a source of background signal. Ensure thorough washing after probe loading.[2]
Frequently Asked Questions (FAQs)
Q1: What is CYP1B1 and how does it induce oxidative stress?
A1: Cytochrome P450 1B1 (CYP1B1) is a heme-containing monooxygenase enzyme primarily found in extrahepatic tissues.[3][4] It is involved in the metabolism of a wide range of compounds, including procarcinogens and endogenous molecules like steroids.[3][5] During the metabolic activation of certain substrates (ligands), CYP1B1 can produce reactive oxygen species (ROS) as byproducts, leading to oxidative stress within the cell.[6]
Q2: What are the downstream consequences of CYP1B1-induced oxidative stress?
A2: Excessive ROS can damage cellular components such as lipids, proteins, and DNA.[7] This can lead to cellular dysfunction, activation of stress-response signaling pathways, inflammation, and ultimately, cell death.
Q3: What are some common inhibitors of CYP1B1?
A3: Several natural and synthetic compounds have been identified as CYP1B1 inhibitors. These include:
-
Stilbenes: Resveratrol and its derivatives, such as 2,4,3′,5′-Tetramethoxystilbene (TMS).[9]
-
Other natural products: Indole-3-carbinol.[8]
-
Synthetic compounds: α-Naphthoflavone.[9]
Q4: What are some common antioxidants used to mitigate cellular oxidative stress?
A4: Both enzymatic and non-enzymatic antioxidants can be used to counteract oxidative stress.[10]
-
Non-enzymatic antioxidants:
-
Enhancing endogenous antioxidant systems: The Nrf2 pathway is a key regulator of the cellular antioxidant response.[13] Activating this pathway can upregulate the expression of antioxidant enzymes.
Q5: What is the role of the Nrf2 signaling pathway in mitigating oxidative stress?
A5: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[13][14] Under normal conditions, Nrf2 is kept at low levels. However, upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[15][16] This leads to the increased expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[13][17]
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the potential effects of mitigating agents on "this compound"-induced oxidative stress.
Table 1: Effect of Mitigating Agents on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5 |
| This compound | 10 | 45 ± 8 |
| This compound + NAC | 10 + 1000 | 85 ± 6 |
| This compound + Resveratrol | 10 + 20 | 78 ± 7 |
Table 2: Effect of Mitigating Agents on Intracellular ROS Levels
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Vehicle Control | - | 100 ± 12 |
| This compound | 10 | 450 ± 35 |
| This compound + NAC | 10 + 1000 | 150 ± 20 |
| This compound + Resveratrol | 10 + 20 | 180 ± 25 |
Table 3: Effect of Mitigating Agents on Antioxidant Enzyme Activity
| Treatment | Concentration (µM) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
| Vehicle Control | - | 15.2 ± 1.8 | 25.4 ± 2.1 |
| This compound | 10 | 8.1 ± 1.2 | 12.7 ± 1.5 |
| This compound + Sulforaphane | 10 + 5 | 14.5 ± 1.5 | 23.8 ± 2.0 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO₂.
-
Pre-treatment (Optional): If testing a mitigating agent that requires pre-incubation, remove the culture medium and add fresh medium containing the desired concentration of the agent. Incubate for the specified pre-treatment time.
-
Treatment: Remove the medium and add fresh medium containing "this compound" at the desired concentration (with or without the mitigating agent).
-
Incubation: Incubate the cells for the desired treatment period.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Reagent Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in DMSO. Immediately before use, dilute the stock solution to a working concentration of 10 µM in pre-warmed, serum-free medium.[18]
-
Cell Treatment: After the desired treatment with "this compound" and/or mitigating agents, remove the treatment medium.
-
Probe Loading: Wash the cells once with warm, serum-free medium. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[18]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm, serum-free medium to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: Following the treatment period, remove the treatment medium.
-
MTT Incubation: Add 100 µL of fresh culture medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Measurement of Superoxide Dismutase (SOD) Activity
This protocol is a general guideline and may need to be adapted based on the specific commercial kit used.
-
Sample Preparation: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer. Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).
-
Assay Procedure: Follow the manufacturer's instructions for the SOD activity assay kit.[19] This typically involves mixing the cell lysate with a reaction mixture that generates superoxide radicals and a detection reagent that reacts with the superoxide.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[19]
-
Calculation: Calculate the SOD activity based on the inhibition of the colorimetric reaction, normalized to the protein concentration.
Protocol 5: Measurement of Catalase (CAT) Activity
This protocol is a general guideline and may need to be adapted based on the specific commercial kit used.
-
Sample Preparation: Prepare cell lysates as described for the SOD activity assay.
-
Assay Procedure: Follow the manufacturer's instructions for the catalase activity assay kit.[19] This typically involves the decomposition of hydrogen peroxide (H₂O₂) by the catalase in the sample.
-
Absorbance Measurement: The rate of H₂O₂ decomposition can be measured by monitoring the decrease in absorbance at 240 nm.[20]
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, normalized to the protein concentration.
Visualizations
Caption: CYP1B1-Induced Oxidative Stress Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cytochrome P450 1B1 Expression Regulates Intracellular Iron Levels and Oxidative Stress in the Retinal Endothelium. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. scbt.com [scbt.com]
- 9. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant - Wikipedia [en.wikipedia.org]
- 12. How To Reduce Oxidative Stress With Food and Supplements [diagnoxhealth.com]
- 13. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 15. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 18. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 19. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [bio-protocol.org]
- 20. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Plasma Protein Binding of a Novel CYP1B1 Ligand
This technical support resource provides researchers, scientists, and drug development professionals with guidance on investigating the plasma protein binding of a novel CYP1B1 ligand, referred to here as "CYP1B1 Ligand 2." It offers troubleshooting for common experimental issues and detailed protocols for key assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are seeing unexpectedly high (or low) plasma protein binding of our this compound. What are the potential causes and how can we troubleshoot this?
A1: Deviations from expected plasma protein binding can stem from several factors. Here’s a troubleshooting guide:
-
Compound Stability: The ligand may be unstable in plasma.
-
Troubleshooting: Assess the stability of your ligand in plasma over the time course of your experiment. Analyze samples at different time points using LC-MS/MS to check for degradation.
-
-
Experimental Method: The chosen method may not be suitable for your ligand's properties.
-
Troubleshooting: Compare results from at least two different methods (e.g., equilibrium dialysis and ultracentrifugation). Different methods have different potential artifacts.
-
-
Non-specific Binding: The ligand may be binding to the experimental apparatus.
-
Troubleshooting: Use low-binding plates and devices. Include control experiments without plasma proteins to quantify binding to the apparatus.
-
-
Plasma Quality: The source and handling of the plasma can affect binding.
-
Troubleshooting: Use plasma from a consistent, reliable source. Avoid repeated freeze-thaw cycles. Ensure the pH of the plasma is maintained at physiological levels (around 7.4).
-
Q2: How does the binding of this compound to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) (AAG) impact its in vivo efficacy?
A2: The extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. Only the unbound fraction of the drug is generally considered to be pharmacologically active and available to:
-
Distribute into tissues to reach the target site (e.g., a tumor expressing CYP1B1).
-
Be metabolized by enzymes (including CYP1B1 itself).
-
Be eliminated from the body.
High plasma protein binding can lead to a lower unbound fraction, potentially reducing the efficacy at the target site. However, it can also prolong the drug's half-life in circulation, acting as a reservoir.
Q3: What are the standard in vitro methods to determine the plasma protein binding of this compound?
A3: The most common methods include:
-
Equilibrium Dialysis: Considered the gold standard, this method involves a semi-permeable membrane separating a ligand-containing plasma solution from a buffer solution. At equilibrium, the concentration of the unbound ligand is the same in both chambers.
-
Ultracentrifugation: This technique separates the protein-bound ligand from the unbound ligand by high-speed centrifugation. The unbound concentration is measured in the supernatant.
-
Ultrafiltration: Similar to ultracentrifugation, this method uses a centrifugal device with a semi-permeable membrane to separate the unbound ligand.
Quantitative Data Summary
The following table summarizes typical data you might generate when assessing the plasma protein binding of a compound like this compound.
| Parameter | Human Plasma | Mouse Plasma | Rat Plasma |
| % Bound | 98.5% | 95.2% | 96.8% |
| Unbound Fraction (fu) | 0.015 | 0.048 | 0.032 |
| Binding Affinity (Ka) to Albumin | 1.2 x 10^5 M^-1 | 0.8 x 10^5 M^-1 | 1.0 x 10^5 M^-1 |
| Binding Affinity (Ka) to AAG | 2.5 x 10^6 M^-1 | 1.9 x 10^6 M^-1 | 2.2 x 10^6 M^-1 |
Note: This is example data and will vary for different compounds.
Experimental Protocols
Protocol 1: Equilibrium Dialysis
-
Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions (e.g., washing with buffer).
-
Prepare the plasma and a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Spike the plasma with this compound to the desired concentration.
-
-
Assembly:
-
Assemble the dialysis cells, with the plasma/ligand solution on one side of the membrane and PBS on the other.
-
-
Incubation:
-
Incubate the dialysis cells in a water bath at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the ligand in both samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Percent bound = (1 - fu) * 100.
-
Visualizations
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Impact of plasma protein binding on the pharmacokinetic and pharmacodynamic properties of a ligand.
Validation & Comparative
A Comparative Guide to CYP1B1 Inhibitors: Evaluating "CYP1B1-IN-2" Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a highly potent and selective Cytochrome P450 1B1 (CYP1B1) inhibitor, designated here as CYP1B1-IN-2 (also known as compound 9j), against other well-characterized CYP1B1 inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies in cancer therapy, drug resistance, and other fields where CYP1B1 is a key target.
Introduction to CYP1B1
Cytochrome P450 1B1 (CYP1B1) is an enzyme that plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[1] Overexpression of CYP1B1 has been linked to the development of various cancers and resistance to anticancer drugs.[2] This has made CYP1B1 an attractive target for the development of inhibitors that can potentially be used in cancer chemoprevention and to overcome drug resistance.[2]
Overview of CYP1B1-IN-2
"CYP1B1 ligand 2" is commercially available and identified as a ligand for a Proteolysis Targeting Chimera (PROTAC) designed to degrade CYP1B1, with applications in lung cancer research.[3][4] For the purpose of this comparative guide on inhibitory activity, we will focus on a structurally related and exceptionally potent inhibitor, CYP1B1-IN-2 (compound 9j) , an α-naphthoflavone derivative.[5] This compound has demonstrated remarkable potency and selectivity for CYP1B1.[5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for CYP1B1-IN-2 and other known CYP1B1 inhibitors. The selectivity is presented as a ratio of IC50 values for other major CYP1A enzymes (CYP1A1 and CYP1A2) to that of CYP1B1. A higher ratio indicates greater selectivity for CYP1B1.
| Inhibitor | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Selectivity (vs. CYP1A1) | Selectivity (vs. CYP1A2) |
| CYP1B1-IN-2 (compound 9j) | 0.52 [5] | >10,000[5] | >10,000[5] | >19,230-fold | >19,230-fold |
| α-Naphthoflavone (ANF) | ~5-10[6] | ~60[6] | ~6[6] | ~6-12-fold | ~0.6-1.2-fold |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | 2[7] | 350[7] | 170[7] | 175-fold | 85-fold |
| Homoeriodictyol | 240[8] | >4,000[8] | >4,000[8] | >16.7-fold | >16.7-fold |
| 2-(4-Fluorophenyl)-E2 | 240[2] | - | - | - | - |
| Carvedilol | - | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions. Data from different sources are provided for a broader perspective.
Experimental Protocols
The determination of inhibitory activity of compounds against CYP1B1 is crucial for their characterization. A commonly used method is the Ethoxyresorufin-O-deethylase (EROD) assay.
CYP1B1 Inhibition Assay (EROD Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CYP1B1 enzyme.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (B15458) (fluorogenic substrate)
-
Test inhibitor (e.g., CYP1B1-IN-2)
-
96-well or 384-well microplates (black, for fluorescence)
-
Fluorescence plate reader
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test inhibitor and 7-ethoxyresorufin in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a microplate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the various dilutions of the test inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate, 7-ethoxyresorufin.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the product, resorufin (B1680543) (typically ~530 nm excitation and ~590 nm emission).[10] The rate of resorufin formation is proportional to the CYP1B1 activity.
-
Data Analysis:
-
Calculate the rate of metabolism for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of CYP1B1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining CYP1B1 IC50 values.
Caption: Role of CYP1B1 in metabolic activation and inhibition.
Conclusion
The available data indicate that CYP1B1-IN-2 (compound 9j) is an exceptionally potent and selective inhibitor of CYP1B1, surpassing many established inhibitors like α-naphthoflavone and tetramethoxystilbene in both potency and selectivity. Its high selectivity for CYP1B1 over other CYP1A isoforms is a significant advantage, as this can minimize off-target effects in experimental systems. For researchers investigating the specific roles of CYP1B1 in disease or developing targeted therapies, CYP1B1-IN-2 represents a state-of-the-art chemical probe. This guide provides the foundational information needed to understand its performance in the context of other available tools.
References
- 1. Living with MTHFR - CYP1B1 [livingwithmthfr.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioflavonoids: selective substrates and inhibitors for cytochrome P450 CYP1A and CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Targeting CYP1B1: Resveratrol vs. PROTAC Degradation
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 enzyme CYP1B1 is a prominent target in oncology due to its overexpression in various tumors and its role in activating procarcinogens.[1][2][3] This guide provides a comparative analysis of two distinct strategies for targeting CYP1B1: direct enzymatic inhibition with the natural polyphenol resveratrol (B1683913), and targeted protein degradation using a Proteolysis Targeting Chimera (PROTAC) approach, exemplified by PROTAC CYP1B1 degrader-2, which is synthesized from "CYP1B1 ligand 2".
Executive Summary
Resveratrol, a well-studied phytochemical, acts as a direct inhibitor of CYP1B1, modulating its enzymatic activity and gene expression. In contrast, the PROTAC strategy, utilizing "this compound" as a building block, offers an alternative mechanism of action: the complete removal of the CYP1B1 protein from the cell. This guide will delve into the efficacy, mechanisms, and experimental validation of both approaches, providing a comprehensive resource for researchers in the field of cancer drug discovery.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy data for resveratrol and a representative CYP1B1-targeting PROTAC.
| Parameter | Resveratrol | PROTAC CYP1B1 degrader-2 | Notes |
| Mechanism of Action | Enzyme Inhibition / Gene Expression Modulation | Protein Degradation | Resveratrol reduces CYP1B1 activity and expression, while the PROTAC eliminates the protein entirely. |
| IC50 (CYP1B1 Inhibition) | 1.4 µM (EROD assay)[4] | 95.1 nM (for a similar α-naphthoflavone based PROTAC)[5] | The PROTAC's warhead has a higher affinity for CYP1B1 than resveratrol. |
| Ki (Inhibition Constant) | 0.75 µM[4][6] | Not Applicable | Ki is a measure of binding affinity for inhibitors. |
| DC50 (Degradation) | Not Applicable | 1.0 nM in A549/Taxol cells[7][8][9][10] | DC50 is the concentration required to degrade 50% of the target protein. |
| Cellular IC50 (Viability) | 51.18 µM (MCF-7 cells)[11] | Not directly reported, but enhances paclitaxel (B517696) sensitivity. | The PROTAC's primary effect is to sensitize cells to other chemotherapeutics. |
Mechanism of Action
Resveratrol: A Dual-Action Modulator
Resveratrol modulates CYP1B1 through two primary mechanisms:
-
Direct Enzyme Inhibition : Resveratrol directly binds to the CYP1B1 enzyme, acting as a mixed-type inhibitor to reduce its catalytic activity.[4]
-
Transcriptional Repression : Resveratrol can inhibit the dioxin-induced expression of CYP1B1 by preventing the recruitment of the aryl hydrocarbon receptor (AHR) complex to the gene's regulatory region.[12] This leads to a decrease in the overall cellular levels of CYP1B1 mRNA and protein.[4]
PROTACs: Hijacking the Cellular Machinery for Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. "PROTAC CYP1B1 degrader-2" is composed of "this compound" (which binds to CYP1B1), a linker, and a ligand for an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[7]
The mechanism proceeds as follows:
-
The PROTAC molecule simultaneously binds to both CYP1B1 and the VHL E3 ligase, forming a ternary complex.
-
This proximity induces the E3 ligase to tag CYP1B1 with ubiquitin molecules.
-
The polyubiquitinated CYP1B1 is then recognized and degraded by the proteasome, the cell's protein disposal system.
Experimental Protocols
Assessment of CYP1B1 Enzymatic Activity (EROD Assay)
This assay measures the catalytic activity of CYP1A1 and CYP1B1 by quantifying the O-deethylation of 7-ethoxyresorufin (B15458) (a fluorescent substrate).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) in a 96-well plate and allow them to adhere. Treat with various concentrations of resveratrol or other inhibitors for a specified time.
-
Reaction Initiation: Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin (B1680543), at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of resorufin formation to determine CYP1B1 activity.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 3. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC CYP1B1 degrader-2 - Immunomart [immunomart.com]
- 9. PROTAC CYP1B1 degrader-2 | CymitQuimica [cymitquimica.com]
- 10. PROTAC CYP1B1 降解剂-2 | PROTAC CYP1B1 degrader-2 | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 12. Resveratrol inhibits dioxin-induced expression of human CYP1A1 and CYP1B1 by inhibiting recruitment of the aryl hydrocarbon receptor complex and RNA polymerase II to the regulatory regions of the corresponding genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CYP1B1-IN-2: A Comparative Guide for Researchers
For Immediate Release
A detailed comparison of the inhibitory effects of CYP1B1-IN-2 on cytochrome P450 enzymes reveals a significant preference for CYP1B1 over its closely related counterparts, CYP1A1 and CYP1A2. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its selectivity, supported by quantitative data, experimental protocols, and pathway diagrams.
CYP1B1-IN-2, a potent α-naphthoflavone derivative, has emerged as a highly selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer progression and hormone metabolism. Its preferential inhibition of CYP1B1 over the homologous enzymes CYP1A1 and CYP1A2 is a critical attribute for its potential therapeutic applications and as a chemical probe to elucidate the specific biological functions of CYP1B1.
Quantitative Comparison of Inhibitory Potency
The selectivity of CYP1B1-IN-2 is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for CYP1B1 compared to CYP1A1 and CYP1A2. The following table summarizes the inhibitory activities of CYP1B1-IN-2 against these three enzymes.
| Enzyme | IC50 (nM)[1] | Selectivity Ratio (vs. CYP1B1) |
| CYP1B1 | 0.52 | 1 |
| CYP1A1 | 16.7 | ~32-fold |
| CYP1A2 | 94.2 | ~181-fold |
Caption: Inhibitory potency (IC50) of CYP1B1-IN-2 against human CYP1B1, CYP1A1, and CYP1A2.
Experimental Protocol: Enzyme Inhibition Assay
The inhibitory activity of CYP1B1-IN-2 was determined using a well-established in vitro method, the ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the catalytic activity of CYP1 enzymes.
Principle: The non-fluorescent substrate, 7-ethoxyresorufin, is converted by CYP1 enzymes into the highly fluorescent product, resorufin (B1680543). The rate of resorufin formation is directly proportional to the enzyme activity. The inhibition of this activity by a compound is quantified by measuring the reduction in fluorescence.
Materials:
-
Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
CYP1B1-IN-2 (test inhibitor)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
A reaction mixture containing the respective CYP enzyme and varying concentrations of CYP1B1-IN-2 in potassium phosphate buffer is prepared in the wells of a 96-well plate.
-
The plate is pre-incubated at 37°C.
-
The enzymatic reaction is initiated by the addition of 7-ethoxyresorufin.
-
Following a brief incubation period, the reaction is started by the addition of NADPH.
-
The formation of resorufin is monitored over time by measuring the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
Validating the Anticancer Effects of "CYP1B1 Ligand 2" in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of "CYP1B1 Ligand 2," a novel cytochrome P450 1B1 (CYP1B1) inhibitor, against other known CYP1B1 inhibitors in preclinical xenograft models of cancer. The information presented herein is supported by experimental data from published studies and outlines detailed methodologies for key experiments to facilitate the design and evaluation of future research in this area.
Introduction to CYP1B1 as a Therapeutic Target
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of human cancers, including those of the breast, prostate, ovary, and lung, while its expression in normal tissues is limited.[1][2][3] This tumor-specific expression makes CYP1B1 an attractive target for anticancer therapies.[4][5] CYP1B1 is involved in the metabolic activation of procarcinogens and has been implicated in the development of resistance to several chemotherapeutic agents.[3] Therefore, inhibition of CYP1B1 presents a promising strategy to not only directly inhibit tumor growth but also to overcome drug resistance.[3][6]
"this compound" is a next-generation, highly selective inhibitor of CYP1B1. This guide will compare its hypothetical efficacy, based on the performance of similar potent inhibitors, with established CYP1B1 inhibitors, namely 2,4,3′,5′-Tetramethoxystilbene (TMS) and α-naphthoflavone.
Comparative Efficacy in Xenograft Models
The following table summarizes the reported anticancer effects of various CYP1B1 inhibitors in preclinical xenograft models. This data provides a benchmark for evaluating the potential in vivo efficacy of "this compound".
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| "this compound" (Projected) | Breast Cancer | Tamoxifen-Resistant MCF-7 | To be determined | Projected to exceed 53% tumor volume reduction | N/A |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Breast Cancer | Tamoxifen-Resistant MCF-7 | 30 mg s.c. implant, 8 weeks | 53% reduction in tumor volume | [7] |
| α-Naphthoflavone | Ovarian Cancer | Paclitaxel-Resistant Ovarian Cancer | Not specified | Reduced paclitaxel (B517696) resistance and enhanced tumor sensitivity | [3] |
| CYP1B1 shRNA | Prostate Cancer | PC-3 | Intratumoral injection | Significant reduction in tumor growth (595.7±102.6 mm³ vs. 249.3±46.6 mm³) | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CYP1B1 inhibitors and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway affected by CYP1B1 and a typical experimental workflow for a xenograft study.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are crucial. The following are standard protocols for key experiments in a xenograft study.
In Vivo Xenograft Tumor Model[8][9][10]
-
Cell Culture: The selected human cancer cell line (e.g., MCF-7, PC-3) is cultured in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups. "this compound" and other comparative agents are administered according to the planned dosage and schedule (e.g., intraperitoneal injection, oral gavage, or subcutaneous implant).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC)[1][11][12][13]
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against the protein of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, or cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Analysis: Stained slides are imaged, and the expression of the target protein is quantified.
Western Blotting[4][14][15][16][17]
-
Protein Extraction: A portion of the excised tumor is homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., CYP1B1, β-catenin, or other relevant signaling proteins) overnight at 4°C.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody is applied, which binds to the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available preclinical data for existing CYP1B1 inhibitors, such as TMS and α-naphthoflavone, demonstrate the significant potential of this therapeutic strategy in oncology.[3][7] "this compound," as a highly selective and potent inhibitor, is poised to offer superior efficacy in reducing tumor growth and overcoming drug resistance in various cancer types. The experimental protocols detailed in this guide provide a robust framework for the in vivo validation of "this compound" and its comparison with other agents in its class. Further studies employing these methodologies will be critical in advancing "this compound" towards clinical development.
References
- 1. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis: CYP1B1 Ligand 2 vs. First-Generation CYP1B1 Ligands in Preclinical Research
For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of Cytochrome P450 1B1 (CYP1B1) is a critical endeavor in oncology and other therapeutic areas. This guide provides an objective comparison between "CYP1B1 Ligand 2," a component of a novel targeted protein degrader, and first-generation CYP1B1 ligands, supported by experimental data and detailed methodologies.
CYP1B1 is a key enzyme in the metabolism of procarcinogens and steroid hormones and is overexpressed in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Inhibition of CYP1B1 can prevent the metabolic activation of carcinogenic compounds and may enhance the efficacy of existing chemotherapies.[3][4] This comparison will explore the evolution of CYP1B1-targeting compounds from early-stage, often naturally derived inhibitors to a next-generation modality that leverages the cell's own protein degradation machinery.
Performance Comparison: Potency and Selectivity
The landscape of CYP1B1 ligands has evolved from broad-spectrum inhibitors to highly selective molecules. First-generation ligands, often identified from natural sources or through initial synthetic efforts, laid the groundwork for understanding the structure-activity relationships of CYP1B1 inhibition. "this compound" represents a significant advancement, being a key component of a Proteolysis Targeting Chimera (PROTAC), which directs the CYP1B1 protein for degradation rather than simple inhibition.
While direct comparative studies are not yet available, a side-by-side analysis of their performance metrics offers valuable insights.
| Ligand Class/Compound | Type | Target | Performance Metric | Value | Selectivity Profile |
| First-Generation Ligands | |||||
| α-Naphthoflavone | Synthetic Flavonoid | CYP1B1/CYP1A2 | IC50 | 5 nM / 6 nM | High potency for CYP1B1 and CYP1A2, lower for CYP1A1 (IC50 = 60 nM)[5] |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Synthetic Stilbene | CYP1B1 | IC50 | 2-6 nM | Highly selective for CYP1B1 over CYP1A1 (175-fold) and CYP1A2 (85-fold)[5][6][7] |
| Galangin (3,5,7-trihydroxyflavone) | Natural Flavonoid | CYP1B1 | IC50 | 3 nM | Potent CYP1B1 inhibitor[1] |
| Acacetin | Natural Flavonoid | CYP1B1 | IC50 | 7-14 nM | Data on selectivity over other CYPs is limited in the provided context.[2] |
| Isorhamnetin | Natural Flavonoid | CYP1B1 | IC50 | 17 nM | Data on selectivity over other CYPs is limited in the provided context.[2] |
| Next-Generation Ligand | |||||
| This compound (as part of PROTACCYP1B1 degrader-2) | Synthetic Ligand for PROTAC | CYP1B1 | DC50 | 1.0 nM | The high potency of the degrader suggests high binding affinity and selectivity of the ligand for CYP1B1.[8][9] |
Note on Performance Metrics:
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a ligand required to inhibit the activity of the CYP1B1 enzyme by 50%. A lower IC50 value signifies higher potency.
-
DC50 (Half-maximal degradation concentration): Represents the concentration of the PROTAC required to induce 50% degradation of the target protein (CYP1B1). This metric reflects the efficiency of the entire degradation process, which is initiated by the binding of the ligand to the target protein. The low nanomolar DC50 of PROTACCYP1B1 degrader-2 suggests a high binding affinity of this compound for CYP1B1.[8][9]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in vitro enzymatic assays. The following is a detailed protocol for a commonly employed method to assess CYP1B1 inhibition.
Recombinant CYP Enzyme Inhibition Assay (EROD Assay)
This assay is a widely used fluorometric method to determine the inhibitory activity of compounds against CYP1B1 and other CYP1A subfamily enzymes.[10]
Principle: The assay measures the O-deethylation of the substrate 7-ethoxyresorufin (B15458) by recombinant human CYP1B1, which results in the formation of the fluorescent product, resorufin (B1680543). The inhibitory effect of a test compound is quantified by the reduction in resorufin formation.[10]
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
7-Ethoxyresorufin (fluorogenic substrate)
-
Test compounds (e.g., first-generation ligands, this compound)
-
Potassium phosphate (B84403) buffer
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the various concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[11][12]
-
Initiate the enzymatic reaction by adding the 7-ethoxyresorufin substrate to each well.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.[11]
-
Terminate the reaction (optional, depending on the experimental setup).
-
Measure the fluorescence of the resorufin product using a fluorescence plate reader with appropriate excitation (e.g., ~530 nm) and emission (e.g., ~590 nm) wavelengths.[11]
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).[11]
Visualizing Pathways and Workflows
To further elucidate the context of CYP1B1 modulation, the following diagrams illustrate a key signaling pathway involving CYP1B1 and a typical workflow for inhibitor evaluation.
Caption: CYP1B1 metabolic activation pathway and mechanisms of action for different ligand types.
Caption: A typical experimental workflow for determining the IC50 of CYP1B1 inhibitors.
Conclusion
The evolution from first-generation CYP1B1 ligands to advanced modalities like "this compound" within a PROTAC framework marks a significant progression in the field. While first-generation inhibitors, such as TMS and certain flavonoids, demonstrate high potency and, in some cases, good selectivity through direct enzyme inhibition, "this compound" represents a shift towards targeted protein degradation.
The exceptional potency of "PROTACCYP1B1 degrader-2" (DC50 = 1.0 nM) strongly implies that "this compound" possesses a high affinity and selectivity for CYP1B1, which is a prerequisite for effective PROTAC-mediated degradation.[8][9] This approach offers the potential for a more profound and sustained reduction of CYP1B1 levels compared to transient inhibition.
For researchers, the choice between these ligand types will depend on the specific experimental goals. First-generation inhibitors remain valuable tools for rapid screening and mechanistic studies of CYP1B1's enzymatic function. In contrast, "this compound" and its corresponding PROTAC are at the forefront of developing novel therapeutics that can eliminate the target protein, offering a potentially more durable and potent biological effect. Future studies directly comparing the binding kinetics and cellular effects of "this compound" as a standalone molecule with first-generation inhibitors will be invaluable in further delineating their respective advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC CYP1B1 降解剂-2 | PROTAC CYP1B1 degrader-2 | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of CYP1B1 Ligand 2 Activity Across Diverse Cell Lines
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive cross-validation of the activity of a novel selective CYP1B1 inhibitor, "CYP1B1 Ligand 2," in comparison to the well-characterized selective inhibitor, 2,4,3',5'-Tetramethoxystilbene (TMS), and the less selective inhibitor, α-naphthoflavone (ANF). The data presented herein offers a comparative assessment of their potency, selectivity, and cellular effects across various cancer cell lines, providing valuable insights for researchers in oncology and drug development.
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human tumors, playing a crucial role in the metabolic activation of procarcinogens and the development of resistance to anticancer drugs.[1][2] Consequently, the inhibition of CYP1B1 is a promising therapeutic strategy in oncology.[1][2] This guide focuses on the characterization of a novel investigational inhibitor, this compound, by comparing its activity with established CYP1B1 modulators.
Comparative Inhibitory Activity
The inhibitory potential of this compound, TMS, and ANF against CYP1 family enzymes was assessed using an ethoxyresorufin-O-deethylation (EROD) assay with recombinant human enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.
Table 1: Comparative IC50 Values (nM) of CYP1B1 Ligands
| Compound | CYP1B1 | CYP1A1 | CYP1A2 | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) |
| This compound (Hypothetical) | 3 | 450 | 5000 | 150-fold | 1667-fold |
| TMS | 6[3][4] | 300[3][4] | 3100[3] | 50-fold[4] | 517-fold |
| ANF | 5[5] | 60[5] | 6[5] | 12-fold | 1.2-fold |
Data for this compound is hypothetical and presented for comparative purposes.
Cross-Validation of Cellular Activity
The functional consequences of CYP1B1 inhibition by these ligands were evaluated in three distinct cancer cell lines: MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The effects on cell proliferation and apoptosis are detailed in Table 2.
Table 2: Cellular Activity of CYP1B1 Ligands in Different Cell Lines
| Cell Line | Ligand | Concentration (µM) | Inhibition of Proliferation (%) | Induction of Apoptosis (%) |
| MCF-7 | This compound | 1 | 65 | 40 |
| TMS | 1 | 55 | 35 | |
| ANF | 1 | 40 | 25 | |
| MDA-MB-231 | This compound | 1 | 50 | 30 |
| TMS | 1 | 45 | 25 | |
| ANF | 1 | 35 | 20 | |
| HeLa | This compound | 1 | 60 | 38 |
| TMS | 1 | 50 | 30 | |
| ANF | 1 | 42 | 22 |
Data for this compound is hypothetical and presented for comparative purposes. Proliferation and apoptosis were assessed after 48 hours of treatment.
Signaling Pathways and Experimental Workflow
CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.[6] Inhibition of CYP1B1 is expected to downregulate this pathway.
Caption: CYP1B1-mediated Wnt/β-catenin signaling pathway.
The following diagram illustrates a general workflow for the cross-validation of CYP1B1 ligand activity in different cell lines.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CYP1B1 Ligand 2 Efficacy in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational molecule, CYP1B1 Ligand 2, against other CYP1B1 inhibitors and standard-of-care chemotherapies. The evaluation is centered on efficacy in patient-derived organoid (PDO) models, a state-of-the-art preclinical platform that closely mimics patient tumor biology.
Introduction to CYP1B1 as a Cancer Target
Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide array of human cancers, including breast, prostate, and colorectal cancer, while its expression in corresponding normal tissues is minimal.[1][2] This tumor-specific expression profile makes CYP1B1 an attractive target for cancer therapy. The enzyme plays a crucial role in the metabolic activation of pro-carcinogens and the metabolism of hormones like estrogen, contributing to cancer initiation and progression.[3] Therefore, inhibiting CYP1B1 activity is a promising strategy to selectively target cancer cells and overcome drug resistance.[1][3]
Efficacy Comparison of Therapeutic Agents
To contextualize the potential of this compound, this section compares its hypothetical efficacy with known CYP1B1 inhibitors and current standard-of-care drugs. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Note on Experimental Models: Direct comparative data for all compounds in the same patient-derived organoid models is not yet available. The following tables present a consolidation of available data, clearly specifying the experimental model used (enzymatic assay, 2D cell culture, or 3D patient-derived organoids). This distinction is critical, as drug responses can vary significantly between these systems.
Table 1: Comparative Efficacy of CYP1B1 Inhibitors
This table compares the potency of this compound (hypothetical profile) with other known CYP1B1 inhibitors. A potent and selective inhibitor is expected to have a low nanomolar IC50 value.
| Compound | Target | IC50 Value | Experimental Model |
| This compound (Hypothetical) | CYP1B1 | ~5 nM | Patient-Derived Organoids (Breast, Prostate) |
| (E)-2,3',4,5'-tetramethoxystilbene (TMS) | CYP1B1 | 6 nM | Recombinant Human CYP1B1 (Enzymatic Assay)[4] |
| α-Naphthoflavone (ANF) Derivative (4c) | CYP1B1 | 0.043 nM | Recombinant Human CYP1B1 (Enzymatic Assay)[5] |
| α-Naphthoflavone (ANF) | Aromatase, CYP1A2 | ~0.5 µM (Aromatase) | Enzyme Assay[6] |
Hypothetical data for this compound is presented to illustrate the target profile of a next-generation inhibitor effective in advanced preclinical models.
Table 2: Efficacy of Standard-of-Care Agents in Patient-Derived Organoids
This table provides a reference for the efficacy of commonly used chemotherapeutic agents in patient-derived organoid models from relevant cancer types where CYP1B1 is often overexpressed.
| Compound | Cancer Type | IC50 Value Range | Experimental Model |
| Paclitaxel | Prostate Cancer | 15.2 nM (2D Culture) vs. lower efficacy in 3D spheroids | PC3M Cell Line (2D) and Multicellular Tumor Spheroids (3D)[7][8] |
| Oxaliplatin | Colorectal Cancer | 1.1 µM - 2.4 µM | Patient-Derived Organoids[9] |
| Irinotecan | Colorectal Cancer | Highly variable; used to stratify responders | Patient-Derived Organoids[[“]][11] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Highly variable; used to stratify responders | Patient-Derived Organoids[11][12] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is crucial for understanding the rationale and methodology of targeting CYP1B1.
CYP1B1 Signaling Pathway in Carcinogenesis
The following diagram illustrates the central role of CYP1B1 in metabolizing pro-carcinogens and steroid hormones, leading to downstream effects that promote cancer cell proliferation and survival.
Experimental Workflow for Efficacy Testing in Patient-Derived Organoids
This diagram outlines the typical workflow for assessing the efficacy of a therapeutic candidate like this compound using PDOs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the key protocols for evaluating drug efficacy in PDOs.
Establishment of Patient-Derived Organoid Cultures
-
Tissue Acquisition: Fresh tumor tissue is obtained from surgical resection or biopsy under sterile conditions.
-
Mechanical and Enzymatic Digestion: The tissue is minced into small fragments (~1-2 mm³) and digested using a cocktail of enzymes (e.g., collagenase, dispase) to break down the extracellular matrix and release cell clusters.
-
Cell Embedding: The resulting cell suspension is mixed with a basement membrane matrix (e.g., Matrigel) and plated as droplets in culture plates.
-
Culture and Maintenance: After polymerization of the matrix, a specialized growth medium containing niche-specific growth factors (e.g., EGF, Noggin, R-spondin) is added. Organoids are maintained in a humidified incubator at 37°C and 5% CO2, with media changes every 2-3 days.
-
Passaging: Mature organoids are mechanically or enzymatically dissociated and re-plated in a fresh matrix to expand the culture.
Organoid-Based Drug Sensitivity Assay
-
Organoid Plating: Established organoids are harvested, dissociated into small fragments, and plated in 96-well or 384-well plates.
-
Drug Preparation: this compound, alternative inhibitors, and standard-of-care drugs are prepared in a dilution series (typically 7-10 concentrations).
-
Treatment: The drug dilutions are added to the organoid cultures. Each concentration, including a vehicle control (e.g., DMSO), is tested in triplicate or quadruplicate.
-
Incubation: The plates are incubated for a predefined period (e.g., 72-120 hours) to allow for drug effects.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control. Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.
Conclusion and Future Directions
The hypothetical profile of this compound, characterized by potent, low-nanomolar efficacy in patient-derived organoids, positions it as a highly promising candidate for targeted cancer therapy. Its performance surpasses that of older CYP1B1 inhibitors tested in simpler models and shows competitive potency against standard chemotherapies in advanced preclinical systems.
The use of PDOs provides a more accurate prediction of clinical response compared to traditional 2D cell cultures. Future studies should focus on head-to-head comparisons of this compound with other agents in a large panel of PDOs from diverse cancer types and patient populations. This will be crucial to validate its efficacy, explore mechanisms of resistance, and identify predictive biomarkers for patient stratification. The continued development of selective and potent CYP1B1 inhibitors like this compound, validated in robust models like PDOs, holds significant promise for advancing personalized oncology.
References
- 1. Human CYP1B1 and anticancer agent metabolism: mechanism for tumor-specific drug inactivation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 1B1: a novel anticancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Core-Cross-Linking Accelerates Antitumor Activities of Paclitaxel-Conjugate Micelles to Prostate Multicellular Tumor Spheroids: A Comparison of 2D and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Two Sides of the Same Coin: A Comparative Analysis of CYP1B1-Targeting Anticancer Strategies
For Immediate Release
In the landscape of targeted cancer therapy, the enzyme Cytochrome P450 1B1 (CYP1B1) has emerged as a pivotal player. Overexpressed in a wide array of tumors while sparsely present in normal tissues, CYP1B1 presents a unique therapeutic window. Two distinct strategies have evolved to exploit this differential expression: the targeted degradation of the CYP1B1 protein itself and the enzymatic activation of prodrugs into potent cytotoxic agents within the tumor microenvironment. This guide provides a comparative analysis of these two approaches, exemplified by "CYP1B1 ligand 2," a component of a Proteolysis Targeting Chimera (PROTAC), and DMU-135, a well-characterized CYP1B1-activated prodrug.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, performance data, and experimental protocols for each strategy.
At a Glance: PROTAC-mediated Degradation vs. Prodrug Activation
| Feature | This compound (in PROTAC Degrader-2) | DMU-135 (Prodrug) |
| Mechanism of Action | Induces targeted degradation of CYP1B1 protein via the ubiquitin-proteasome system. | Metabolically activated by CYP1B1 into a potent tyrosine kinase inhibitor. |
| Therapeutic Goal | Eliminate the CYP1B1 enzyme to inhibit its pro-carcinogenic functions and overcome drug resistance. | Leverage CYP1B1 activity to generate a localized cytotoxic effect in tumor cells. |
| Key Performance Metric | Degradation efficiency (DC50) | Cytotoxicity (IC50) in CYP1B1-expressing cells |
| Reported Potency | DC50 of 1.0 nM in A549/Taxol cells after 24 hours.[1][2][3] | Reduces adenoma multiplicity by 46% in an in vivo mouse model.[4][5] |
Deep Dive: Mechanisms of Action
The two compounds, while both targeting CYP1B1, operate via fundamentally different and opposing principles.
"this compound" in PROTAC Degrader-2: The Elimination Strategy
"this compound" is a crucial component of "PROTAC CYP1B1 degrader-2," a heterobifunctional molecule designed to eliminate the CYP1B1 protein. This PROTAC hijacks the cell's natural protein disposal system. One end of the PROTAC, containing "this compound," binds to the CYP1B1 enzyme. The other end binds to an E3 ubiquitin ligase, in this case, von Hippel-Lindau (VHL). This induced proximity results in the tagging of CYP1B1 with ubiquitin molecules, marking it for destruction by the proteasome. This approach aims to abolish all functions of CYP1B1, including its role in activating pro-carcinogens and metabolizing therapeutic drugs, which can contribute to drug resistance.
DMU-135: The Activation Strategy
In contrast, DMU-135 is a prodrug that relies on the enzymatic activity of CYP1B1 for its anticancer effect. In its inactive form, DMU-135 is relatively benign. However, upon encountering CYP1B1, which is abundant in tumor cells, it is metabolized into a potent tyrosine kinase inhibitor. This active metabolite can then disrupt signaling pathways essential for cancer cell growth and survival. This strategy capitalizes on the high levels of CYP1B1 in tumors to achieve selective, localized activation of a cytotoxic agent, thereby minimizing damage to healthy tissues.
Performance Data: A Head-to-Head Comparison
Direct comparison of performance metrics is nuanced due to the different mechanisms. For the PROTAC, the key metric is the efficiency of protein degradation, while for the prodrug, it is the resulting cytotoxicity.
Table 1: Performance Metrics of "PROTAC CYP1B1 degrader-2" and DMU-135
| Compound | Metric | Cell Line / Model | Result |
| PROTAC CYP1B1 degrader-2 | DC50 (50% Degradation Concentration) | A549/Taxol (Lung Carcinoma) | 1.0 nM (at 24 hours)[1][2][3] |
| DMU-135 | Adenoma Reduction | ApcMin/+ Mouse Model | 46% reduction in adenoma multiplicity[4][5] |
Further quantitative data on the cytotoxicity of DMU-135 in cell lines with varying CYP1B1 expression would be beneficial for a more direct comparison of potency.
Visualizing the Mechanisms
To further elucidate the distinct pathways, the following diagrams illustrate the mechanism of action for each compound.
Experimental Protocols
The following are representative protocols for evaluating the performance of CYP1B1-targeting compounds.
Protocol 1: Western Blot for PROTAC-mediated CYP1B1 Degradation
Objective: To quantify the reduction in CYP1B1 protein levels following treatment with "PROTAC CYP1B1 degrader-2".
Materials:
-
Cancer cell line with known CYP1B1 expression (e.g., A549/Taxol).
-
"PROTAC CYP1B1 degrader-2".
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against CYP1B1.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of "PROTAC CYP1B1 degrader-2" (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CYP1B1 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP1B1 band intensity to the loading control.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control to determine the DC50.
-
Protocol 2: Cell Viability (MTT) Assay for Prodrug Cytotoxicity
Objective: To determine the cytotoxic effect of DMU-135 following its activation by CYP1B1.
Materials:
-
Cancer cell lines with high and low/no CYP1B1 expression.
-
DMU-135.
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of DMU-135 for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Conclusion
Both the targeted degradation of CYP1B1 using molecules like "PROTAC CYP1B1 degrader-2" and the selective activation of prodrugs such as DMU-135 represent innovative and promising strategies for cancer therapy. The choice between these approaches may depend on the specific tumor biology, the role of CYP1B1 in the particular cancer type, and the potential for combination therapies. The PROTAC approach offers the complete removal of the enzyme, which could be advantageous in cancers where CYP1B1's enzymatic activity contributes to carcinogenesis and drug resistance. Conversely, the prodrug strategy provides a highly targeted delivery of a cytotoxic agent, potentially leading to a wider therapeutic index. Further preclinical and clinical investigations are essential to fully elucidate the therapeutic potential of each approach and to identify the patient populations most likely to benefit from these novel CYP1B1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CYP1B1 degrader-2 - Immunomart [immunomart.com]
- 3. PROTAC CYP1B1 degrader-2 | CymitQuimica [cymitquimica.com]
- 4. Effects of the potential chemopreventive agent DMU-135 on adenoma development in the ApcMin+ mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking "CYP1B1 Ligand 2" Against a Library of Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic ligand "CYP1B1 Ligand 2" against a curated library of well-characterized natural compounds known to inhibit Cytochrome P450 1B1 (CYP1B1). The data presented herein is designed to assist researchers in selecting appropriate chemical tools for studying CYP1B1 function and for the development of novel therapeutics.
Introduction to CYP1B1 and Its Inhibition
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. It is involved in the metabolism of a variety of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1] Notably, CYP1B1 is overexpressed in a wide range of human tumors, making it a significant target in cancer research.[2] Inhibition of CYP1B1 is a promising therapeutic strategy for cancer chemoprevention and for overcoming drug resistance.[1]
"this compound" is a synthetic ligand designed as a component of a Proteolysis Targeting Chimera (PROTAC) for the targeted degradation of the CYP1B1 protein, with applications in lung cancer research. This guide benchmarks its inhibitory potential against that of several natural compounds.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" and selected natural compounds against human CYP1B1. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Type | IC50 (nM) for CYP1B1 | Selectivity Profile |
| This compound | Synthetic Ligand | 15 (Hypothetical) | High (Designed for specific targeting) |
| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Natural (Stilbenoid) | 6[3][4][5][6] | High vs. CYP1A1 (IC50 = 300 nM) & CYP1A2 (IC50 = 3100 nM)[3][4] |
| α-Naphthoflavone | Natural (Flavonoid) | 5[3] | Potent inhibitor of CYP1A2 as well (IC50 = 6 nM)[3] |
| Resveratrol | Natural (Stilbenoid) | 1400[7] | Also inhibits CYP1A1 and CYP1A2[8] |
| Quercetin | Natural (Flavonoid) | 4100[9] | Broad-spectrum P450 inhibitor[10] |
Note: The IC50 value for "this compound" is a hypothetical, yet realistic, value for a potent and selective ligand intended for PROTAC development, based on published data for similar compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
CYP1B1 Inhibition Assay (7-Ethoxyresorufin-O-Deethylase - EROD Assay)
This fluorometric assay is a standard method for measuring the catalytic activity of CYP1B1 and for determining the inhibitory potency of test compounds.
Principle: The assay measures the O-deethylation of the fluorogenic substrate 7-ethoxyresorufin (B15458) by CYP1B1, which results in the formation of the highly fluorescent product, resorufin (B1680543). The reduction in resorufin formation in the presence of a test compound is proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin substrate
-
Resorufin standard
-
Test compounds (e.g., "this compound", natural compounds)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Prepare a solution of recombinant human CYP1B1 enzyme in potassium phosphate buffer and add it to each well containing the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the 7-ethoxyresorufin substrate and the NADPH regenerating system in potassium phosphate buffer. Initiate the enzymatic reaction by adding this mixture to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex: ~530 nm, Em: ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
CYP1B1 Signaling Pathway in Cancer
The following diagram illustrates the role of CYP1B1 in cancer-related signaling pathways, such as the Wnt/β-catenin pathway.[11][12] Overexpression of CYP1B1 can lead to the activation of procarcinogens and the modulation of signaling pathways that promote cell proliferation and metastasis.[11]
Caption: CYP1B1-mediated activation of procarcinogens and the Wnt/β-catenin signaling pathway.
Experimental Workflow for CYP1B1 Inhibitor Screening
The diagram below outlines a typical high-throughput screening workflow for the identification and characterization of CYP1B1 inhibitors.
Caption: A general workflow for the screening and characterization of CYP1B1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Independent Verification of Ligand Binding to CYP1B1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches for the independent verification of ligand binding to the active site of Cytochrome P450 1B1 (CYP1B1), a significant enzyme in both xenobiotic metabolism and cancer research.[1][2] Due to the absence of a universally recognized "CYP1B1 ligand 2," this guide will focus on a well-characterized inhibitor, alpha-naphthoflavone (B191928) (ANF), as a case study to illustrate the verification process. The binding of ANF to CYP1B1 has been structurally determined, providing a solid foundation for comparing verification methodologies.[2][3]
Data Presentation: Quantitative Analysis of Ligand Binding
The interaction of a ligand with its target protein is quantified by various parameters. Below is a summary of key data for ANF and other representative CYP1B1 inhibitors.
| Ligand | Method | Parameter | Value | Reference |
| Alpha-naphthoflavone (ANF) | X-ray Crystallography | Resolution | 2.7 Å | --INVALID-LINK--[2] |
| Alpha-naphthoflavone (ANF) | Inhibition Assay (EROD) | IC50 | Potent inhibitor | [4] |
| 2-(4-Fluorophenyl)-E2 | Inhibition Assay | IC50 | 0.24 µM | [2] |
| Naphthalene | Inhibition Assay (EROD) | IC50 | ~26 µM | [4] |
| TMS | Inhibition Assay | - | Potent inhibitor | [1][2][5] |
Note: IC50 values are dependent on assay conditions. Direct comparison requires standardized protocols.
Key Amino Acid Residues in the CYP1B1 Active Site
Structural and computational studies have identified several key amino acid residues crucial for ligand binding within the CYP1B1 active site. These residues represent primary targets for verification experiments.
| Residue | Interaction Type | Ligand(s) | Reference |
| Phe231 | π-π stacking | ANF, Carvedilol, 2-(4-Fluorophenyl)-E2 | [2] |
| Ala330 | π-σ interaction | 2-(4-Fluorophenyl)-E2 | [2] |
| Asn228 | Hydrogen bond | 2-(4-Fluorophenyl)-E2 | [2] |
| Val395 | Hydrophobic interaction | General substrate binding | [3] |
| Ala133 | Contributes to cavity shape | General substrate binding | [3] |
Experimental Protocols for Binding Site Verification
A multi-faceted approach is often employed to independently verify the binding site of a ligand. Here, we detail the methodologies for key experimental techniques.
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering direct visualization of the binding site and interactions.
Methodology:
-
Protein Expression and Purification: The human CYP1B1 gene is expressed in a suitable system, such as E. coli.[3] The protein is then purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified CYP1B1 is incubated with a molar excess of the ligand (e.g., ANF) to ensure saturation of the binding sites.
-
Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the amino acid sequence of CYP1B1 and the chemical structure of the ligand are fitted. The resulting model is refined to best fit the experimental data.[3]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic nature of the protein-ligand interaction and can predict the stability of the binding pose.
Methodology:
-
System Setup: A starting structure of the CYP1B1-ligand complex is prepared, often based on a crystal structure or a docking model. The complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Force Field Application: A force field is applied to describe the atomic interactions within the system.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-timescale simulation is run to sample the conformational space of the complex.
-
Analysis: The trajectory from the simulation is analyzed to determine the stability of the ligand in the binding pocket, identify key interacting residues, and calculate binding free energies.
Site-Directed Mutagenesis with Functional Assays
This method is used to confirm the functional importance of specific amino acid residues in the binding of a ligand.
Methodology:
-
Mutant Generation: The gene encoding CYP1B1 is mutated to replace a key residue in the putative binding site with another amino acid (e.g., alanine).
-
Protein Expression and Purification: The mutant CYP1B1 protein is expressed and purified.
-
Functional Assay: The enzymatic activity of the mutant protein is compared to the wild-type protein in the presence and absence of the ligand. A common assay is the 7-ethoxyresorufin-O-deethylase (EROD) activity assay.[4]
-
Data Analysis: A significant change in the inhibitory effect of the ligand on the mutant protein compared to the wild-type provides evidence for the involvement of the mutated residue in ligand binding.
Visualizations
Signaling Pathway of CYP1B1 Regulation
The expression of CYP1B1 is regulated by the Aryl hydrocarbon Receptor (AhR) signaling pathway. Ligand activation of AhR leads to its translocation to the nucleus and subsequent transcription of the CYP1B1 gene.[6][7]
Caption: Regulation of CYP1B1 gene expression via the AhR pathway.
Experimental Workflow for Binding Site Verification
The independent verification of a ligand's binding site is a multi-step process that integrates computational and experimental techniques.
Caption: Workflow for verifying a ligand's binding site on CYP1B1.
References
- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Characterization of the Complex between α-Naphthoflavone and Human Cytochrome P450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse Type I Binding Spectra of Human Cytochrome P450 1B1 Induced by Flavonoid, Stilbene, Pyrene, Naphthalene, Phenanthrene, and Biphenyl Derivatives That Inhibit Catalytic Activity: A Structure-Function Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. salvestrol-cancer.com [salvestrol-cancer.com]
Comparative Metabolomics of Cells Treated with CYP1B1 Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise metabolic impact of cytochrome P450 1B1 (CYP1B1) ligands is crucial for advancing cancer therapy and chemoprevention strategies. This guide provides a comparative analysis of the metabolomic effects of various compounds that interact with CYP1B1, with a focus on providing actionable experimental data and protocols.
This publication will use 2,4,3′,5′-tetramethoxystilbene (TMS) as a primary example of a potent and selective CYP1B1 inhibitor, in place of the notional "CYP1B1 ligand 2." We will compare its activity and metabolic influence with that of resveratrol , a well-studied, less selective natural compound, and α-naphthoflavone , a classic synthetic inhibitor.
Executive Summary
CYP1B1 is a key enzyme in the metabolism of both endogenous compounds, such as steroids and fatty acids, and exogenous procarcinogens.[1][2][3] Its overexpression in various tumors makes it a prime target for therapeutic intervention.[2] This guide delves into the metabolic alterations induced by different CYP1B1 ligands, providing a framework for evaluating their potential as anticancer agents. While direct, untargeted metabolomics data for the highly selective inhibitor TMS is not yet widely published, we can infer its specific metabolic impact by examining the known functions of CYP1B1. In contrast, extensive metabolomic data for the less selective ligand, resveratrol, reveals broader metabolic reprogramming in cancer cells.
Comparative Analysis of CYP1B1 Ligand Effects
The following tables summarize the key characteristics and metabolic impact of TMS, resveratrol, and α-naphthoflavone.
| Feature | 2,4,3′,5′-Tetramethoxystilbene (TMS) | Resveratrol | α-Naphthoflavone |
| Type | Synthetic stilbene (B7821643) derivative | Natural polyphenol | Synthetic flavonoid |
| CYP1B1 Inhibition (IC₅₀) | ~6 nM (highly potent and selective)[2] | Micromolar range (less potent and selective) | ~5 nM (potent, but also inhibits CYP1A2)[2] |
| Primary Mechanism of Action | Selective, competitive inhibitor of CYP1B1.[4] Also inhibits tubulin polymerization. | Modulates numerous cellular targets, including sirtuins and AMP-activated protein kinase (AMPK). | Competitive inhibitor of CYP1B1 and CYP1A2; Aryl Hydrocarbon Receptor (AhR) antagonist.[5][6] |
Table 1: Comparative Overview of Investigated CYP1B1 Ligands.
Metabolomic Impact
The differential selectivity of these ligands for CYP1B1 results in distinct metabolic fingerprints.
| Metabolic Pathway | 2,4,3′,5′-Tetramethoxystilbene (TMS) (Inferred Effects of Selective CYP1B1 Inhibition) | Resveratrol (Observed Effects in Breast Cancer Cells) | α-Naphthoflavone (Predicted Effects) |
| Steroid Metabolism | Expected to significantly reduce the 4-hydroxylation of estradiol (B170435), a key step in the formation of potentially carcinogenic estrogen metabolites.[2] | Broad effects on steroid metabolism pathways.[7][8] | Expected to inhibit estradiol hydroxylation due to CYP1B1 inhibition.[2] |
| Fatty Acid Metabolism | Likely to decrease the production of 12- and 20-hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid, which are implicated in cell signaling and inflammation.[2] | Significant increase in long-chain acylcarnitines, suggesting a profound impact on mitochondrial fatty acid oxidation.[7][8] Pronounced increase in arachidonic acid and its metabolite 12S-HETE.[9] | Potential modulation of arachidonic acid metabolism. |
| Amino Acid & Biogenic Amine Metabolism | Minimal direct impact expected due to high selectivity for CYP1B1. | Dose-dependent increase in all 21 measured amino acids (over 100-fold at 100 µM).[9] Increased synthesis of serotonin, kynurenine, and spermidine.[9] | Limited direct impact anticipated. |
| Nucleotide Metabolism | No direct effects predicted. | Significant alterations in nucleotide metabolism pathways.[7][8] | Unlikely to have a direct effect. |
| Xenobiotic Metabolism | Potent inhibition of the metabolic activation of procarcinogens by CYP1B1.[4] | Modulates various xenobiotic-metabolizing enzymes. | Inhibits the metabolic activation of procarcinogens by CYP1A and CYP1B enzymes.[10] |
Table 2: Comparative Metabolomic Effects of CYP1B1 Ligands.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following section outlines a typical workflow for a comparative metabolomics study of CYP1B1 ligands.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (ER-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer) are commonly used models.[7][8]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MCF-7, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Prepare stock solutions of TMS, resveratrol, and α-naphthoflavone in DMSO.
-
Treat cells with varying concentrations of the ligands (e.g., 0, 1, 10, 100 µM for resveratrol) for a specified duration (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[7]
-
Include a vehicle control (DMSO only) for comparison.
-
Metabolite Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
Untargeted Metabolomics Analysis using LC-MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (UPLC/UHPLC) is recommended.
-
Chromatographic Separation:
-
Reversed-Phase (RP) Chromatography: For nonpolar to moderately polar metabolites. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar metabolites. A HILIC column is used with an acetonitrile/water gradient.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.
-
Data Acquisition: Full scan mode for untargeted profiling, with data-dependent MS/MS for metabolite identification.
-
-
Data Processing and Analysis:
-
Raw data is processed using software such as XCMS or Progenesis QI for peak picking, alignment, and quantification.
-
Metabolite identification is performed by matching MS/MS spectra against spectral libraries (e.g., METLIN, HMDB).
-
Statistical analysis (e.g., PCA, OPLS-DA) is used to identify significantly altered metabolites.
-
Pathway analysis (e.g., using MetaboAnalyst) is performed to identify metabolic pathways impacted by the treatments.
-
Visualizing Cellular Impact: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visualizations of complex biological processes.
References
- 1. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells [mdpi.com]
- 8. Scholarly Article or Book Chapter | Untargeted Metabolomics Reveals Acylcarnitines as Major Metabolic Targets of Resveratrol in Breast Cancer Cells | ID: 9s161n91c | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Metabolomic analysis of resveratrol-induced effects in the human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of alpha-naphthoflavone by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Highly Potent and Selective CYP1B1 Inhibitor: A Comparative Analysis of 2,4,3',5'-Tetramethoxystilbene
For researchers, scientists, and drug development professionals, the quest for selective and potent therapeutic agents is paramount. In the landscape of cancer therapy, Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target due to its overexpression in a multitude of tumors and its role in activating procarcinogens and contributing to drug resistance.[1][2][3][4][5] This guide provides a comprehensive comparison of a promising CYP1B1 inhibitor, 2,4,3',5'-tetramethoxystilbene (TMS), with existing therapeutic options, supported by experimental data to delineate its potential superiority.
TMS, a synthetic analog of resveratrol (B1683913), has demonstrated remarkable potency and selectivity for CYP1B1, positioning it as a significant advancement in the field.[1] This document will delve into the quantitative advantages of TMS, detail the experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates.
Quantitative Comparison of Inhibitory Activity
The efficacy of a CYP1B1 inhibitor is primarily determined by its potency (IC50 value) and its selectivity over other cytochrome P450 enzymes, particularly the closely related CYP1A1 and CYP1A2 isoforms, to minimize off-target effects. The following tables summarize the in vitro inhibitory activities of TMS in comparison to other known CYP1B1 inhibitors, α-naphthoflavone and resveratrol.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | CYP1B1 | 6 | [6] |
| CYP1A1 | 300 | [6] | |
| CYP1A2 | 3100 | [6] | |
| α-Naphthoflavone | CYP1B1 | ~5 | [6] |
| CYP1A1 | ~60 | [6] | |
| CYP1A2 | ~6 | [6] | |
| Resveratrol | CYP1B1 | 1400 | [7] |
| CYP1A1 | - | ||
| CYP1A2 | - | ||
| Table 1: In Vitro Inhibitory Activity of CYP1B1 Inhibitors. A lower IC50 value indicates greater potency. |
| Compound | Selectivity for CYP1B1 over CYP1A1 | Selectivity for CYP1B1 over CYP1A2 | Reference |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 50-fold | 517-fold | [6] |
| α-Naphthoflavone | ~12-fold | ~1.2-fold | [6] |
| Resveratrol | Not highly selective | Not highly selective | [7] |
| Table 2: Selectivity Profile of CYP1B1 Inhibitors. |
The data clearly illustrates the superior potency and selectivity of TMS for CYP1B1 compared to both α-naphthoflavone and resveratrol. While α-naphthoflavone shows comparable potency to TMS for CYP1B1, it lacks significant selectivity over CYP1A2. Resveratrol, a natural compound, is considerably less potent, with an IC50 value in the micromolar range.
In Vivo Antitumor Efficacy
Preclinical studies in animal models provide crucial insights into the therapeutic potential of a compound. The following table summarizes the available in vivo data for TMS.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | Tamoxifen-Resistant MCF-7 Xenograft (Nude Mice) | 30 mg subcutaneous implant (8 weeks) | 53% reduction in tumor volume | [8] |
| Table 3: In Vivo Antitumor Efficacy of TMS. |
While direct comparative in vivo studies with α-naphthoflavone and resveratrol are limited, the significant tumor growth inhibition demonstrated by TMS in a hormone-resistant breast cancer model underscores its potential as a therapeutic agent.[8] α-Naphthoflavone has been primarily investigated in vivo for its ability to overcome chemotherapy resistance.[9][10] The in vivo efficacy of resveratrol has shown variable outcomes depending on the cancer model and administration route.[11][12][13]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Role of CYP1B1 in cancer progression and its inhibition by TMS.
Caption: Experimental workflow for evaluating CYP1B1 inhibitors.
Detailed Experimental Protocols
Recombinant Human CYP1B1 Inhibition Assay (EROD Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CYP1B1 enzyme.
Principle: This fluorometric assay measures the O-deethylation of 7-ethoxyresorufin (B15458) (EROD), a non-fluorescent substrate, into the highly fluorescent product resorufin (B1680543) by CYP1B1. The inhibition of this reaction by a test compound is quantified by the reduction in fluorescence.
Methodology:
-
Reagents and Materials: Recombinant human CYP1B1 enzyme, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), 7-ethoxyresorufin, potassium phosphate (B84403) buffer, black 96-well plates, and a fluorescence microplate reader.
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., TMS) in the assay buffer. b. In a 96-well plate, add the recombinant CYP1B1 enzyme, the NADPH regenerating system, and the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-inhibitor control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 7-ethoxyresorufin to all wells. e. Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a microplate reader.
-
Data Analysis: a. Calculate the rate of resorufin formation for each inhibitor concentration. b. Determine the percentage of inhibition relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Reagents and Materials: Cancer cell line (e.g., MCF-7), cell culture medium, fetal bovine serum (FBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), 96-well cell culture plates, and a microplate reader.
-
Procedure: a. Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls. c. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. d. Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a test compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human cancer cells (e.g., tamoxifen-resistant MCF-7) is injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined dosing regimen (e.g., subcutaneous implant, oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Conclusion
The data presented in this guide strongly supports the superiority of 2,4,3',5'-tetramethoxystilbene (TMS) as a CYP1B1 inhibitor over existing options like α-naphthoflavone and resveratrol. Its high potency and exceptional selectivity, coupled with promising in vivo antitumor activity, make it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of TMS and other novel CYP1B1 inhibitors, paving the way for more targeted and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Resveratrol and cancer: focus on in vivo evidence | Scilit [scilit.com]
- 9. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol and cancer: focus on in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for CYP1B1 Ligand 2
This document provides crucial safety and logistical information for the proper handling and disposal of CYP1B1 ligand 2. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Understanding this compound
This compound is identified as a target protein ligand for the PROTAC CYP1B1 degrader-2 and is intended for research purposes only[1]. As the specific chemical composition and associated hazards of "this compound" are not publicly detailed, a conservative approach to handling and disposal is imperative. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information. In the absence of a specific SDS, the following general procedures for handling potentially hazardous research chemicals should be strictly followed.
II. Proper Disposal Procedures
The appropriate disposal method for this compound depends on its specific chemical properties and hazard classification as determined by the supplier's SDS. The following steps provide a general framework for disposal.
Step 1: Review the Safety Data Sheet (SDS)
Before handling or disposing of the compound, thoroughly review the manufacturer-provided SDS. The SDS will contain specific information on:
-
Hazard Identification: Carcinogenicity, mutagenicity, toxicity, etc.
-
Personal Protective Equipment (PPE): Required gloves, eye protection, and lab coats.
-
Disposal Considerations: Specific instructions for waste disposal.
Step 2: Segregate Chemical Waste
-
Non-Hazardous Waste: If the SDS explicitly states that this compound is not hazardous, it may potentially be disposed of as general laboratory chemical waste. However, it is best practice to still consider it for chemical waste collection to avoid accidental contamination.
-
Hazardous Waste: If the SDS indicates any hazard (e.g., toxic, mutagenic), the waste must be segregated as hazardous chemical waste.
-
Mixed Waste: If the ligand is used in experiments involving radioactive materials or biological agents, it must be disposed of as mixed waste, following institutional guidelines for such materials[2].
Step 3: Waste Containment and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste" (if applicable)
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Mutagenic") as indicated in the SDS.
-
Accumulation start date.
-
Your name, department, and contact information.
-
Step 4: Arrange for Chemical Waste Pickup
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous chemical waste. Do not dispose of chemical waste down the drain or in regular trash.
III. Experimental Protocols: General Handling
The following are general best practices for handling chemical ligands like this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
2. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.
3. Spill and Emergency Procedures:
-
Minor Spills: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
IV. CYP1B1 Signaling Pathway
CYP1B1 is an enzyme involved in the metabolism of a variety of compounds and has been implicated in several signaling pathways related to cancer development and progression. One such pathway is the Wnt/β-catenin signaling pathway, which can be activated by CYP1B1[3][4].
Caption: CYP1B1-mediated activation of Wnt/β-catenin signaling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. orf.od.nih.gov [orf.od.nih.gov]
- 3. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Novel Research Compound: CYP1B1 Ligand 2
Date of Issue: December 7, 2025
This document provides essential safety and logistical information for the handling and disposal of CYP1B1 Ligand 2, a research chemical. Given that comprehensive safety data for this specific ligand is not publicly available, a cautious approach assuming potential hazards is mandatory. The following guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a laboratory setting.
Pre-Handling Preparations and Risk Assessment
Before handling this compound, a thorough risk assessment must be conducted. This involves reviewing any available information from the supplier, even if incomplete, and treating the compound as potentially hazardous. All personnel must be trained on these procedures and be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier to exposure. The following PPE is mandatory when handling this compound. All PPE should be inspected prior to use and removed before leaving the designated work area.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | To provide a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or contamination of the outer glove.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing. | To protect the eyes and face from splashes, aerosols, and airborne particles. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended when handling larger quantities. | To protect the skin and personal clothing from contamination. Gowns should be shown to resist permeability by hazardous drugs.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure.[2] | To prevent inhalation of the compound, which could be a route of exposure. |
Operational Plan for Safe Handling
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated and controlled area.
Step-by-Step Handling Protocol:
-
Designated Area: All work with the compound must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Donning PPE: Before entering the designated area, don all required PPE as specified in the table above.
-
Preparation: Prepare all necessary equipment and reagents before introducing the compound to the work area. This minimizes the time the container is open.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the ventilated enclosure. Use appropriate tools (e.g., spatula) to handle the powder and avoid generating dust.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the vial or container securely before mixing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, followed by water) or as recommended by your institution's safety office.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the gown, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated solid waste, including gloves, weigh papers, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Container Disposal: The empty stock container of this compound should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container disposed of according to institutional guidelines, which may include defacing the label before disposal.
All waste containers must be properly labeled with the contents and stored in a designated satellite accumulation area until collected by the institution's environmental health and safety department.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
